2-Chloro-5-nitrocinnamic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTLKLSRRSWIGD-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36015-19-7 | |
| Record name | 2-Chloro-5-nitrocinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-5-nitrocinnamic acid CAS 36015-19-7
An In-Depth Technical Guide to 2-Chloro-5-nitrocinnamic acid (CAS 36015-19-7): Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS 36015-19-7), a substituted aromatic carboxylic acid of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document delineates its physicochemical properties, provides a detailed spectroscopic profile for its characterization, and outlines a robust, field-proven synthetic workflow. Furthermore, it explores the compound's chemical reactivity and discusses its potential applications as a versatile building block for novel therapeutic agents and functional materials. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable chemical intermediate.
Introduction: A Versatile Synthetic Intermediate
This compound is an organic compound built upon a cinnamic acid framework.[1] Its structure is distinguished by two key substituents on the phenyl ring: a chlorine atom at the 2-position and a nitro group at the 5-position.[1] The cinnamic acid backbone provides a reactive acrylic acid moiety and an alkene double bond, most commonly in the more stable (E)- or trans-configuration.[2]
The strategic placement of the electron-withdrawing nitro group and the electronegative chlorine atom significantly influences the molecule's electronic properties and reactivity.[1] These features, combined with the three distinct functional groups (carboxylic acid, alkene, and nitro group), make this compound a highly versatile precursor for a wide array of more complex molecules. While its direct biological applications are not extensively documented, the broader class of cinnamic acid derivatives is renowned for a wide spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties, suggesting significant potential for its derivatives in drug discovery.[3][4]
Physicochemical Properties & Characterization
Accurate characterization is the cornerstone of any chemical research. This compound typically presents as a light beige or yellow crystalline powder and is soluble in many organic solvents.[1][5]
Core Properties
| Property | Value | Source |
| CAS Number | 36015-19-7 | [2] |
| Molecular Formula | C₉H₆ClNO₄ | [1][2] |
| Molecular Weight | 227.60 g/mol | [2][5] |
| Appearance | Light beige crystalline powder | [5] |
| Melting Point | 220-222 °C (decomposes) | [5] |
| IUPAC Name | (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid | [2] |
Chemical Structure
The structure of this compound is fundamental to its reactivity.
Caption: Two-step synthetic workflow for this compound.
Causality in Experimental Design
-
Step 1: Nitration of 2-Chlorobenzaldehyde: The starting material, 2-chlorobenzaldehyde, is nitrated using a standard mixed acid (HNO₃/H₂SO₄) protocol. The key challenge in this step is controlling regioselectivity. The chloro- group is an ortho-, para- director, while the aldehyde group is a meta- director. The reaction yields a mixture of isomers, primarily the desired 2-chloro-5-nitrobenzaldehyde and the undesired 2-chloro-3-nitrobenzaldehyde. [6] * Expert Insight: Maintaining a low reaction temperature (e.g., below 0 °C) is critical. [6]This minimizes the rate of side reactions, such as the oxidation of the aldehyde group to a carboxylic acid, and improves the regioselectivity, favoring the formation of the 5-nitro isomer. [6]* Step 2: Knoevenagel-Doebner Condensation: The purified 2-chloro-5-nitrobenzaldehyde is then condensed with malonic acid. This reaction is typically catalyzed by a weak base like pyridine, often with a small amount of a stronger base co-catalyst like piperidine. The reaction proceeds via the formation of a carbanion from malonic acid, which attacks the aldehyde carbonyl. The resulting intermediate undergoes dehydration and subsequent decarboxylation upon heating to yield the target cinnamic acid derivative. [7]
Detailed Experimental Protocol
Caution: This protocol involves strong acids and corrosive reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Step 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to below 0 °C in an ice-salt bath.
-
Slowly add 28.1 g (0.2 mol) of 2-chlorobenzaldehyde to the cold sulfuric acid over 30 minutes, ensuring the temperature remains below 5 °C.
-
Prepare the nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cold.
-
Add the nitrating mixture dropwise to the benzaldehyde solution over 1-2 hours, maintaining the reaction temperature below 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours.
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Filter the precipitated crude solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization from dilute ethanol to separate the desired 2-chloro-5-nitro isomer from other byproducts. [6] Step 2: Synthesis of this compound
-
In a round-bottom flask, combine 18.5 g (0.1 mol) of purified 2-chloro-5-nitrobenzaldehyde, 12.5 g (0.12 mol) of malonic acid, and 50 mL of pyridine.
-
Add 1 mL of piperidine as a catalyst and heat the mixture under reflux at 90-100 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a mixture of 100 mL of concentrated hydrochloric acid and 200 g of ice.
-
A yellow solid will precipitate. Stir for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash extensively with cold water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.
-
Dry the final product under vacuum. Validate the structure and purity using the spectroscopic methods outlined in Section 2.3.
Chemical Reactivity and Synthetic Potential
The true value of this compound lies in its potential for derivatization. Its three functional groups serve as handles for a multitude of chemical transformations, making it a valuable scaffold in synthetic chemistry.
Caption: Key synthetic transformations of this compound.
-
Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of diverse functionalities and conjugation to other molecules.
-
Nitro Group: The nitro group can be selectively reduced to an amine (aniline derivative) using reagents like SnCl₂/HCl or catalytic hydrogenation. This introduces a nucleophilic and basic site, opening pathways to a vast range of further reactions, including diazotization and amide bond formation.
-
Alkene Double Bond: The double bond can be hydrogenated to yield the corresponding saturated dihydrocinnamic acid derivative, altering the molecule's geometry and flexibility. It can also undergo epoxidation or dihydroxylation to introduce new stereocenters and functional groups.
Applications and Future Research Directions
While this compound is primarily a synthetic intermediate, its derivatives hold considerable promise.
-
Pharmaceutical Research: The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry. [3]By derivatizing this molecule, researchers can generate libraries of novel compounds for screening. Based on the known activities of related compounds, promising areas of investigation include:
-
Antibacterial Agents: Derivatives of the closely related 2-chloro-5-nitrobenzoic acid have shown potent and selective antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). [8][9]Similar potential exists for amides and esters of the title compound.
-
Antifungal Agents: Esters of 2-nitrocinnamic acid have demonstrated significant antifungal activity against various Candida species. [10]This provides a strong rationale for exploring the antifungal properties of this compound esters.
-
Anticancer Agents: Numerous substituted cinnamic acid derivatives have been reported to possess anticancer properties, making this a viable avenue for exploration. [3][4]
-
-
Materials Science: The rigid, conjugated structure of the molecule makes it a candidate for creating novel organic materials. Its derivatives could be explored as precursors for dyes, pigments, or as monomers for specialty polymers with unique optical or electronic properties. [1][11]
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate care.
-
GHS Hazard Classification: According to aggregated data from ECHA notifications, the compound is classified as:
-
H302: Harmful if swallowed. [2][5] * H400: Very toxic to aquatic life. [2]* Recommended Precautions:
-
Always handle in a chemical fume hood.
-
Wear standard PPE: safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin or eyes.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound is more than a mere catalog chemical; it is a potent and versatile platform for chemical innovation. Its well-defined structure, accessible synthesis, and multiple reactive sites provide chemists with a valuable tool for constructing complex molecular architectures. The demonstrated biological activities of closely related compounds strongly suggest that the derivatives of this compound are a rich and underexplored territory for the discovery of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and developmental programs.
References
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- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of 2-Chloro-5-nitrobenzoic Acid in Fine Chemicals.
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- ResearchGate. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
- PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.
- de Souza, C. T., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(22), 5339.
- Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID.
- PubMed. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy.
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2-Chloro-5-nitrocinnamic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-5-nitrocinnamic acid
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis and medicinal chemistry. Its structure, which features a cinnamic acid backbone functionalized with both a chloro and a nitro group, imparts a unique electronic and steric profile, making it a compound of significant interest.[1] The presence of these electron-withdrawing groups not only influences the molecule's intrinsic reactivity but also opens avenues for its derivatives to be explored in pharmaceutical and materials science research.[1] This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, and an exploration of its potential applications, particularly in the realm of drug development.
Part 1: Physicochemical and Spectroscopic Characterization
A thorough understanding of a molecule begins with its fundamental physical and spectroscopic properties. These characteristics are indispensable for identity confirmation, purity assessment, and predicting its behavior in various chemical environments.
Section 1.1: Chemical Identity and Structure
The molecule's core is a trans-cinnamic acid scaffold. At position 2 of the phenyl ring, a chlorine atom is substituted, and at position 5, a nitro group is present. This specific arrangement dictates its chemical behavior.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (2E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid[2] |
| CAS Number | 36015-19-7[1][2] |
| Molecular Formula | C₉H₆ClNO₄[1][2] |
| Molecular Weight | 227.60 g/mol [2][3] |
| Canonical SMILES | C1=CC(=C(C=C1[O-])/C=C/C(=O)O)Cl[4] |
| InChIKey | IHTLKLSRRSWIGD-DAFODLJHSA-N[2] |
Section 1.2: Physical Properties
The compound is typically a solid at room temperature, with its appearance ranging from white to light beige or yellow crystalline powder.[3] Its physical state and solubility are critical for selecting appropriate solvents for reactions, purification, and biological assays.
Table 2: Physical Property Summary
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to Yellow to Green powder/crystal | |
| Melting Point | 220-221 °C (decomposes) | |
| Boiling Point | 401.7 ± 35.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents |[1] |
Section 1.3: Spectroscopic Profile: An Interpretive Guide
Spectroscopic analysis provides a definitive fingerprint of the molecule. As a Senior Application Scientist, it is crucial not just to acquire data but to interpret it in the context of the molecular structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative. The vinylic protons on the acrylic acid chain will appear as two distinct doublets, with a large coupling constant (~16 Hz) characteristic of a trans configuration. The aromatic region will display complex splitting patterns due to the three adjacent protons being influenced by both the chloro and nitro substituents. The carboxylic acid proton will typically appear as a broad singlet far downfield (>10 ppm), which can be confirmed by a D₂O exchange experiment.
-
¹³C NMR Spectroscopy : The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165-170 ppm). The carbons of the double bond will appear in the vinylic region (~120-145 ppm). The six aromatic carbons will have their chemical shifts significantly influenced by the electron-withdrawing effects of the Cl and NO₂ groups, leading to a spread of signals in the aromatic region.
-
FT-IR Spectroscopy : The infrared spectrum provides a clear confirmation of the key functional groups.[5]
-
A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.
-
A sharp, strong peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[5]
-
The C=C stretching of the alkene will be observed near 1630 cm⁻¹.[5]
-
Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group (N-O) will appear around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
The C-Cl stretch will be found in the fingerprint region, typically below 800 cm⁻¹.
-
-
Mass Spectrometry : Electron Impact (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 227 and an M+2 peak with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and the nitro group (-46 Da).[2]
Part 2: Chemical Reactivity and Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its three functional domains: the carboxylic acid, the alkene bond, and the substituted aromatic ring.
Section 2.1: Reactivity Analysis
The electronic nature of the substituents governs the molecule's reactivity. The potent electron-withdrawing nitro group, combined with the chloro group, deactivates the aromatic ring towards electrophilic substitution. However, these groups also make the molecule a substrate for nucleophilic aromatic substitution under certain conditions. The primary reactive sites are the carboxylic acid and the alkene.
Caption: Key reactive sites of this compound.
-
Carboxylic Acid : This group can readily undergo standard transformations such as esterification (reaction with alcohols) and amide formation (reaction with amines), providing a primary handle for derivatization.
-
Alkene Double Bond : The double bond is susceptible to addition reactions, such as hydrogenation or halogenation. It can also participate in polymerization reactions, particularly photopolymerization, a property common to cinnamate derivatives.[6]
-
Nitro Group : The nitro group is a key functional handle for further modification. It can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C).[7] This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can be used in a wide array of subsequent coupling reactions to build molecular complexity.
Section 2.2: Synthetic Strategy: A Plausible Protocol
While multiple synthetic routes exist for cinnamic acids, a common and reliable method is the Knoevenagel or Perkin condensation.[8] This involves the reaction of an aromatic aldehyde with a compound containing an active methylene group. The following protocol describes a plausible synthesis starting from 2-chloro-5-nitrobenzaldehyde and malonic acid.
Experimental Protocol: Synthesis via Knoevenagel Condensation
-
Reagent Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq) in ethanol as the solvent. Rationale: Pyridine acts as a base to deprotonate malonic acid, forming the nucleophilic enolate, and also catalyzes the subsequent decarboxylation.
-
Reaction : Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup : Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (sufficient to make the solution acidic, pH ~1-2). Rationale: Acidification protonates the carboxylate salt, causing the product to precipitate out of the aqueous solution.
-
Isolation : A solid precipitate will form. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Purification : The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Part 3: Applications in Drug Discovery
Cinnamic acid and its derivatives are well-documented as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[9][10] The specific substitutions on this compound make it a particularly interesting starting point for novel therapeutic agents.
Section 3.1: Foundation for Bioactive Molecules
Research into the closely related 2-chloro-5-nitrobenzoic acid has shown that its derivatives can possess significant antibacterial activity.[11][12] For instance, certain derivatives have demonstrated broad inhibitory profiles against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some showing selective efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[11] This provides a strong rationale for investigating derivatives of this compound for similar properties. The extended conjugation from the acrylic acid moiety may enhance membrane permeability or alter interactions with bacterial targets compared to the benzoic acid analog.
Section 3.2: A Versatile Intermediate for Novel Therapeutics
The true value of this compound for drug development professionals lies in its potential as a versatile intermediate. The three distinct reactive handles allow for a systematic and combinatorial approach to creating libraries of novel compounds for screening. A common strategy involves the reduction of the nitro group to an amine, which can then be acylated or used in other coupling reactions to append different pharmacophores.
Caption: Hypothetical pathway for generating bioactive derivatives.
Part 4: Safety and Handling
As with any laboratory chemical, proper handling and awareness of potential hazards are paramount to ensuring a safe research environment.
Section 4.1: Hazard Identification
This compound is classified with specific hazards according to the Globally Harmonized System (GHS).
Table 3: GHS Hazard Summary
| Hazard Class | Code | Statement |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed[2][3][13] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation[14] |
| Eye Irritation (Category 2) | H319 | Causes serious eye irritation[14] |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400 | Very toxic to aquatic life[2][13] |
Section 4.2: Recommended Handling Procedures
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[15]
-
Handling : Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[15]
-
First Aid (In Case of Exposure) :
-
Skin Contact : Immediately wash off with soap and plenty of water and consult a physician.[15]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[15]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[15]
-
Conclusion
This compound is a valuable and multifaceted chemical compound. Its well-defined physicochemical properties and predictable spectroscopic profile make it easy to identify and work with. The molecule's true strength lies in its synthetic versatility, with multiple reactive sites that allow it to serve as a foundational scaffold for creating more complex molecules. For researchers in drug discovery, it represents a promising starting point for the development of new therapeutic agents, particularly in the antibacterial space. Adherence to proper safety protocols is essential when handling this compound to mitigate its potential hazards.
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A Technical Guide to the Comprehensive Structure Elucidation of 2-Chloro-5-nitrocinnamic Acid
Preamble: A Strategy of Orthogonal Confirmation
In the realm of drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate decades of work and investment. This guide eschews a simple recitation of techniques; instead, it presents a holistic and self-validating workflow for the structure elucidation of 2-chloro-5-nitrocinnamic acid (CAS: 36015-19-7). Our approach is rooted in a core principle: orthogonal confirmation . Every piece of structural data generated by one technique must be validated by evidence from another, independent method. This creates a logical, self-reinforcing system that proceeds from the general to the specific—from molecular formula to the precise three-dimensional arrangement of atoms—culminating in a structure of unassailable certainty.
This document is designed for researchers and scientists who require not just the "what" but the "why" behind the analytical choices that underpin modern structure elucidation. We will demonstrate how a synergistic application of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and finally, X-ray crystallography, provides a comprehensive and definitive structural portrait.
Part 1: The Blueprint - Establishing Molecular Formula and Degree of Unsaturation
Before we can assemble a puzzle, we must be certain we have all the pieces. The first step in any structure elucidation is to define the elemental composition and, from it, the Index of Hydrogen Deficiency (IHD), which provides the first clues about rings and double bonds.
High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight
Expertise & Causality: While nominal mass spectrometry provides an integer molecular weight, it is insufficient for formula determination. High-resolution mass spectrometry, often performed on a Time-of-Flight (TOF) or Orbitrap instrument, provides mass accuracy to within a few parts per million (ppm). This precision is critical because it allows us to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For this compound, the presence of chlorine provides an immediate, self-validating isotopic pattern. The natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) creates a characteristic M and M+2 peak pattern that is a definitive signature of a monochlorinated compound.
-
Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in negative ion mode Electrospray Ionization (ESI-), which is ideal for deprotonating the carboxylic acid.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 100-500.
-
Analysis: Observe the deprotonated molecule [M-H]⁻. The measured mass should be compared to the theoretical mass calculated for the C₉H₅ClNO₄⁻ ion. The isotopic pattern for the M and M+2 peaks must show a ratio of approximately 3:1.
| Ion | Theoretical m/z (³⁵Cl) | Theoretical m/z (³⁷Cl) | Observed m/z | Mass Accuracy (ppm) | Isotopic Ratio |
| [M-H]⁻ | 225.99126 | 227.98831 | 225.9910 | < 5 ppm | ~3:1 |
Data based on publicly available information for validation purposes.[1][2]
Index of Hydrogen Deficiency (IHD)
With the molecular formula C₉H₆ClNO₄ confirmed, we can calculate the IHD to predict the total number of rings and/or π-bonds.
-
Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1
-
Calculation: IHD = 9 - (6/2) - (1/2) + (1/2) + 1 = 8
An IHD of 8 is a crucial piece of information. We anticipate a benzene ring (IHD=4), a carboxylic acid group (C=O, IHD=1), a carbon-carbon double bond (IHD=1), and a nitro group (NO₂, IHD=1, as one N=O bond and one N-O bond with charge separation effectively count as one pi system for this calculation). This totals 7, with the final degree of unsaturation accounted for by the complex bonding within the nitro group. This hypothesis now requires spectroscopic confirmation.
Part 2: Functional Group Identification via Vibrational Spectroscopy
With the elemental formula established, we use Fourier-Transform Infrared (FTIR) Spectroscopy to identify the key functional groups predicted by the IHD.
Expertise & Causality: FTIR spectroscopy probes the vibrational modes of chemical bonds. Specific bonds absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying functional groups. The "diagnostic region" (>1500 cm⁻¹) is particularly useful for identifying the carbonyl (C=O) of the carboxylic acid, the O-H stretch, the C=C bonds of the alkene and aromatic ring, and the strong asymmetric and symmetric stretches of the nitro (NO₂) group.
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Confirmation |
| 3200-2500 (broad) | O-H stretch | Carboxylic Acid | Expected |
| ~1700-1680 | C=O stretch | Conjugated Carboxylic Acid | Expected |
| ~1630 | C=C stretch | Alkene | Expected |
| ~1600, 1475 | C=C stretch | Aromatic Ring | Expected |
| ~1520 | N-O asymmetric stretch | Nitro Group | Expected |
| ~1350 | N-O symmetric stretch | Nitro Group | Expected |
| ~800-600 | C-Cl stretch | Aryl Halide | Expected |
Data is representative and based on typical values for these functional groups.[1][3]
Caption: Integration of NMR techniques to determine molecular connectivity.
Part 4: The Gold Standard - Unambiguous 3D Structure via X-Ray Crystallography
While the collective spectroscopic data points overwhelmingly to a single structure, single-crystal X-ray crystallography provides the ultimate, irrefutable proof.
-
Crystal Growth: Grow suitable single crystals of the compound. A common method is slow evaporation of a saturated solution (e.g., in ethanol or ethyl acetate).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to generate a final model of atomic positions, bond lengths, and bond angles.
While specific crystallographic data for this exact molecule is not readily available in public databases, studies on numerous cinnamic acid derivatives have successfully employed this technique, confirming its feasibility and utility as the final step in a rigorous elucidation process. [6][7]
Conclusion: A Unified Structural Hypothesis
The structure elucidation of this compound, when approached with a strategy of orthogonal confirmation, becomes a self-validating cascade of logic. HRMS and elemental analysis establish the molecular formula, C₉H₆ClNO₄. FTIR confirms the presence of the expected functional groups: a carboxylic acid, an alkene, an aromatic ring, and a nitro group. Finally, a comprehensive suite of 1D and 2D NMR experiments pieces together the atomic connectivity, revealing the 2,5-substitution pattern on the phenyl ring and the trans stereochemistry of the cinnamic acid backbone. Each step confirms the hypotheses of the last, with X-ray crystallography standing as the ultimate arbiter for final, unambiguous proof. This multi-technique, synergistic approach ensures the highest level of scientific integrity and provides an unshakeable foundation for any further research or development.
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A Spectroscopic Guide to 2-Chloro-5-nitrocinnamic Acid: Structure Elucidation for Researchers and Drug Development Professionals
Introduction
2-Chloro-5-nitrocinnamic acid, a derivative of cinnamic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a halogenated and nitrated aromatic ring coupled with an acrylic acid moiety, suggests a range of potential biological activities and synthetic applications. Accurate and comprehensive structural characterization is the bedrock of any scientific investigation, ensuring the purity, identity, and stability of the molecule. This technical guide provides an in-depth exploration of the spectroscopic data of this compound, offering researchers and drug development professionals a practical framework for its identification and characterization. We will delve into the principles and experimental considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, demonstrating how these techniques collectively provide an unambiguous structural portrait of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, multiplicity (splitting pattern), and integration of the signals reveal the connectivity of the molecule.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR spectral data for this compound, typically recorded in a solvent like DMSO-d₆. The predictions are based on the analysis of related cinnamic acid derivatives and established substituent effects on chemical shifts.[2][3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~8.3 | d | 1H | H-6 |
| ~8.2 | dd | 1H | H-4 |
| ~7.8 | d | 1H | H-3 |
| ~7.7 | d | 1H | Ar-CH= |
| ~6.7 | d | 1H | =CH-COOH |
br s : broad singlet, d : doublet, dd : doublet of doublets
Interpretation of the ¹H NMR Spectrum
The downfield signal around 12.5 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding.[4] The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene ring. The proton at position 6 (H-6), being ortho to the nitro group, is expected to be the most deshielded, appearing as a doublet. The proton at position 4 (H-4) would appear as a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 3 (H-3), adjacent to the chlorine atom, will appear as a doublet. The two vinylic protons of the cinnamic acid backbone will appear as doublets with a large coupling constant (typically >15 Hz), indicative of a trans configuration. The proton attached to the carbon adjacent to the aromatic ring (Ar-CH=) will be further downfield than the proton adjacent to the carboxyl group (=CH-COOH).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, such as a Bruker AC-300.[5]
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans is optimized to achieve an adequate signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a "carbon count" and providing insights into the electronic environment of each carbon.
Predicted ¹³C NMR Spectral Data
The following table presents the predicted ¹³C NMR chemical shifts for this compound, based on data from related compounds and known substituent effects.[6][7][8]
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~148 | C-NO₂ |
| ~142 | Ar-CH= |
| ~138 | C-Cl |
| ~133 | C-4 |
| ~129 | C-6 |
| ~125 | C-3 |
| ~124 | =CH-COOH |
| ~122 | C-1 |
Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position, around 167 ppm.[9] The carbon atom attached to the nitro group (C-NO₂) is also significantly deshielded. The aromatic carbons will appear in the range of 122-148 ppm, with their specific shifts influenced by the attached substituents. The two vinylic carbons will have distinct chemical shifts, with the carbon attached to the aromatic ring (Ar-CH=) appearing at a lower field than the one adjacent to the carboxyl group (=CH-COOH).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of DMSO-d₆) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer.
-
Data Acquisition: A larger number of scans is necessary to obtain a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon.
-
Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Predicted IR Spectral Data
The following table lists the predicted characteristic IR absorption bands for this compound.[10][11][12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid (dimer) |
| ~1630 | C=C stretch (alkene) | Alkene |
| ~1520 | N-O asymmetric stretch | Nitro group |
| ~1350 | N-O symmetric stretch | Nitro group |
| ~980 | =C-H bend (out-of-plane) | trans-Alkene |
| ~740 | C-Cl stretch | Chloro group |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[12] The C=O stretching vibration of the carboxylic acid will appear as a strong band around 1700 cm⁻¹. The presence of the nitro group is confirmed by two strong absorptions corresponding to the asymmetric and symmetric N-O stretching vibrations at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[10] The C=C stretching of the alkene will be observed around 1630 cm⁻¹, and a characteristic out-of-plane =C-H bending vibration around 980 cm⁻¹ will confirm the trans stereochemistry of the double bond. The C-Cl stretching vibration is expected in the fingerprint region, around 740 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond).
-
Instrumentation: The measurement is performed using an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrometry Data (Electron Ionization)
The following table summarizes the predicted key mass spectral data for this compound.[5][13]
| m/z | Relative Intensity | Proposed Fragment Ion |
| 227 | Moderate | [M]⁺ (³⁵Cl isotope) |
| 229 | Low | [M]⁺ (³⁷Cl isotope) |
| 182 | High | [M - COOH]⁺ |
| 154 | High | [M - COOH - CO]⁺ |
| 111 | Moderate | [C₆H₃Cl]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum will show a molecular ion peak [M]⁺ at m/z 227, corresponding to the molecule containing the ³⁵Cl isotope.[5] A smaller peak at m/z 229, with an intensity of about one-third of the m/z 227 peak, will be observed due to the natural abundance of the ³⁷Cl isotope; this isotopic pattern is a clear indicator of the presence of one chlorine atom.[14] The fragmentation pattern is likely to involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 182. Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 154. A peak at m/z 111 could correspond to the chlorophenyl fragment.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like methanol or ethyl acetate.
-
Instrumentation: The analysis is performed on a GC-MS system.
-
Chromatographic Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent on a capillary column.
-
Ionization and Mass Analysis: The separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are then separated based on their m/z ratio by the mass analyzer.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.
Predicted UV-Vis Spectral Data
The predicted UV-Vis absorption maximum for this compound in a solvent like methanol is presented below.[15][16][17]
| Solvent | λ_max (nm) |
| Methanol | ~280-320 |
Interpretation of the UV-Vis Spectrum
Cinnamic acid and its derivatives are known to exhibit strong UV absorption due to the extended conjugation between the aromatic ring and the acrylic acid moiety. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted cinnamic acid. The λ_max is anticipated to be in the range of 280-320 nm, corresponding to π → π* electronic transitions.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol, in a quartz cuvette.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
Integrated Spectroscopic Analysis: A Holistic Approach to Structure Confirmation
While each spectroscopic technique provides valuable pieces of the structural puzzle, their combined interpretation offers the most robust and definitive structure elucidation. The following diagram illustrates how the data from each technique synergistically confirms the structure of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, provides a powerful and self-validating system for its structural confirmation. This guide has outlined the expected spectral features, their interpretation, and the underlying experimental protocols. For researchers and professionals in drug development, a thorough understanding of these spectroscopic techniques is paramount for ensuring the quality and integrity of their chemical entities, thereby forming a solid foundation for further biological and pharmacological investigations.
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Introduction: The Imperative for Structural Verification
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Chloro-5-nitrocinnamic acid
This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the structural elucidation of complex organic molecules.
This compound is an organic compound featuring a substituted aromatic ring linked to an acrylic acid moiety.[1][2][3] Its structure incorporates several key functional groups: a carboxylic acid, an alkene (vinylic group), and a benzene ring substituted with a chloro group and a strongly electron-withdrawing nitro group.[2] These features make it a valuable intermediate in organic synthesis and a subject of interest in materials science and pharmaceutical research.
Given the potential for isomeric variations and the critical role of precise molecular architecture in determining chemical and biological activity, unambiguous structural verification is paramount. ¹³C NMR spectroscopy offers a direct and powerful method for mapping the carbon skeleton of a molecule.[4][5] Each unique carbon atom in the structure produces a distinct signal in the spectrum, providing definitive evidence of the molecular framework and the chemical environment of each carbon.
Foundational Principles: Decoding the ¹³C NMR Spectrum
¹³C NMR spectroscopy operates on the magnetic properties of the ¹³C isotope, which, although having a low natural abundance of approximately 1.1%, possesses a nuclear spin (I = 1/2) that makes it NMR-active.[4][5] The position of a signal in the spectrum, known as the chemical shift (δ), is highly sensitive to the electronic environment of the carbon nucleus.
For this compound, the chemical shifts are primarily influenced by:
-
Hybridization: The sp² hybridized carbons of the aromatic ring and the alkene double bond resonate at lower fields (higher ppm values) compared to sp³ carbons.
-
Electron-Withdrawing Groups: The nitro (–NO₂) and chloro (–Cl) substituents, along with the carboxylic acid (–COOH) group, are electronegative. They withdraw electron density from the carbon skeleton, deshielding the nearby carbon nuclei and shifting their signals downfield.[6][7] The nitro group, in particular, is a powerful electron-withdrawing group through both inductive and resonance effects, significantly impacting the chemical shifts of the aromatic carbons.
-
Conjugation: The π-electron systems of the benzene ring, the alkene, and the carbonyl group are conjugated. This extended conjugation influences the electron distribution across the molecule and affects the chemical shifts of the involved carbons.
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. This protocol is designed to ensure reproducibility and accuracy.
Sample Preparation
-
Quantification: For a standard ¹³C NMR experiment on a high-field spectrometer (e.g., 400 MHz or higher), weigh approximately 20-50 mg of this compound.[8] The low natural abundance of ¹³C necessitates a higher concentration than what is typically used for ¹H NMR.[9][10]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, ensuring complete dissolution.
-
Homogenization: Transfer the sample and solvent to a clean, dry vial. Gently vortex or sonicate the mixture to ensure the compound is fully dissolved, creating a homogenous solution.[8]
-
Filtration: To prevent distortion of the magnetic field homogeneity, which can lead to broadened spectral lines, filter the solution directly into a 5 mm NMR tube.[9] A Pasteur pipette with a small, tightly packed plug of glass wool is effective for removing any suspended particulate matter.[10]
-
Referencing: Although modern spectrometers can lock onto the deuterium signal of the solvent, adding an internal standard like Tetramethylsilane (TMS) provides a definitive reference point (δ = 0.0 ppm) for the chemical shift scale.
NMR Data Acquisition
The following parameters are recommended for a standard qualitative ¹³C NMR experiment:
-
Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion and sensitivity.[11]
-
Experiment: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems) is typically used. Proton decoupling simplifies the spectrum by collapsing all ¹³C-¹H spin-spin couplings into single lines for each carbon.[4][12]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is used to allow for a shorter relaxation delay.[11]
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point.
-
Acquisition Time (AQ): 1-2 seconds.[11]
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Advanced Technique: DEPT Spectroscopy
To aid in the definitive assignment of signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. A DEPT-135 experiment will show CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks. A DEPT-90 experiment will only show signals from CH carbons.[13] Quaternary carbons are absent from all DEPT spectra.
Predicted Chemical Shifts and Assignments
The predicted chemical shifts are based on established ranges for functional groups and the known effects of substituents on aromatic and vinylic systems. [6][14][15]
| Carbon Atom | Carbon Type | Predicted δ (ppm) | Rationale |
|---|---|---|---|
| C9 | Carboxylic Acid (C=O) | 165 - 175 | Typical range for a carboxylic acid carbon. [16][17][18][19]Conjugation with the C7=C8 double bond may shift it slightly upfield. |
| C5 | Aromatic (C-NO₂) | 147 - 152 | The carbon directly attached to the strongly electron-withdrawing nitro group is significantly deshielded and shifted far downfield. |
| C7 | Vinylic (β-carbon) | 140 - 146 | This alkene carbon is deshielded due to its attachment to the aromatic ring and its position β to the carbonyl group. |
| C2 | Aromatic (C-Cl) | 133 - 138 | The carbon bearing the chlorine atom is deshielded by the inductive effect of the halogen. |
| C1 | Aromatic (Quaternary) | 132 - 137 | This carbon is deshielded by its attachment to the vinylic group and is influenced by the ortho-chloro and meta-nitro substituents. |
| C4 | Aromatic (CH) | 128 - 133 | This carbon is ortho to the nitro group, leading to significant deshielding. |
| C6 | Aromatic (CH) | 124 - 129 | This carbon is para to the nitro group, causing deshielding, though typically less than the ortho position. |
| C3 | Aromatic (CH) | 120 - 125 | This carbon is meta to the nitro group and ortho to the chloro group. The effects are less pronounced than at the ortho/para positions relative to the nitro group. |
| C8 | Vinylic (α-carbon) | 118 - 124 | This alkene carbon is α to the carbonyl group, which typically causes a shielding effect (upfield shift) compared to the β-carbon. |
Note: These are predicted ranges. Actual values may vary based on solvent and concentration.
Confirmation with DEPT
-
DEPT-90 Spectrum: This will show positive signals for the five CH carbons: C3, C4, C6, C7, and C8.
-
DEPT-135 Spectrum: This will show positive signals for the same five CH carbons. There are no CH₂ or CH₃ groups in the molecule, so no negative signals will be observed.
-
Broadband Decoupled vs. DEPT: By comparing the full ¹³C spectrum with the DEPT-135 spectrum, the signals for the four quaternary carbons (C1, C2, C5, and C9) can be identified as they will be present in the former but absent in the latter.
Conclusion
¹³C NMR spectroscopy, when coupled with a rigorous experimental protocol and advanced techniques like DEPT, provides an unequivocal method for the structural characterization of this compound. By systematically analyzing the number of signals, their chemical shifts, and the number of attached protons, a complete and confident assignment of the carbon skeleton can be achieved. This guide outlines a field-proven, self-validating workflow that ensures the generation of high-quality, reliable data essential for research and development in the chemical and pharmaceutical sciences.
References
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- Spectral Database for Organic Compounds (SDBS). (n.d.). 2-Chloro-A-methyl-5-nitro-cinnamic acid. [Link]
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- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics.
- ResearchGate. (2025). A new program to 13C NMR spectrum prediction based on tridimensional models. [Link]
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- YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]
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- ResearchGate. (2025). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR)
- National Institutes of Health. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Link]
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- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]
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Introduction: Characterizing 2-Chloro-5-nitrocinnamic Acid
An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-nitrocinnamic Acid
This guide provides a comprehensive technical examination of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind analytical choices, ensuring a robust and reproducible methodology.
This compound (C₉H₆ClNO₄) is an organic compound featuring a cinnamic acid backbone substituted with both a chlorine atom and a nitro group.[1] Its molecular weight is approximately 227.60 g/mol .[2][3][4] The presence of the electronegative chlorine atom and the potent electron-withdrawing nitro group significantly influences the molecule's chemical properties, including its acidity and reactivity.[1] These characteristics make it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical research.[1]
Accurate structural confirmation and quantification of this molecule are paramount for its application in drug discovery and development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide details the principles and a practical workflow for the analysis of this compound using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).
The Analytical Cornerstone: ESI-MS/MS
The selection of an appropriate analytical technique is the foundation of reliable characterization. For a polar, acidic molecule like this compound, ESI is the ionization method of choice.
2.1. Ionization: Why Electrospray Ionization (ESI)?
ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. This is ideal for preserving the molecular ion, which is the primary piece of information in the initial MS scan. Given the presence of a carboxylic acid group, this compound is readily ionizable.
-
Negative Ion Mode (-ESI): The carboxylic acid group has a readily abstractable proton. In a solution with a pH above its pKa, the molecule will exist as a carboxylate anion. This makes negative ion mode ESI exceptionally sensitive for this compound, where it will be detected as the deprotonated molecule, [M-H]⁻.[5][6]
-
Positive Ion Mode (+ESI): While less intuitive for an acidic molecule, protonation can still occur, likely on the nitro group or the carbonyl oxygen, to form the protonated molecule, [M+H]⁺. Comparing data from both polarities can provide complementary structural information.
For this analysis, we will focus primarily on the more sensitive negative ion mode, while also considering the fragmentation in positive mode.
2.2. Structural Elucidation: Collision-Induced Dissociation (CID)
To confirm the structure of the analyte, we employ tandem mass spectrometry (MS/MS). The process involves selecting the molecular ion of interest (e.g., the [M-H]⁻ ion), accelerating it, and colliding it with an inert gas like argon or nitrogen.[7][8] This process, known as Collision-Induced Dissociation (CID), imparts internal energy to the ion, causing it to break apart at its weakest chemical bonds.[8] The resulting fragment ions create a unique "fingerprint" that is characteristic of the molecule's structure.
A Validated Experimental Protocol
This section outlines a robust workflow, from sample preparation to data acquisition, designed to yield high-quality, reproducible results.
3.1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve in 1.0 mL of methanol or acetonitrile.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water as the diluent. This concentration is a suitable starting point for direct infusion or LC-MS analysis.
-
Final Dilution for Injection: Further dilute the working solution to a final concentration of 100 ng/mL using the mobile phase starting conditions (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid) to ensure good peak shape.
3.2. Liquid Chromatography (LC) Parameters
A reversed-phase LC method provides excellent separation for this type of analyte.[9]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, providing good retention and peak shape. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak symmetry. |
| Injection Vol. | 2 µL | A small volume to prevent overloading the column. |
3.3. Mass Spectrometry (MS) Parameters
The following are typical starting parameters for a triple quadrupole or Q-TOF mass spectrometer.
| Parameter | Negative ESI Setting | Positive ESI Setting |
| Capillary Voltage | -3.0 kV | +3.5 kV |
| Ion Source Temp. | 150 °C | 150 °C |
| Desolvation Temp. | 400 °C | 400 °C |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
| Collision Gas | Argon | Argon |
| Full Scan (MS1) Range | m/z 50 - 300 | m/z 50 - 300 |
| Product Ion Scan (MS2) | Precursor: m/z 226.0 | Precursor: m/z 228.0 |
| Collision Energy | 10 - 30 eV (Ramp) | 10 - 40 eV (Ramp) |
Interpreting the Mass Spectral Data
The true power of mass spectrometry lies in the interpretation of the generated spectra to deduce the analyte's structure.
4.1. Full Scan (MS1) Spectrum: Identifying the Molecular Ion
In negative ion mode, the base peak in the MS1 spectrum is expected to be the deprotonated molecule [M-H]⁻ at an m/z of approximately 226.0. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), this peak will appear as a characteristic doublet:
-
A₀ peak: at m/z 225.9985 for the C₉H₅³⁵ClNO₄⁻ ion.
-
A₂+2 peak: at m/z 227.9956 for the C₉H₅³⁷ClNO₄⁻ ion, with an intensity approximately one-third of the A₀ peak.
In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 228.0, also exhibiting the same isotopic pattern.
4.2. Tandem MS (MS/MS) Fragmentation Analysis
By inducing fragmentation of the selected precursor ion, we can confirm its identity.
Negative Ion Mode ([M-H]⁻ at m/z 226.0)
The primary fragmentation pathway for deprotonated carboxylic acids is decarboxylation—the neutral loss of CO₂ (44.0 Da).[5][6][10] This is a highly favorable process that is expected to produce the most abundant fragment ion.
Positive Ion Mode ([M+H]⁺ at m/z 228.0)
Fragmentation in positive mode is often more complex. For substituted cinnamic acids, fragmentation can involve the side chain and substituents on the aromatic ring.[11] For nitroaromatic compounds, characteristic losses related to the nitro group are common.[12][13]
Table of Predicted Ions:
| Ion Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |
| Negative | 226.0 | 182.0 | CO₂ (44.0 Da) | [C₈H₅ClNO₂]⁻ |
| Negative | 226.0 | 190.0 | HCl (36.0 Da) | [C₉H₄NO₄]⁻ |
| Positive | 228.0 | 210.0 | H₂O (18.0 Da) | [C₉H₆ClNO₃]⁺ |
| Positive | 228.0 | 182.0 | H₂O + CO (46.0 Da) | [C₈H₆ClNO₂]⁺ |
| Positive | 228.0 | 181.0 | NO₂ + H (47.0 Da) | [C₉H₆ClO]⁺ |
| Positive | 228.0 | 152.0 | H₂O + CO + NO (75.0 Da) | [C₈H₅Cl]⁺ |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation mechanisms, providing a clear visual representation of the bond cleavages.
Caption: Proposed CID fragmentation of deprotonated this compound.
Caption: Proposed CID fragmentation of protonated this compound.
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using LC-ESI-MS/MS. The molecule exhibits a strong signal in negative ion mode, producing a deprotonated molecular ion [M-H]⁻ at m/z 226.0 with a characteristic chlorine isotopic pattern. Tandem mass spectrometry of this ion yields a predominant fragment at m/z 182.0, corresponding to a highly characteristic loss of carbon dioxide. Analysis in positive ion mode provides complementary fragments resulting from losses of water, carbon monoxide, and the nitro group.
This detailed analytical workflow and the accompanying fragmentation data provide a robust framework for the unambiguous identification and structural confirmation of this compound, serving as a critical tool for quality control, metabolite identification, and impurity profiling in a drug development setting.
References
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- Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. [Link]
- PubMed. Studies of pesticides by collision-induced dissociation, postsource-decay, matrix-assisted laser desorption/ionization time of flight mass spectrometry. [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-5-nitrocinnamic Acid
This guide provides a comprehensive technical overview of the principles and practices involved in obtaining and interpreting the infrared (IR) spectrum of 2-Chloro-5-nitrocinnamic acid. It is intended for researchers, scientists, and professionals in drug development who are utilizing Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation and quality control of this compound.
Introduction: The Molecular Topography of this compound
This compound (CAS No: 36015-19-7, Molecular Formula: C₉H₆ClNO₄) is a substituted cinnamic acid derivative.[1][2] Its chemical architecture, featuring a carboxylic acid, a trans-alkene, a benzene ring, a nitro group, and a chloro substituent, presents a rich and distinct infrared spectrum. Each functional group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies. FTIR spectroscopy serves as a rapid, non-destructive fingerprinting technique to confirm the identity and integrity of the molecule by mapping these vibrational modes.
The strategic placement of the electron-withdrawing nitro group and the electronegative chlorine atom on the phenyl ring influences the electronic environment and, consequently, the vibrational frequencies of the neighboring bonds.[3] This guide will dissect these nuances, providing a framework for a thorough spectral analysis.
Foundational Principles: Why FTIR is the Method of Choice
Infrared spectroscopy probes the vibrational transitions within a molecule. Covalent bonds are not rigid; they behave like springs that can stretch, bend, and vibrate in various modes. When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy, resulting in a detectable signal. An FTIR spectrometer measures this absorption as a function of frequency (typically expressed in wavenumbers, cm⁻¹), generating a unique spectral fingerprint of the molecule.
For a solid, crystalline substance like this compound, this technique is invaluable for:
-
Structural Verification: Confirming the presence of all key functional groups.
-
Purity Assessment: Detecting impurities that would introduce extraneous peaks.
-
Isomeric Differentiation: Distinguishing between different isomers (e.g., cis vs. trans alkene, or different positional isomers of the substituents).
-
Reaction Monitoring: Tracking the synthesis or degradation of the compound.
Experimental Protocol: A Self-Validating System for Spectral Acquisition
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid sample like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
Method 1: The KBr Pellet Technique (Transmission)
This classic method involves dispersing the sample within an IR-transparent matrix, typically potassium bromide (KBr).
Rationale: KBr is an alkali halide that is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and becomes a clear, glass-like pellet under high pressure. This allows the IR beam to pass through the sample with minimal interference from the matrix.
Step-by-Step Protocol:
-
Material Preparation:
-
Dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-3 hours to remove absorbed moisture, which shows strong IR absorption bands. Store in a desiccator.
-
Ensure the agate mortar and pestle, and the pellet die set are scrupulously clean and dry.
-
-
Sample Grinding & Mixing:
-
Weigh approximately 1-2 mg of this compound.
-
In the agate mortar, thoroughly grind the sample to a fine, consistent powder. This is critical to reduce light scattering.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr until the mixture is homogenous. The final concentration of the sample in the KBr should be between 0.2% and 1%.
-
-
Pellet Pressing:
-
Transfer the homogenous powder mixture into the pellet die.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to allow the KBr to fuse into a transparent or translucent pellet. Using a vacuum die to remove trapped air is highly recommended to prevent cloudy pellets.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Method 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid alternative that requires minimal sample preparation.
Rationale: The sample is placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam is directed through the crystal at an angle greater than the critical angle, causing it to reflect internally. At each point of reflection, an evanescent wave penetrates a short distance into the sample, where it can be absorbed.
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal surface is clean. Clean with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This is crucial to ratio out the absorbance of the crystal and the surrounding atmosphere.
-
-
Sample Analysis:
-
Place a small amount of this compound powder directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
-
-
Spectral Acquisition:
-
Acquire the sample spectrum.
-
Workflow Diagram: FTIR Sample Preparation and Analysis
Caption: Workflow for FTIR analysis using KBr pellet or ATR methods.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The infrared spectrum of this compound can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). While actual spectra are available in databases such as SpectraBase, the following table outlines the expected absorption bands based on the molecule's structure.[1]
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Characteristics | Rationale & Causality |
| 3300 - 2500 | Carboxylic Acid: O-H Stretch | Strong, Very Broad | The extreme broadness is due to strong intermolecular hydrogen bonding between carboxylic acid dimers. This is a hallmark feature. |
| ~3080 - 3010 | Aromatic & Alkene: C-H Stretch | Medium to Weak | Stretching of sp² hybridized C-H bonds on the benzene ring and the C=C double bond. These typically appear just above 3000 cm⁻¹. |
| ~1710 - 1680 | Carboxylic Acid: C=O Stretch | Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position indicates conjugation with the C=C double bond, which lowers the frequency from a typical saturated acid (~1725 cm⁻¹). |
| ~1640 - 1620 | Alkene: C=C Stretch | Medium, Sharp | Stretching of the carbon-carbon double bond in the cinnamic acid backbone. |
| ~1600, ~1475 | Aromatic: C=C Ring Stretch | Medium to Weak | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. Multiple bands are expected. |
| 1550 - 1515 | Nitro Group: N=O Asymmetric Stretch | Strong | The asymmetric stretch of the NO₂ group is a very strong and reliable absorption. |
| 1355 - 1335 | Nitro Group: N=O Symmetric Stretch | Strong | The symmetric stretch of the NO₂ group, also very intense. The presence of both strong nitro group bands is a key identifier. |
| ~1420 | Carboxylic Acid: O-H Bend | Medium, Broad | In-plane bending of the O-H group, often coupled with C-O stretching, can appear as a broad absorption. |
| ~1300 - 1200 | Carboxylic Acid: C-O Stretch | Strong | Stretching of the carbon-oxygen single bond, often coupled with O-H bending. |
| ~980 | Alkene: C-H Bend (Out-of-Plane) | Strong | This strong absorption is highly characteristic of a trans-disubstituted alkene (C-H "wag"), confirming the (E)-isomer configuration. |
| ~850 - 550 | Aryl Halide: C-Cl Stretch | Medium to Strong | The C-Cl stretching vibration falls in the lower frequency part of the fingerprint region. Its exact position can be influenced by the substitution pattern on the ring. |
| 900 - 675 | Aromatic: C-H Bend (Out-of-Plane) | Strong | The pattern of these strong "oop" bands can provide information about the substitution pattern on the benzene ring (in this case, 1,2,4-trisubstituted). |
Safety and Handling: A Prerequisite for Scientific Integrity
A thorough understanding of the hazards associated with this compound is essential for safe laboratory practice.
-
Hazard Identification: The compound is classified as harmful if swallowed and very toxic to aquatic life.[1][4] It may also cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust. Avoid creating dust.
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If swallowed: Rinse mouth with water and consult a physician.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.
Logical Diagram: Spectral Interpretation Framework
Caption: A logical flow for identifying key functional groups in the IR spectrum.
Conclusion
The infrared spectrum of this compound is a rich source of structural information. A systematic approach, beginning with meticulous sample preparation via the KBr pellet or ATR technique, is paramount to acquiring a high-quality, interpretable spectrum. By identifying the characteristic absorption bands of the carboxylic acid, nitro, trans-alkene, and substituted aromatic functionalities, researchers can confidently verify the identity and purity of this compound. This guide provides the foundational knowledge and practical protocols necessary to leverage FTIR spectroscopy as a robust analytical tool in the study of this compound.
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2-Chloro-5-nitrocinnamic acid solubility profile
An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-5-nitrocinnamic Acid
Abstract
The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. This technical guide provides a comprehensive examination of the solubility profile of this compound (CAS: 36015-19-7), a compound of interest in pharmaceutical research and organic synthesis.[1] We will delve into its aqueous and organic solubility characteristics, the deterministic roles of pH and temperature, and present robust, field-proven protocols for its empirical determination and quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility to inform experimental design, formulation development, and process chemistry.
Core Physicochemical Characteristics
A foundational understanding of a molecule's intrinsic properties is essential before exploring its solubility. This compound is an organic compound featuring a cinnamic acid backbone substituted with both a chlorine atom and a nitro group.[1] These functional groups, particularly the acidic carboxylic acid and the electron-withdrawing nitro group, dictate its chemical behavior.[1]
The compound typically presents as a light beige or pale yellow crystalline powder.[2][3] Its key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 36015-19-7 | [1][2][3] |
| Molecular Formula | C₉H₆ClNO₄ | [2][4] |
| Molecular Weight | 227.60 g/mol | [3][4] |
| Appearance | Light beige to yellow crystalline powder | [2][3] |
| Melting Point | 218-222 °C | [3] |
| Predicted pKa | 3.97 ± 0.10 | [3] |
| Water Solubility (25 °C) | 0.22 g/L (Very slightly soluble) | [2] |
Aqueous Solubility Profile: The Influence of pH and Temperature
Intrinsic Aqueous Solubility
This compound is classified as sparingly or very slightly soluble in water, with a reported value of 0.22 g/L at 25 °C.[2] This limited solubility is a direct consequence of its predominantly crystalline and aromatic structure, which requires significant energy to overcome the lattice energy for dissolution in a highly polar solvent like water.
The Critical Impact of pH
The solubility of ionizable compounds is critically dependent on the pH of the aqueous medium. As a carboxylic acid with a predicted pKa of approximately 3.97, this compound's solubility profile follows the Henderson-Hasselbalch relationship.[3]
-
At pH << pKa (e.g., pH < 2): The compound will exist almost entirely in its neutral, protonated form (R-COOH). In this state, it exhibits its lowest aqueous solubility, known as the intrinsic solubility (S₀).
-
At pH ≈ pKa (e.g., pH ≈ 3.97): The compound will be 50% ionized, with equal parts of the neutral form and the anionic carboxylate salt (R-COO⁻) coexisting in solution.
-
At pH >> pKa (e.g., pH > 6): The compound will exist predominantly as its highly soluble anionic carboxylate salt. The formation of this salt disrupts the crystal lattice more effectively and interacts favorably with water molecules, leading to a dramatic increase in solubility.
This pH-dependent behavior is paramount for pharmaceutical development, as the compound's solubility will vary significantly throughout the gastrointestinal tract, impacting its absorption and bioavailability. For synthetic chemists, pH adjustment is a primary tool for controlling precipitation and crystallization during workup and purification procedures.
Temperature Dependence
Solubility in Organic Solvents
While quantitative data is sparse in public literature, this compound is reported to be soluble in organic solvents.[1] Its structure suggests it would be most soluble in polar aprotic solvents (e.g., acetone, N,N-Dimethylformamide) and polar protic solvents (e.g., methanol, ethanol) where hydrogen bonding with the carboxylic acid group can occur.[8][9] Solubility in non-polar solvents like toluene or hexanes is expected to be significantly lower.
Understanding solubility in organic solvents is crucial for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis.
-
Purification: Identifying suitable solvent systems for recrystallization.
-
Analysis: Preparing stock solutions for methods like HPLC or GC-MS.
Given the lack of specific data, an empirical determination is necessary. The following sections provide a robust framework for conducting such a study.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of this compound in various solvent systems. The causality behind this method is to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved, providing a thermodynamically accurate solubility value.
Safety Precautions:
-
Handle this compound in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as harmful if swallowed and an irritant.[4][10][11]
-
Consult the Safety Data Sheet (SDS) before commencing work.[12][13]
Materials & Equipment:
-
This compound (>97% purity)[14]
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC vials
-
Solvents of interest (e.g., Water, pH buffers, Methanol, Acetonitrile, Ethyl Acetate)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~5-10 mg of solid per 1 mL of solvent is recommended.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent or buffer solution into each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24-48 hours. This extended time is critical to ensure the system reaches a true thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. This step minimizes the amount of solid that needs to be filtered.
-
Sampling and Filtration: Carefully withdraw an aliquot from the supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter directly into a pre-weighed HPLC vial. This filtration step is crucial to remove all undissolved micro-particulates, ensuring that the subsequent analysis measures only the dissolved compound.
-
Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the quantification method. Precise dilution is essential for accurate results.
-
Analysis: Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as the HPLC-UV protocol described in Section 5.
Caption: Experimental workflow for shake-flask solubility determination.
Analytical Methodology: Quantification by HPLC-UV
A reliable and validated analytical method is the bedrock of any solubility study.[15] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal technique for the quantification of this compound due to its chromophoric nature.[15][16]
Step-by-Step Protocol:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 95% B) over several minutes to ensure elution of the compound and any potential impurities. A typical gradient might be 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for optimal absorbance between 250-350 nm. A wavelength around 280 nm is a good starting point based on similar structures.[15]
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol). From this stock, create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution.
-
Calibration: Inject the calibration standards in triplicate to generate a calibration curve. Plot the peak area against the known concentration and perform a linear regression. The curve should have a coefficient of determination (R²) > 0.995 for acceptance.
-
Sample Analysis: Inject the diluted filtrate samples from the solubility experiment.
-
Quantification: Determine the peak area for this compound in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.
-
Final Calculation: Back-calculate the original concentration in the undiluted sample by multiplying the result by the dilution factor. This final value represents the solubility of the compound under the tested conditions.
Caption: General workflow for quantification by HPLC-UV.
Practical Implications in Research & Development
The solubility data generated through these protocols directly informs critical decisions in the development lifecycle:
-
For Medicinal Chemists: Solubility in organic solvents guides the selection of appropriate media for synthesis and purification, while aqueous solubility provides an early flag for potential bioavailability issues.
-
For Formulation Scientists: The pH-solubility profile is essential for designing oral dosage forms. For a compound like this with low intrinsic solubility, strategies such as salt formation (creating a sodium or potassium salt), co-solvency, or amorphous solid dispersions may be required to enhance dissolution and absorption in the gastrointestinal tract.
-
For Process Chemists: Understanding the temperature and solvent effects on solubility is key to developing efficient, scalable, and reproducible crystallization processes to control purity and crystal form (polymorphism).
Conclusion
This compound is a compound with low intrinsic aqueous solubility, a characteristic that is highly dependent on the pH of the medium due to its acidic nature. While it is generally soluble in organic solvents, precise quantitative data must be determined empirically. The shake-flask equilibrium method, coupled with a robust HPLC-UV analytical protocol, provides a reliable framework for generating the high-quality solubility data required by researchers, scientists, and drug development professionals. A thorough understanding of this solubility profile is not merely an academic exercise; it is a prerequisite for the successful application of this molecule in any advanced scientific or pharmaceutical endeavor.
References
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- PubChemLite. (n.d.). This compound (C9H6ClNO4).
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- Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK, 3(4), 259-297.
- Semantic Scholar. (2015). Solubility Temperature Dependence Predicted from 2D Structure.
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- Springer. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran.
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(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid properties
An In-Depth Technical Guide to (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its properties, synthesis, and potential applications.
Introduction and Compound Identification
(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid belongs to the class of cinnamic acids, which are characterized by a phenyl ring attached to a propenoic acid moiety. The specific substitutions on the phenyl ring, a chloro group at position 2 and a nitro group at position 5, significantly influence its chemical reactivity and biological activity.[1] The electron-withdrawing nature of both the nitro group and the chlorine atom enhances the acidity of the carboxylic acid and modulates the electron density of the aromatic ring and the acrylic double bond.[1]
Chemical Structure:
Caption: 2D structure of (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid.
Compound Identifiers:
| Identifier | Value |
| IUPAC Name | (2E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid |
| Synonyms | 3-(2-Chloro-5-nitrophenyl)acrylic acid, 2-Chloro-5-nitrocinnamic acid |
| CAS Number | 36015-19-7 |
| Molecular Formula | C₉H₆ClNO₄ |
| Molecular Weight | 227.60 g/mol |
| InChIKey | IHTLKLSRRSWIGD-UHFFFAOYSA-N |
| SMILES | O=C(O)/C=C/c1cc(ccc1Cl)[O-] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid are crucial for its handling, formulation, and biological activity.
Predicted Physicochemical Properties:
| Property | Predicted Value/Information | Source |
| Physical Form | Solid, Crystalline Powder | [2] |
| Melting Point | Not available. Related nitrocinnamic acids have melting points in the range of 200-205°C. | [3] |
| Solubility | Soluble in organic solvents. | [1] |
| pKa | The presence of electron-withdrawing groups is expected to lower the pKa compared to cinnamic acid, making it a stronger acid. | [1] |
Predicted Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The two vinyl protons will appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. The proton alpha to the carbonyl group will be further downfield than the beta proton.
-
The aromatic protons will exhibit a complex splitting pattern due to the substitution pattern.
-
The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum will show 9 distinct carbon signals.
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm).
-
The two vinyl carbons will appear in the alkene region (115-145 ppm).
-
The six aromatic carbons will have chemical shifts determined by the electronic effects of the chloro and nitro substituents.
-
-
IR (Infrared) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid will be observed around 3000 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid will be present around 1700 cm⁻¹.
-
The C=C stretch of the alkene will appear around 1630 cm⁻¹.
-
Strong asymmetric and symmetric N-O stretches from the nitro group will be visible around 1520 and 1350 cm⁻¹, respectively.
-
A C-Cl stretch will be observed in the fingerprint region.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak [M]⁺ will be observed at m/z 227, with a characteristic M+2 peak at m/z 229 due to the presence of the chlorine isotope (³⁷Cl).
-
Fragmentation will likely involve the loss of COOH, NO₂, and other small fragments.
-
Synthesis Methodology: The Knoevenagel-Doebner Condensation
A robust and widely applicable method for the synthesis of (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid is the Knoevenagel condensation, specifically the Doebner modification.[4][5][6] This reaction involves the condensation of an aldehyde (2-chloro-5-nitrobenzaldehyde) with a compound containing an active methylene group (malonic acid), followed by decarboxylation.
Caption: Knoevenagel-Doebner condensation workflow.
Experimental Protocol: Synthesis of (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid
This protocol is based on the well-established Doebner modification of the Knoevenagel condensation.[5][6]
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Malonic acid
-
Pyridine (solvent and base)
-
Piperidine (catalyst)
-
Concentrated Hydrochloric Acid
-
Crushed ice
-
Cold water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., a few drops) to the reaction mixture.
-
Heating: Heat the mixture on a water bath or heating mantle to a temperature that allows for a steady reflux. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.
-
Reaction Monitoring: Continue heating for several hours until the reaction is complete, as determined by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Pyridine: Serves as both the solvent and a basic catalyst to facilitate the initial condensation.[4]
-
Piperidine: A stronger base than pyridine, it is used in catalytic amounts to deprotonate the active methylene group of malonic acid more efficiently, initiating the condensation.[4]
-
Malonic Acid: The active methylene compound that provides the two-carbon unit for the acrylic acid backbone. The use of malonic acid in the Doebner modification leads to in-situ decarboxylation of the intermediate to form the final cinnamic acid derivative.[5]
-
Acidic Work-up: Neutralizes the basic pyridine and protonates the carboxylate to precipitate the final carboxylic acid product.
Potential Applications in Drug Development and Research
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[7]
Anticancer and Cytotoxic Potential:
Substituted nitrophenyl acrylic acids have demonstrated cytotoxic activity against various cancer cell lines.[7] For instance, methyl 3-(4-nitrophenyl)acrylate and methyl 3-(2-nitrophenyl)acrylate have shown activity against P388 Murine Leukemia cells.[7] The presence of the nitro group, a known pharmacophore in several anticancer agents, and the overall molecular geometry of (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid suggest its potential as an antiproliferative agent. Further investigation into its mechanism of action, which could involve the induction of apoptosis or cell cycle arrest, is warranted.
Antimicrobial Activity:
Cinnamic acid derivatives are known to possess antibacterial and antifungal properties. The specific substitution pattern on the phenyl ring of the target molecule could confer activity against various microbial strains.
Other Potential Applications:
The unique electronic properties imparted by the chloro and nitro substituents also make this compound a candidate for investigation in materials science, potentially as a building block for polymers or as a component in optoelectronic devices.
Safety and Handling
While a specific, comprehensive toxicology report for (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid is not available, it should be handled with the standard precautions for laboratory chemicals.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Toxicity: The toxicological properties have not been fully investigated. As with many nitroaromatic compounds, it should be treated as potentially hazardous. Acrylic acid and its derivatives can be cytotoxic.[8]
Conclusion
(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid is a versatile compound with significant potential for further research and development. Its synthesis via the Knoevenagel-Doebner condensation is a reliable and scalable method. The presence of key structural motifs suggests a range of biological activities that merit exploration, particularly in the context of anticancer and antimicrobial drug discovery. This guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors.
References
- Ernawati, T., & Khoirunni'mah, Z. (2016). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Banaras Hindu University. (n.d.).
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Kurata, S., et al. (2012). Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp.
- El-Damasy, A. K., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances.
- Kurata, S., et al. (2016).
- Aydin, S., & Pulat, M. (2021). Investigation of Polyacrylic Acid Toxicity in Human Breast Cancer (MCF-7) and Mouse Fibroblast (L-929) Cell Lines.
- PubChem. (n.d.). 3-(2-Hydroxy-5-nitrophenyl)prop-2-enoic acid.
- Chemical Synthesis Database. (n.d.). (2E)-3-(3-nitrophenyl)-2-propenoic acid.
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- 8. researchgate.net [researchgate.net]
A Technical Guide to the Safety and Hazards of 2-Chloro-5-nitrocinnamic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the safe handling, storage, and disposal of 2-Chloro-5-nitrocinnamic acid (CAS No: 36015-19-7). As a substituted cinnamic acid derivative, this compound is a valuable building block in organic synthesis and pharmaceutical research.[1] However, its chemical structure, featuring a chlorinated aromatic ring and a nitro group, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the protection of the environment. This guide synthesizes critical safety data to provide a comprehensive framework for risk assessment and management.
Section 1: Hazard Identification and GHS Classification
A foundational aspect of chemical safety is a clear understanding of a substance's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling procedures. The primary hazards are acute oral toxicity and high toxicity to aquatic life.[2][3] Several suppliers also indicate that it causes skin, eye, and respiratory irritation.[4][5][6][7]
The classification "Acute Toxicity, Oral, Category 4" signifies that the substance can be harmful if ingested.[2][3][8] This is a critical consideration for preventing accidental ingestion through contaminated hands or surfaces. The classification "Hazardous to the aquatic environment, acute hazard, Category 1" indicates that the substance is very toxic to aquatic organisms and requires stringent controls to prevent its release into waterways.[2][3][6]
Table 1: GHS Classification Summary for this compound
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
ngcontent-ng-c2479473790="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 |
ngcontent-ng-c2479473790="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[4][5][6] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[5] | |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation.[6][7] | |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Warning | H400: Very toxic to aquatic life.[3][6] |
Expert Insight: Beyond the Label
While not explicitly listed for this specific molecule, it is crucial for researchers to recognize that aromatic nitro compounds, as a class, carry a potential risk of causing methemoglobinemia upon absorption. This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, and dizziness. This potential for systemic toxicity underscores the importance of minimizing exposure through all routes, even if the primary GHS classifications focus on acute oral toxicity and irritation.
Caption: GHS Hazard Profile for this compound.
Section 2: Physicochemical Properties and Reactivity
Understanding the physical properties of a chemical is essential for its safe handling and storage. The stability and reactivity profile informs which conditions and substances must be avoided.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 36015-19-7 | [1][2][9] |
| Molecular Formula | C₉H₆ClNO₄ | [1][2] |
| Molecular Weight | 227.60 g/mol | [2][8] |
| Appearance | Light beige to yellow/green crystalline powder | [5][8][9] |
| Melting Point | 218-222 °C | [8][9] |
| Boiling Point | 401.7 ± 35.0 °C (Predicted) | [8][9] |
| Density | ~1.5 g/cm³ | [8][9] |
| Recommended Storage | 2-8°C, dry, well-ventilated | [9] |
Stability and Incompatibilities
This compound is stable under recommended storage conditions.[6] However, due to its chemical nature as a carboxylic acid, it is incompatible with strong bases, which can cause vigorous and exothermic acid-base reactions. It should also be stored away from strong oxidizing agents, as the organic structure could be susceptible to oxidation, potentially leading to a dangerous reaction.[7][10]
Section 3: Comprehensive Risk Management and Handling Protocols
A systematic approach to risk management is crucial. This involves a continuous cycle of hazard identification, risk assessment, implementation of control measures, and review of procedures.
Caption: The continuous cycle of laboratory risk management.
Engineering Controls
The primary engineering control for handling this powdered substance is a certified chemical fume hood. This is non-negotiable. A fume hood protects the user from inhaling fine dust particles (a primary exposure route) and contains any potential spills.[6] The workspace within the hood should be clean and uncluttered.
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense after engineering controls. The choice of PPE must be based on a thorough risk assessment.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for tears or holes before each use and changed immediately if contamination occurs.[6]
-
Eye Protection: Safety glasses with side shields are mandatory at a minimum. However, when weighing or transferring the powder, where the risk of splashing is higher, chemical splash goggles are recommended.[5][6]
-
Skin and Body Protection: A laboratory coat must be worn and kept fully fastened. Ensure it is a different coat from that worn in non-laboratory areas.
-
Respiratory Protection: While a fume hood should be sufficient, if procedures with a high potential for aerosolization are unavoidable outside of a hood (not recommended), a NIOSH-approved respirator with a P2 filter for particulates would be necessary.[11]
Experimental Protocol: Weighing and Handling Solid this compound
This protocol is designed to minimize exposure and prevent contamination.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface within the hood with absorbent, disposable bench paper.
-
Don all required PPE: lab coat, safety glasses/goggles, and nitrile gloves.
-
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, use a draft shield.
-
Retrieve the stock container from its designated storage location (2-8°C). Allow it to equilibrate to room temperature before opening to prevent water condensation on the powder.
-
Carefully open the container inside the hood. Avoid creating puffs of dust.
-
Use a clean spatula to transfer the desired amount of powder to a tared weigh boat or secondary container.
-
Once the desired amount is weighed, securely close the primary stock container.
-
-
Post-Weighing and Clean-up:
-
Wipe the spatula clean with a dry wipe, and dispose of the wipe as hazardous waste.
-
Carefully wipe the exterior of the stock container before returning it to storage.
-
Any small amounts of spilled powder on the bench paper should be carefully folded inward with the paper and disposed of in the solid hazardous waste container.
-
Remove gloves using the proper technique (peeling one off with the other) and dispose of them in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Section 4: Storage and Waste Management
Proper storage and disposal are critical for safety and environmental compliance.
Protocol: Safe Chemical Storage
-
Location: Store in a designated, labeled cabinet or refrigerator rated for chemical storage, at the recommended temperature of 2-8°C.[9]
-
Containment: Ensure the primary container is always tightly sealed to prevent the release of dust.[5]
-
Segregation: Store this compound away from incompatible materials, specifically strong bases and strong oxidizing agents. It should be stored with other organic acids, following chemical segregation best practices.[7][10]
-
Inventory: Maintain an accurate chemical inventory to track the quantity and location of the substance.
Protocol: Hazardous Waste Disposal
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[5][12]
-
Waste Streams: Establish separate, clearly labeled hazardous waste containers for:
-
Solid Waste: Contaminated weigh boats, gloves, bench paper, wipes, and excess solid chemical.
-
Liquid Waste: Solutions containing the dissolved compound.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Procedure:
-
Do not mix this waste with other incompatible waste streams.
-
Keep waste containers securely closed except when adding waste.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, following all local and national regulations.[12]
-
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
Table 3: Emergency First Aid Protocol
| Exposure Route | Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7][13] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[5][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and have the person drink plenty of water. Call a poison control center or seek immediate medical attention.[5][7][13] |
Protocol: Chemical Spill Response
This protocol applies to small spills that can be safely managed by trained laboratory personnel.
-
Assess the Situation:
-
Alert personnel in the immediate area.
-
If the spill is large, involves other hazardous materials, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
-
-
Control and Contain:
-
Ensure the fume hood is running and all PPE is worn.
-
Prevent the powder from becoming airborne. Do NOT dry sweep.
-
-
Clean-up:
-
Gently cover the spill with an absorbent material.
-
Carefully sweep or scoop the material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then soap and water, collecting all cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the incident to your supervisor and EHS department, as per institutional policy.
-
Caption: Decision workflow for responding to a chemical spill.
References
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- SDSManager. (2025). This compound SDS. TCI EUROPE N.V.
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A Technical Guide to the Expanding Applications of Substituted Cinnamic Acids
Abstract
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives represent a class of highly versatile compounds with a vast and expanding range of applications across multiple scientific disciplines.[1] The core structure, featuring a phenyl ring attached to an acrylic acid moiety, provides three primary sites for chemical modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group.[2] This inherent chemical plasticity allows for the synthesis of a diverse library of derivatives with fine-tuned biological and chemical properties. This guide provides an in-depth exploration of the therapeutic, industrial, and agricultural applications of substituted cinnamic acids, grounded in mechanistic insights and structure-activity relationships. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for novel product development.
The Cinnamic Acid Scaffold: A Foundation for Innovation
Derived from the shikimic acid pathway in plants, cinnamic acid and its hydroxylated or methoxylated analogues—such as p-coumaric, caffeic, ferulic, and sinapic acids—are fundamental secondary metabolites.[3] These natural products are not only integral to plant physiology, contributing to lignin synthesis and defense mechanisms, but also serve as the foundation for a plethora of synthetic derivatives.[3] The remarkable breadth of their biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, stems from their unique chemical architecture.[4][5][6][7] The α,β-unsaturated carbonyl moiety, for instance, can act as a Michael acceptor, a feature often exploited in the design of anticancer agents that covalently bind to biological targets.[8]
Therapeutic Applications: A Multifaceted Pharmacophore
The functional versatility of the cinnamic acid scaffold has positioned it as a critical starting point in medicinal chemistry and drug discovery.
2.1 Anticancer Activity
Substituted cinnamic acids exhibit significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse and often pleiotropic.
-
Enzyme Inhibition: A primary anticancer strategy involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9][10] Cinnamic acid derivatives have been developed as inhibitors of oncogenic kinases such as EGFR, HER2, and JAK2, acting through various modes including ATP-competitive and non-competitive inhibition.[9][10] Furthermore, some derivatives function as histone deacetylase (HDAC) inhibitors, altering gene expression to induce apoptosis or cell cycle arrest in cancer cells.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: Many derivatives trigger programmed cell death (apoptosis) in cancer cells. For example, a hybrid of cinnamic acid and a 2-quinolinone derivative was shown to induce G2/M phase arrest and pre-G1 apoptosis in HCT-116 colon cancer cells, with potent inhibition of topoisomerase II, an enzyme critical for DNA replication.[8][11]
-
Antioxidant and Anti-inflammatory Links: Chronic inflammation and oxidative stress are known contributors to carcinogenesis.[12] By scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory signaling pathways like NF-κB, cinnamic acid derivatives can mitigate the cancer-promoting effects of a chronic inflammatory microenvironment.[13]
Numerous studies have demonstrated the efficacy of these derivatives against a range of cancers, including breast, colon, lung, and prostate cancers.[4][14]
2.2 Antimicrobial Properties
With the rise of antibiotic resistance, natural products are a critical source of new antimicrobial agents. Cinnamic acid and its derivatives have shown broad-spectrum activity against various pathogens.[15]
-
Mechanism of Action: The primary antimicrobial mechanism involves the disruption of bacterial cell membranes, leading to leakage of intracellular components.[4][6][7][15] Other mechanisms include the inhibition of essential enzymes like ATPase and the prevention of biofilm formation, a key virulence factor for many pathogenic bacteria.[4][6][7][15]
-
Spectrum of Activity: Efficacy has been demonstrated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as various fungal species.[4][6][7][16] Notably, some derivatives show potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[17][18][19]
-
Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substitution pattern. For instance, the presence of electron-donating groups like amino (NH2) or electron-withdrawing groups like chloro (Cl) on the phenyl ring can enhance antibacterial activity.[20] Esterification of the carboxylic acid group has also been shown to improve activity compared to the parent acid.[21]
2.3 Antioxidant and Anti-inflammatory Effects
The ability of substituted cinnamic acids to mitigate oxidative stress is a cornerstone of their therapeutic potential. This activity is directly linked to their chemical structure.
-
Radical Scavenging: The primary determinant of antioxidant efficacy is the number and position of hydroxyl (-OH) groups on the phenyl ring.[13] These groups can donate a hydrogen atom to neutralize free radicals, with the resulting phenoxy radical being stabilized by the delocalization of the unpaired electron across the propenoic acid side chain.[13] Dihydroxy derivatives like caffeic acid consistently show superior radical scavenging activity compared to monohydroxy derivatives like p-coumaric acid.[13][22]
-
Inhibition of Inflammatory Pathways: Oxidative stress is a key trigger for inflammation. By reducing ROS levels, cinnamic acid derivatives can prevent the activation of the pro-inflammatory NF-κB signaling pathway.[13] ROS typically activate the IκB kinase (IKK) complex, which leads to the degradation of the inhibitory protein IκBα and allows the NF-κB dimer to enter the nucleus and transcribe pro-inflammatory genes. Cinnamic acid derivatives can block this cascade at the initial step.[13]
2.4 Antidiabetic Potential
Substituted cinnamic acids show promise in managing metabolic disorders like diabetes. They can improve metabolic health by enhancing glucose uptake and insulin sensitivity.[4][6][15][16] A key mechanism is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-glucosidase, which slows the absorption of glucose from the gut.[23] Certain substitutions, like a meta-hydroxy or para-methoxy group, have been identified as particularly important for creating effective insulin-releasing agents.[5]
Industrial and Agricultural Applications
Beyond pharmaceuticals, the unique properties of these compounds are leveraged in a variety of industries.
3.1 Cosmetics and Dermatology
Cinnamic acid derivatives are widely used in cosmetic and dermatological formulations.[24]
-
UV Protection: Methoxy-substituted octyl cinnamates are common components of sunscreens due to their ability to absorb UV radiation.[25][26] Their non-irritating nature and emollient properties make them ideal for skincare products.[25][26]
-
Anti-Aging and Skin Lightening: The antioxidant properties of derivatives like ferulic acid help protect the skin from oxidative damage that leads to wrinkles.[27] They can also inhibit tyrosinase, the key enzyme in melanin production, making them effective agents for treating hyperpigmentation and lightening skin tone.[27]
-
Fragrance: Due to their pleasant aroma, cinnamic acid and its esters are used as fragrance components and fixatives in soaps, perfumes, and other toiletries.[25][27]
3.2 Food Industry
In the food industry, cinnamic acid derivatives are valued for their preservative and flavoring properties.
-
Preservatives: Their antimicrobial activity allows them to be used as natural preservatives to extend the shelf-life of food and beverage products.[3] They can inhibit the growth of foodborne pathogens and spoilage organisms.[4]
-
Flavoring Agents: Various esters of cinnamic acid are used as flavor-fixing agents in beverages, candy, and other food products.[27]
3.3 Agrochemicals
Substituted cinnamic acids and their amide analogues are being developed as a new class of environmentally friendlier agrochemicals.[28][29] They have demonstrated significant herbicidal activity, inhibiting seed germination and plant growth.[28][29][30] Some derivatives also possess insecticidal properties.[30] Their natural origin and biodegradability make them attractive alternatives to conventional synthetic pesticides.[31]
Structure-Activity Relationship (SAR) Summary
The biological efficacy of cinnamic acid derivatives is intrinsically linked to the nature and position of substituents on the core scaffold.
| Biological Activity | Favorable Substitutions/Modifications | Rationale |
| Antioxidant | Increased number of hydroxyl (-OH) groups (e.g., caffeic vs. p-coumaric acid).[13][22] | Hydroxyl groups act as hydrogen donors to neutralize free radicals. |
| Anticancer | α,β-unsaturated carbonyl moiety (Michael acceptor).[8] | Allows for covalent bonding with target proteins (e.g., cysteines in enzymes). |
| Antimicrobial | Phenyl ring substitution with -NH2 or -Cl groups.[20] Esterification of the carboxylic acid.[17][21] | Enhances membrane disruption and cellular uptake. |
| Antidiabetic | m-hydroxy or p-methoxy substitutions on the phenyl ring.[5] | Improves interaction with targets like α-glucosidase and enhances insulin-releasing effects. |
| Herbicidal | Amide analogues, specific chloro and hydroxy substitutions.[28][29] | Enhances phytotoxicity and inhibition of plant growth pathways. |
Experimental Protocols
The following protocols describe standard methodologies for the synthesis and evaluation of substituted cinnamic acids.
5.1 Synthesis via Knoevenagel Condensation
This is a common method for synthesizing cinnamic acid derivatives.[12]
Objective: To synthesize a substituted cinnamic acid from an aromatic aldehyde and malonic acid.
Materials:
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Malonic acid
-
Pyridine (as solvent and base)
-
Piperidine (as catalyst)
-
Hydrochloric acid (10% aqueous solution)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, heating mantle, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (1 equivalent) and malonic acid (1.5 equivalents) in a minimal amount of pyridine.
-
Add a catalytic amount of piperidine (approx. 0.1 equivalents) to the mixture.
-
Heat the reaction mixture under reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into an excess of cold 10% HCl solution. This will neutralize the pyridine and precipitate the crude cinnamic acid derivative.
-
Filter the precipitate using a Büchner funnel and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain the pure substituted cinnamic acid.
-
Dry the final product under vacuum and characterize it using NMR, IR, and Mass Spectrometry.
5.2 In Vitro Antioxidant Assay: DPPH Radical Scavenging
This assay measures the ability of a compound to act as a free radical scavenger.
Objective: To determine the antioxidant capacity of a cinnamic acid derivative.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compound (cinnamic acid derivative) dissolved in methanol at various concentrations.
-
Ascorbic acid or Trolox as a positive control.
-
Methanol (as blank)
-
96-well microplate
-
Microplate reader
Procedure:
-
Pipette 100 µL of the DPPH solution into each well of a 96-well plate.
-
Add 100 µL of the test compound solution (at different concentrations) to the wells. For the control, add 100 µL of the positive control. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Challenges and Future Directions
Despite their immense potential, the clinical and commercial application of cinnamic acid derivatives faces challenges, most notably low bioavailability.[32] Many of these compounds have poor water solubility, which limits their absorption when administered orally.[32] Future research must focus on:
-
Improving Pharmacokinetics: Developing novel drug delivery systems, such as nanoformulations, to enhance solubility and bioavailability.[15]
-
Elucidating Mechanisms: Further investigation into the specific molecular targets and signaling pathways is needed to fully understand their mechanisms of action and potential off-target effects.[4][6]
-
Synergistic Combinations: Exploring the use of cinnamic acid derivatives in combination with existing drugs to enhance efficacy and overcome drug resistance.[4]
Conclusion
Substituted cinnamic acids are a class of compounds with extraordinary chemical diversity and a wide spectrum of biological activities. Their applications span from advanced therapeutics targeting cancer and infectious diseases to functional ingredients in cosmetics, food, and agrochemicals. The ease of chemical modification of the cinnamic acid scaffold, combined with its favorable safety profile as a natural product, ensures that it will remain a highly valuable platform for the development of novel and effective products. A deep understanding of the structure-activity relationships is paramount for rationally designing the next generation of cinnamic acid-based agents to address ongoing challenges in medicine and industry.
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- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development. (2021, January 13). Research, Society and Development.
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The Strategic Utility of 2-Chloro-5-nitrocinnamic Acid in Modern Synthetic Chemistry: A Technical Guide
This guide provides an in-depth exploration of 2-chloro-5-nitrocinnamic acid, a versatile synthetic building block with significant potential for researchers, scientists, and professionals in drug development. We will delve into its chemical characteristics, reliable synthetic protocols, and its strategic application in the construction of complex molecular architectures, particularly heterocyclic scaffolds of medicinal importance. This document is designed to be a practical resource, blending established chemical principles with actionable, field-proven insights.
Core Attributes of this compound: A Multifaceted Building Block
This compound, with the chemical formula C₉H₆ClNO₄, is a crystalline solid, typically appearing as a light beige powder.[1] Its molecular structure is characterized by a cinnamic acid backbone substituted with a chloro group at the 2-position and a nitro group at the 5-position of the phenyl ring. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in multi-step organic synthesis.
The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electronic properties of the molecule. The nitro group, a strong deactivating group, and the halogen atom both pull electron density from the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. More importantly, these groups activate the benzylic position and the acrylic acid moiety, rendering them susceptible to a variety of nucleophilic and cycloaddition reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 36015-19-7 | [1] |
| Molecular Formula | C₉H₆ClNO₄ | [1] |
| Molecular Weight | 227.60 g/mol | PubChem CID 688107[2] |
| Appearance | Light beige crystalline powder | [1] |
| Melting Point | 218-222 °C | [1] |
| IUPAC Name | (2E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid | PubChem CID 688107[2] |
Synthesis of this compound: Established Methodologies
The synthesis of this compound is most commonly achieved through a two-step process starting from o-chlorobenzoic acid. The initial step involves the nitration of the aromatic ring, followed by a condensation reaction to introduce the acrylic acid side chain.
Synthesis of the Precursor: 2-Chloro-5-nitrobenzoic Acid
The first critical step is the regioselective nitration of o-chlorobenzoic acid. The chloro and carboxylic acid groups are ortho, para-directing and meta-directing, respectively. However, the steric hindrance from the carboxylic acid group favors nitration at the position para to the chlorine atom, yielding 2-chloro-5-nitrobenzoic acid as the major product.
Experimental Protocol: Nitration of o-Chlorobenzoic Acid [2]
-
Reactants: o-Chlorobenzoic acid, concentrated sulfuric acid, fuming nitric acid.
-
Procedure:
-
Dissolve o-chlorobenzoic acid in concentrated sulfuric acid in a flask equipped with a stirrer and a dropping funnel, and cool the mixture in an ice-salt bath to below 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at low temperature for a specified period to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude 2-chloro-5-nitrobenzoic acid.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
-
Causality: The use of a strong acid mixture (sulfuric and nitric acid) is essential for the generation of the nitronium ion (NO₂⁺), the active electrophile in this aromatic substitution reaction. Maintaining a low temperature is crucial to control the exothermic reaction and to minimize the formation of dinitrated and other isomeric byproducts.
Conversion to this compound
With the 2-chloro-5-nitrobenzaldehyde precursor in hand, the acrylic acid moiety is introduced via well-established condensation reactions. The two most effective methods are the Perkin reaction and the Knoevenagel-Doebner condensation.
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[3][4] For the synthesis of this compound, 2-chloro-5-nitrobenzaldehyde is reacted with acetic anhydride and sodium acetate.[5]
Experimental Protocol: Perkin Reaction [5][6]
-
Reactants: 2-Chloro-5-nitrobenzaldehyde, acetic anhydride, anhydrous sodium acetate.
-
Procedure:
-
Combine 2-chloro-5-nitrobenzaldehyde, acetic anhydride, and freshly fused sodium acetate in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture in an oil bath at a high temperature (typically 160-180 °C) for several hours.[7]
-
After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
-
-
Causality: The sodium acetate acts as a base to deprotonate acetic anhydride, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The high temperature is necessary to drive the reaction, which involves several equilibrium steps, towards the final product.
Caption: Workflow for the Perkin Reaction Synthesis.
A milder and often higher-yielding alternative to the Perkin reaction is the Knoevenagel-Doebner condensation.[8] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine.[9][10]
Experimental Protocol: Knoevenagel-Doebner Condensation [10][11]
-
Reactants: 2-Chloro-5-nitrobenzaldehyde, malonic acid, pyridine, piperidine (catalytic amount).
-
Procedure:
-
Dissolve 2-chloro-5-nitrobenzaldehyde and malonic acid in pyridine in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture on a water bath or at a moderately elevated temperature (e.g., 60-100 °C) for a few hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.[11]
-
After the reaction is complete, cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent.
-
-
Causality: Pyridine acts as both the solvent and a base, while the more basic piperidine is the active catalyst that deprotonates malonic acid to form the reactive carbanion. The intermediate α,β-unsaturated dicarboxylic acid readily undergoes decarboxylation under the reaction conditions to yield the cinnamic acid derivative. This method often proceeds under milder conditions and can provide cleaner products compared to the Perkin reaction.
Caption: Knoevenagel-Doebner Condensation Workflow.
Applications in the Synthesis of Heterocyclic Scaffolds
The true value of this compound as a building block is realized in its application to construct more complex, often biologically active, heterocyclic systems. The presence of the nitro group, the chloro atom, and the α,β-unsaturated carboxylic acid functionality provides multiple reactive sites for strategic chemical transformations.
Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs with a wide range of pharmacological activities.[12][13] this compound can serve as a key precursor for the synthesis of substituted quinolines. A common strategy involves the reductive cyclization of the nitro group.[14]
The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 2-chloro-5-aminocinnamic acid can then undergo intramolecular cyclization to form a quinolone ring system. The chloro substituent can be further manipulated to introduce additional diversity into the final molecule.
Caption: General Pathway to Quinolones.
The mechanism of quinolone action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[15][16][17] The development of new quinolone derivatives remains an active area of research in the fight against antibiotic resistance.[18][19]
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile synthetic building block. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable tool for the synthesis of complex organic molecules, particularly those with potential pharmaceutical applications. The established and reliable protocols for its synthesis, coupled with its demonstrated utility in the construction of heterocyclic scaffolds such as quinolines, underscore its importance in modern organic and medicinal chemistry. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in the discovery and development of the next generation of drugs.
References
- Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. PMC.
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC.
- Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... - ResearchGate.
- Synthesis of quinolines - Organic Chemistry Portal.
- Perkin Reaction Mechanism: Steps, Examples & Applications - Vedantu.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Perkin Reaction. Cambridge University Press.
- Perkin Reaction Mechanism - sathee jee.
- Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.
- The Catalytic Reduction of Nitrocinnamic Acids and Esters. ACS Publications.
- Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. PMC.
- Perkin reaction - Wikipedia.
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity - bepls.
- Perkin condensation - YouTube.
- The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. PMC.
- synthesis of cinnamic acid derivatives using ethanol as solvent or microwave assisted method.
- Reductive cyclisation of nitro-compounds by triethyl phosphite: new syntheses of phenothiazines and anthranils. Chemical Communications (London) (RSC Publishing).
- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal.
- Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates | Request PDF - ResearchGate.
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC.
- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC.
- Mechanism of action of and resistance to quinolones. PMC.
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
- Quinolone antibiotics. PMC.
- Mechanism of Quinolone Action and Resistance. PMC.
- Production process of 2-chloro-5-nitrobenzoic acid. Google Patents.
- Preparation of 2-chloro-5-aminobenzoic acid. Google Patents.
- 2-amino-2'-halo-5-nitro benzophenones. Google Patents.
- 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem.
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Methodological & Application
Application Notes & Protocols: Synthesis of 2-Chloro-5-nitrocinnamic Acid via Knoevenagel Condensation
Introduction: Strategic Importance and Synthesis Overview
2-Chloro-5-nitrocinnamic acid is a substituted aromatic carboxylic acid featuring a cinnamic acid backbone.[1] Its unique molecular architecture, characterized by an electron-withdrawing nitro group and a halogen substituent, makes it a valuable intermediate in organic synthesis.[1] These functional groups serve as reactive handles for further chemical modification, positioning the molecule as a key building block in the development of pharmaceuticals, agrochemicals, and materials science applications.[1][2][3] Cinnamic acid derivatives, in general, are known to exhibit a wide spectrum of biological activities, including antimicrobial and antioxidant properties, further underscoring the importance of versatile synthetic routes to novel analogues.[4][5][6]
While several methods exist for the synthesis of cinnamic acids, including the Perkin reaction, the Knoevenagel condensation offers a highly efficient, reliable, and often more straightforward pathway.[5][7][8] This method involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, typically catalyzed by a weak base like pyridine or piperidine.[4][9] The reaction proceeds under relatively mild conditions and is noted for its high yields and operational simplicity, making it an exemplary choice for laboratory-scale synthesis.[10][11]
This document provides a comprehensive guide to the synthesis of this compound from 2-Chloro-5-nitrobenzaldehyde and malonic acid. It details the underlying reaction mechanism, offers a step-by-step experimental protocol, and includes essential data for product characterization and safety.
Reaction Scheme and Mechanism
The synthesis proceeds via a Knoevenagel condensation, followed by a thermally induced decarboxylation of the intermediate. The overall transformation is as follows:
The reaction mechanism can be dissected into three primary stages:
-
Deprotonation and Enolate Formation: The basic catalyst (pyridine) deprotonates the α-carbon of malonic acid, which is acidic due to the electron-withdrawing effect of the two adjacent carboxyl groups. This generates a highly nucleophilic enolate ion.[9]
-
Nucleophilic Attack (Condensation): The enolate ion attacks the electrophilic carbonyl carbon of 2-Chloro-5-nitrobenzaldehyde, forming a tetrahedral intermediate.[4][9]
-
Dehydration and Decarboxylation: This intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid. Subsequent heating of this intermediate promotes decarboxylation (loss of CO₂), yielding the final, stable this compound product.[9]
Caption: Knoevenagel condensation mechanism for cinnamic acid synthesis.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a standard laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Purity | Notes |
| 2-Chloro-5-nitrobenzaldehyde | 6361-21-3 | 185.56 | 10.0 g (53.9 mmol) | ≥97% | Starting aldehyde |
| Malonic Acid | 141-82-2 | 104.06 | 8.4 g (80.8 mmol) | ≥99% | Active methylene compound |
| Pyridine | 110-86-1 | 79.10 | 25 mL | Anhydrous | Base catalyst and solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL | 6 M (aq) | For acidification |
| Ethanol | 64-17-5 | 46.07 | As needed | 95% | Recrystallization solvent |
| Deionized Water | 7732-18-5 | 18.02 | As needed | N/A | For work-up and washing |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer
-
Buchner funnel and filter flask assembly
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware and clamps
Safety Precautions
-
General: This procedure should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
2-Chloro-5-nitrobenzaldehyde: May cause skin and eye irritation. Handle with care.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. It has a strong, unpleasant odor.
-
Malonic Acid: Causes serious eye irritation.
-
Hydrochloric Acid (6 M): Corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.
-
This compound (Product): Harmful if swallowed and very toxic to aquatic life.[12][13] Avoid release into the environment.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-nitrobenzaldehyde (10.0 g, 53.9 mmol) and malonic acid (8.4 g, 80.8 mmol).
-
Addition of Catalyst/Solvent: In a fume hood, carefully add 25 mL of anhydrous pyridine to the flask. The solids will dissolve upon stirring.
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 110-115 °C) with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Work-up - Quenching: After the reaction is complete, remove the heating mantle and allow the dark-colored solution to cool to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and 100 mL of water while stirring vigorously.
-
Acidification: Carefully and slowly add 6 M hydrochloric acid to the aqueous mixture. A yellow-to-beige precipitate will form. Continue adding HCl dropwise until the pH of the solution is between 1 and 2 (check with pH paper). This step protonates the carboxylate to form the insoluble carboxylic acid.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization using 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Collection and Drying: Collect the purified, crystalline product by vacuum filtration, washing with a small amount of cold ethanol. Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 80-90%.
Characterization and Data Analysis
The final product should be a light beige or pale yellow crystalline powder.[14] Proper characterization is essential to confirm its identity and purity.
| Property | Expected Value | Source |
| Molecular Formula | C₉H₆ClNO₄ | [12] |
| Molecular Weight | 227.60 g/mol | [12] |
| Melting Point | 218-222 °C (decomposes) | [14][15] |
| Appearance | Light beige crystalline powder | [14] |
| ¹H NMR (DMSO-d₆) | δ ~8.4 (d, 1H), 8.2 (dd, 1H), 7.9 (d, 1H), 7.8 (d, 1H), 6.8 (d, 1H) | Spectral data consistent with structure[12][16] |
| IR (KBr, cm⁻¹) | ~3100-2900 (O-H stretch), ~1690 (C=O stretch), ~1630 (C=C stretch), ~1520 & 1350 (NO₂ stretch) | Spectral data consistent with functional groups[12] |
-
¹H NMR Spectroscopy: The spectrum should confirm the presence of aromatic protons in the expected regions, as well as the vinylic protons of the cinnamic acid backbone, with characteristic splitting patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O groups, the alkene C=C bond, and the asymmetric and symmetric stretches of the nitro group.
-
Melting Point: A sharp melting point within the expected range is a good indicator of high purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient heating; wet reagents. | Ensure reaction goes to completion via TLC. Use anhydrous pyridine. Confirm reflux temperature is maintained. |
| Oily or Gummy Product | Impurities present; incomplete removal of pyridine. | Ensure thorough washing of the crude product with cold water. If purification fails, re-dissolve in a base (e.g., NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-precipitate with acid. |
| Product Fails to Crystallize | Supersaturated solution; impurities inhibiting crystallization. | Scratch the inside of the flask with a glass rod. Add a seed crystal if available. Cool the solution for a longer period. |
| Broad Melting Point Range | Product is impure. | Repeat the recrystallization step, ensuring slow cooling to promote the formation of pure crystals. |
Conclusion
The Knoevenagel condensation provides a robust and high-yielding method for the synthesis of this compound. By carefully controlling reaction conditions and adhering to the outlined purification protocol, researchers can reliably produce this valuable chemical intermediate with high purity. The detailed procedure and characterization data herein serve as a comprehensive resource for professionals in chemical synthesis and drug development.
References
- ResearchGate. (n.d.). Synthesis of Cinnamic Acid and its Antimicrobial Activity: A Review.
- Bulletin of Environment, Pharmacology and Life Sciences. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
- Sathee Jee. (n.d.). Chemistry Perkin Reaction Mechanism.
- Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
- ResearchGate. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
- PubChem. (n.d.). This compound.
- National Institutes of Health (NIH). (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives.
- Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
- Royal Society of Chemistry. (2019). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications.
- Wikipedia. (n.d.). Perkin reaction.
- Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
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Application Note: Synthesis of 2-Chloro-5-nitrocinnamic Acid via the Wittig Reaction
Introduction
2-Chloro-5-nitrocinnamic acid is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring a substituted aromatic ring and a reactive acrylic acid moiety, makes it a versatile building block for drug development and materials science. The Wittig reaction, a Nobel Prize-winning olefination method, provides a robust and stereoselective route to synthesize such α,β-unsaturated carboxylic acids.[1][2] This application note presents a detailed protocol for the synthesis of this compound from 2-Chloro-5-nitrobenzaldehyde using a one-pot Wittig olefination-hydrolysis reaction. This method offers high yields and predominantly forms the thermodynamically stable (E)-isomer.[3]
The core of this synthetic strategy lies in the reaction of an aldehyde with a phosphorus ylide, also known as a Wittig reagent.[1][2] The ylide is typically generated in situ from a corresponding phosphonium salt by deprotonation with a base.[1][2] For the synthesis of cinnamic acids, a stabilized ylide derived from an α-haloacetic acid ester is employed. The resulting α,β-unsaturated ester is then hydrolyzed in the same reaction vessel to yield the desired cinnamic acid derivative.[4][5][6]
Reaction Mechanism and Strategy
The overall synthesis can be broken down into three key stages:
-
Synthesis of 2-Chloro-5-nitrobenzaldehyde: The starting aldehyde is prepared via electrophilic aromatic substitution, specifically the nitration of 2-chlorobenzaldehyde.
-
Preparation of the Wittig Reagent Precursor: The phosphonium salt, (carboxymethyl)triphenylphosphonium bromide, is synthesized by the reaction of triphenylphosphine with bromoacetic acid.
-
One-Pot Wittig Olefination and Hydrolysis: 2-Chloro-5-nitrobenzaldehyde is reacted with the ylide generated from (carboxymethyl)triphenylphosphonium bromide. The intermediate ester is then hydrolyzed in situ to afford this compound.
The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl group, forming a transient four-membered oxaphosphetane intermediate.[1][3] This intermediate then collapses to form the alkene and triphenylphosphine oxide. The strong P=O bond formation is the thermodynamic driving force for this reaction.[7][8] When using a stabilized ylide, the reaction is reversible and leads to the more stable (E)-alkene.[2][3][7]
Experimental Protocols
Part 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde
This protocol outlines the nitration of 2-chlorobenzaldehyde. This reaction is highly exothermic and requires careful temperature control.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorobenzaldehyde | 140.57 | 14.06 g | 0.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 7.2 mL | ~0.11 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 14.06 g of 2-chlorobenzaldehyde to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Prepare a nitrating mixture of 7.2 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: The crude product, a mixture of isomers, can be purified by recrystallization from dilute ethanol or by suspending the crude solid in a methanol/water mixture where the desired 2-chloro-5-nitrobenzaldehyde is less soluble.
Part 2: Synthesis of (Carboxymethyl)triphenylphosphonium Bromide
This phosphonium salt is the precursor to the Wittig reagent.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Triphenylphosphine | 262.29 | 26.23 g | 0.1 |
| Bromoacetic Acid | 138.95 | 13.89 g | 0.1 |
| Toluene | - | 100 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 26.23 g of triphenylphosphine and 13.89 g of bromoacetic acid in 100 mL of toluene.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The phosphonium salt will precipitate as a white solid.
-
Isolation: Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold toluene and then diethyl ether. Dry the product in a vacuum oven.
Part 3: Synthesis of this compound
This one-pot procedure combines the Wittig olefination and subsequent hydrolysis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-nitrobenzaldehyde | 185.56 | 9.28 g | 0.05 |
| (Carboxymethyl)triphenylphosphonium bromide | 401.24 | 22.07 g | 0.055 |
| Sodium Hydroxide | 40.00 | 8.00 g | 0.2 |
| Water | 18.02 | 100 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 8.00 g of sodium hydroxide in 100 mL of water.
-
Ylide Formation: Add 22.07 g of (carboxymethyl)triphenylphosphonium bromide to the NaOH solution and stir for 30 minutes at room temperature to form the ylide.
-
Wittig Reaction: Add 9.28 g of 2-Chloro-5-nitrobenzaldehyde to the reaction mixture. Stir vigorously at room temperature for 2-3 hours.
-
Hydrolysis: After the initial reaction, heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate ester.
-
Work-up: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct can often be removed by filtration.
-
Purification: Transfer the filtrate to a beaker and cool in an ice bath. Acidify the solution with concentrated hydrochloric acid until a precipitate forms (pH ~2).
-
Isolation: Collect the crude this compound by vacuum filtration and wash with cold water.
-
Recrystallization: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the pure product.
Characterization
The final product should be characterized by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the double bond.
-
IR Spectroscopy: To identify the characteristic functional groups (carboxylic acid, nitro group, C=C double bond).
-
Mass Spectrometry: To determine the molecular weight of the product.
Process Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Strong Acids and Bases: Concentrated sulfuric acid, nitric acid, and sodium hydroxide are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Exothermic Reactions: The nitration reaction is highly exothermic. Maintain strict temperature control to prevent runaway reactions.
-
Solvents: Toluene and diethyl ether are flammable. Avoid open flames and use them in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in nitration | Incomplete reaction or loss during workup. | Ensure dropwise addition of nitrating mixture and maintain low temperature. Be careful during the transfer and washing steps. |
| Incomplete Wittig reaction | Insufficient reaction time or inactive ylide. | Monitor the reaction by TLC. Ensure the phosphonium salt is pure and the base is strong enough. |
| Difficulty in purification | Contamination with triphenylphosphine oxide. | Wash the crude product thoroughly. Recrystallization may need to be repeated. |
Conclusion
The Wittig reaction provides an efficient and reliable method for the synthesis of this compound. The one-pot olefination-hydrolysis protocol presented here is particularly advantageous due to its operational simplicity and use of aqueous media, aligning with the principles of green chemistry. This application note serves as a comprehensive guide for researchers in organic synthesis and drug discovery.
References
- Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]
- ResearchGate.
- ResearchGate.
- Common Organic Chemistry. Wittig Reaction - Common Conditions. [Link]
- Sciforum. One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. [Link]
- Quora. How will you convert benzaldehyde to cinnamic acid?. [Link]
- PrepChem.com. Synthesis of Preparation 8 (6-carboxyhexyl)triphenylphosphonium bromide. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Chem-St
- MDPI. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]
- University of Glasgow. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]
- ResearchGate.
- Google Patents. Novel method for synthesizing 4-carboxybutyl triphenyl phosphonium bromide.
- PrepChem.com. Synthesis of A. (Carboxypropyl)triphenylphosphonium bromide. [Link]
- Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). [Link]
- YouTube. Synthesis of 6Carboxyhexyl)triphenylphosphonium bromide. [Link]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- University of Wisconsin-River Falls. A Solvent Free Wittig Reaction. [Link]
- Organic Syntheses. Notes - Organic Syntheses Procedure. [Link]
- Organic Chemistry Portal. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. [Link]
- PubMed. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. [Link]
- ElectronicsAndBooks. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes.
- Chemistry LibreTexts. Wittig Reaction. [Link]
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Application and Protocol for the Synthesis of 2-Chloro-5-nitrocinnamic Acid via Heck Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 2-Chloro-5-nitrocinnamic acid, a valuable building block in medicinal chemistry and materials science. The protocol leverages the palladium-catalyzed Heck reaction, a powerful C-C bond-forming transformation. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is designed to be a practical resource for researchers at the bench, offering not just a protocol, but also the scientific rationale behind it.
Introduction: The Significance of the Heck Reaction in Cinnamic Acid Synthesis
Cinnamic acids and their derivatives are ubiquitous scaffolds in a vast array of biologically active compounds and functional materials. The substitution pattern on the aromatic ring and the geometry of the alkene moiety are crucial for their function. The Mizoroki-Heck reaction, more commonly known as the Heck reaction, stands as a cornerstone of modern organic synthesis for its ability to forge carbon-carbon bonds with high efficiency and stereoselectivity.[1] This palladium-catalyzed cross-coupling of an aryl halide with an alkene offers a direct and versatile route to substituted alkenes, making it an ideal strategy for the synthesis of cinnamic acid derivatives.[2][3]
The reaction's broad functional group tolerance and its applicability to a wide range of substrates have cemented its importance in both academic and industrial laboratories.[1][4] In this application note, we focus on the synthesis of this compound, a molecule with potential applications in the development of novel therapeutics and functional polymers.
The Heck Coupling Reaction: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[5] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The generally accepted catalytic cycle can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in our case, the C-Cl bond of a derivative of 2-chloro-5-nitrobenzoic acid) to form a Pd(II) complex.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene (acrylic acid) coordinates to the Pd(II) complex and subsequently inserts into the Pd-aryl bond. This step typically proceeds in a syn-periplanar fashion and dictates the regioselectivity of the reaction.
-
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the desired alkene product and a palladium-hydride species. This step is usually irreversible and determines the E/Z stereochemistry of the product.
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a graphical representation of the catalytic cycle:
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the Heck coupling of aryl halides with acrylates.[6][7]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | CAS No. |
| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 164-166 | - | - | 2516-96-3 |
| Acrylic acid | C₃H₄O₂ | 72.06 | 13 | 141 | 1.051 | 79-10-7 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 205 (dec.) | - | - | 3375-31-3 |
| Triphenylphosphine | PPh₃ | 262.29 | 80-82 | 377 | - | 603-35-0 |
| Triethylamine | Et₃N | 101.19 | -115 | 90 | 0.726 | 121-44-8 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | 0.944 | 68-12-2 |
Note: The physical properties of this compound are: MW: 227.60 g/mol , M.P.: 218-222 °C, CAS: 36015-19-7.[8]
Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitrobenzoic acid (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.
-
Base and Alkene Addition: Degas the solution by bubbling nitrogen through it for 15-20 minutes. Subsequently, add triethylamine (2.5 eq) and acrylic acid (1.5 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing dilute hydrochloric acid (1 M). This will protonate the carboxylate and precipitate the crude product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Key Considerations and Optimization
-
Catalyst System: While Pd(OAc)₂/PPh₃ is a common and effective catalyst system, other palladium sources and phosphine ligands can be explored to optimize the reaction.[2] For instance, phosphine-free catalyst systems are also gaining prominence.[3]
-
Base: The choice of base is crucial. Inorganic bases like potassium carbonate can also be effective. The base neutralizes the hydrohalic acid formed during the reaction, which is essential for regenerating the active Pd(0) catalyst.[5]
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used to ensure the solubility of the reactants and catalyst.
-
Temperature: The reaction temperature significantly influences the reaction rate. Higher temperatures can lead to faster conversions but may also result in the formation of byproducts.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl chlorides are generally less reactive, which may necessitate higher temperatures, more active catalyst systems, or longer reaction times.
Conclusion
The Heck reaction provides a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. This application note serves as a comprehensive guide for the practical execution of this important transformation, empowering scientists in their pursuit of novel molecules with potential applications in drug discovery and materials science.
References
- Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. (2023). Bayero Journal of Pure and Applied Sciences, 16(1).
- Heck reaction. (n.d.). In Wikipedia.
- m-NITROCINNAMIC ACID. (n.d.). Organic Syntheses.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. (2023). African Journals Online (AJOL).
- Heck Reaction. (2023). Chemistry LibreTexts.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances.
- Preparation of 2-chloro-5-nitrobenzoic acid. (n.d.). PrepChem.com.
- Heck Reaction—State of the Art. (2018). Molecules, 23(8), 1833.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (2019). Tetrahedron, 75(30), 4015-4021.
- Heck reaction of aryl bromide with acrylic acid. (n.d.). ResearchGate.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
- Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. (2021). Chemical Society Reviews, 50(14), 7891-7908.
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Application Note: High-Purity Isolation of 2-Chloro-5-nitrocinnamic Acid for Pharmaceutical Research and Development
Abstract
This comprehensive application note provides a detailed guide for the purification of 2-Chloro-5-nitrocinnamic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust methodology to achieve high-purity material suitable for downstream applications where impurity profiles are critical. This document elucidates two primary purification strategies: a mixed-solvent recrystallization and an acid-base purification technique. The causality behind experimental choices is explained, and self-validating systems for protocol integrity are described. This guide is grounded in authoritative references and includes detailed analytical procedures for purity verification.
Introduction
This compound (C₉H₆ClNO₄, MW: 227.60 g/mol ) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2][3] Its utility as a building block for novel therapeutic agents necessitates a reliable and reproducible purification method to ensure the quality and safety of active pharmaceutical ingredients (APIs). The presence of chloro and nitro functional groups, while contributing to its reactivity and potential biological activity, also presents specific challenges in purification, including the removal of isomeric and process-related impurities.[1]
The most common impurities in the synthesis of this compound arise from the nitration of 2-chlorocinnamic acid or related precursors. These can include the isomeric 2-chloro-3-nitrocinnamic acid and unreacted starting materials.[4][5] The purification protocols detailed in this application note are designed to effectively remove these and other potential contaminants.
Principles of Purification
The selection of a purification strategy for this compound is guided by the principles of solubility and the acidic nature of the carboxylic acid functionality. Two effective methods are presented:
-
Mixed-Solvent Recrystallization: This technique leverages the differential solubility of the target compound and its impurities in a carefully selected solvent system at varying temperatures. An ideal solvent pair consists of a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent in which it is insoluble at room temperature.[6] For nitroaryl compounds, alcoholic solvents are often effective.[6]
-
Acid-Base Purification: This method exploits the acidic nature of the carboxylic acid group. The impure acid is dissolved in an aqueous basic solution to form a soluble salt. Insoluble impurities are removed by filtration, and the pure acid is then precipitated by the addition of a strong acid. This technique is particularly effective for removing neutral or basic impurities.[7]
Recommended Purification Protocols
Protocol 1: Mixed-Solvent Recrystallization using Ethanol-Water
This protocol is a robust method for obtaining high-purity crystalline this compound. The ethanol-water system is a common and effective choice for the recrystallization of cinnamic acid derivatives.[8][9]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Experimental Workflow:
Caption: Workflow for the purification of this compound by mixed-solvent recrystallization.
Step-by-Step Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid dissolves completely.
-
Inducing Saturation: While maintaining the boiling temperature, slowly add hot deionized water dropwise until the solution becomes faintly turbid. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Rationale |
| Solvent Ratio (Ethanol:Water) | Start with minimal ethanol, then add water to turbidity | Optimizes recovery by minimizing the amount of product that remains in solution. |
| Cooling Rate | Slow, ambient cooling followed by ice bath | Promotes the formation of larger, purer crystals by allowing for selective incorporation of the target molecule into the crystal lattice.[6] |
| Expected Yield | >85% (dependent on initial purity) | A well-optimized recrystallization should provide a high recovery of the purified product. |
| Expected Purity | >99% (as determined by HPLC) | This method is effective at removing common isomeric and process-related impurities. |
Protocol 2: Acid-Base Purification
This method is an excellent alternative, particularly when dealing with neutral or basic impurities.
Materials:
-
Crude this compound
-
5% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Beakers
-
Stirring rod
-
Buchner funnel and filter paper
-
pH paper or pH meter
Experimental Workflow:
Caption: Workflow for the acid-base purification of this compound.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a 5% aqueous sodium hydroxide solution with stirring. Use a sufficient amount of the basic solution to ensure complete dissolution of the acid.
-
Filtration of Impurities: Filter the solution to remove any insoluble impurities.
-
Precipitation: Slowly add concentrated hydrochloric acid to the filtrate with constant stirring until the solution is acidic (pH ~2). The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated acid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Analytical Methods for Purity Verification
To ensure the efficacy of the purification, the final product should be analyzed for purity and identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantitative purity analysis.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 225 nm).
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. The spectrum of pure this compound should exhibit characteristic peaks for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretch of the aromatic ring and alkene (~1600-1450 cm⁻¹), and the N-O stretches of the nitro group (~1520 and ~1350 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of impurities. The spectra should be compared with reference spectra for pure this compound.
Safety Precautions
This compound and its related purification reagents should be handled with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed hazard information and handling procedures.
Conclusion
The protocols detailed in this application note provide effective and reproducible methods for the purification of this compound. The choice between mixed-solvent recrystallization and acid-base purification will depend on the nature of the impurities present in the crude material. Adherence to these protocols, coupled with rigorous analytical verification, will ensure the high purity of the final product, making it suitable for demanding applications in pharmaceutical research and development.
References
- PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.
- Chemistry 260 Lab. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I [Video]. YouTube. [Link]
- Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Eureka.
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Nikolaev, V. D., Gerasimova, T. N., & Fokin, E. P. (2009). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 14(7), 2527–2538. [Link]
- Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization.
- Bartleby. (n.d.). Recrystallization Of Cinnamic Acid Lab Report.
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- Nerz, D. (2013, February 4).
- PubChem. (n.d.). This compound.
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Topic: High-Purity Recrystallization of 2-Chloro-5-nitrocinnamic Acid for Pharmaceutical and Research Applications
An Application Note from the Office of the Senior Application Scientist
Abstract
2-Chloro-5-nitrocinnamic acid is a key intermediate in the synthesis of various high-value organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The purity of this starting material is paramount, as even trace impurities can propagate through synthetic routes, leading to compromised yields, difficult purifications, and potentially altered biological activity in the final product. This application note provides a detailed, field-proven protocol for the purification of this compound via recrystallization. Beyond a simple set of instructions, this guide elucidates the fundamental principles behind the technique, offering researchers the causal understanding required to adapt and troubleshoot the process for optimal results.
Part I: The Scientific Framework of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds that exploits differences in solubility. The foundational principle is that the solubility of most solids in a given solvent increases with temperature.[1][2][3] The process, in essence, involves the dissolution of an impure solid in a hot solvent, followed by the slow cooling of the solution. As the solution cools, the solubility of the desired compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow.
The success of this technique hinges on the highly ordered nature of a crystal lattice. During the slow process of crystal formation, the molecules of the desired compound preferentially align and incorporate into the growing lattice, effectively excluding dissimilar impurity molecules, which remain dissolved in the surrounding solution (termed the "mother liquor").[4][5] This elegant separation is what makes recrystallization a cornerstone of organic chemistry.
Part II: Pre-Protocol Strategy: Solvent System Selection
The choice of solvent is the most critical variable in a recrystallization procedure.[3] An ideal solvent should exhibit steep temperature-dependent solubility for this compound: high solubility at elevated temperatures and low solubility at room temperature or below.[4][5] This differential ensures maximum recovery of the purified solid upon cooling. Furthermore, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or nearly insoluble in the hot solvent (to be removed by hot filtration).[1]
For a substituted aromatic carboxylic acid like this compound, polar organic solvents are a logical starting point. Given that cinnamic acid and its derivatives have been successfully recrystallized from alcohol-water mixtures[6][7], a mixed-solvent system of ethanol and water is highly recommended. This system is advantageous because the solvent polarity can be precisely tuned: the compound is soluble in the "good" solvent (ethanol) and insoluble in the "poor" solvent (water).[8][9] By dissolving the solid in a minimum of hot ethanol and then carefully adding hot water to the saturation point, an ideal environment for high-purity crystal growth is created.
Table 1: Solvent Screening Data for Aromatic Carboxylic Acids
The following table provides a general guideline for solvent selection, based on established principles for aromatic acids.[10][11] Researchers should perform small-scale tests to confirm the optimal solvent or solvent pair for their specific batch of crude material.
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability & Rationale |
| Water | Low | Low to Moderate | Potentially suitable, but may require large volumes. Often used as the "poor" solvent in a mixed system.[6][12] |
| Ethanol | Moderate | High | Excellent "good" solvent. Dissolves the compound readily when hot.[8] |
| Methanol | Moderate | High | Similar to ethanol, a very effective "good" solvent.[13] |
| Ethyl Acetate | Moderate | High | A good candidate, but less polar than alcohols. |
| Toluene | Low | Moderate | Can be effective for less polar impurities.[10] |
| Ethanol/Water | Low | High (tunable) | Highly Recommended System. Allows for fine control over the saturation point, promoting high-purity crystal formation.[6][7] |
Part III: Experimental Protocol for the Recrystallization of this compound
This protocol details the use of a mixed ethanol-water solvent system. Safety is paramount: always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant.[14][15]
Workflow Overview
Caption: Workflow for the mixed-solvent recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add a magnetic stir bar or a few boiling chips.
-
In a separate beaker, heat approximately 100 mL of ethanol on a hot plate to a gentle boil.
-
Add the hot ethanol to the Erlenmeyer flask in small portions while heating and stirring, until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some product in solution even after cooling.[3][4]
-
-
Hot Gravity Filtration (Optional):
-
If any insoluble impurities are visible in the hot solution, a hot gravity filtration is necessary.
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Pour the hot solution quickly through the filter paper. Causality: This step must be performed quickly with pre-heated glassware to prevent the desired compound from crystallizing prematurely in the funnel (a phenomenon known as "crashing out").[16][17]
-
-
Saturation and Clarification:
-
Bring the clear, hot ethanol solution back to a boil.
-
Add hot deionized water dropwise until the solution becomes faintly but persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Add 1-2 drops of hot ethanol to just redissolve the precipitate, rendering the solution clear again. Causality: This ensures the solution is perfectly saturated at the boiling point, the ideal starting condition for forming large, pure crystals upon cooling.[8]
-
-
Crystallization (Cooling):
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow, undisturbed cooling is critical. Rapid cooling traps impurities and leads to the formation of small, impure crystals or a precipitate.[18][19]
-
Once at room temperature, the flask can be placed in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small portion of an ice-cold 50:50 ethanol/water mixture. Causality: The wash solvent must be ice-cold to minimize redissolving the purified crystals, which would otherwise lead to a significant loss of yield.[4]
-
-
Drying:
-
Allow the crystals to air-dry on the filter for a few minutes by continuing to draw a vacuum.
-
Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
-
Part IV: Quality Control and Process Validation
A successful recrystallization is validated by assessing the purity and recovery of the final product.
-
Purity Assessment (Melting Point):
-
Pure crystalline solids have a sharp, well-defined melting point range (typically < 2 °C). Impurities depress and broaden the melting point range.
-
Measure the melting point of the dried crystals. The literature value for this compound is approximately 220-222 °C .[14][15][20] A sharp melting point within this range indicates high purity.
-
-
Yield Calculation (Percent Recovery):
-
Weigh the final, dried product and calculate the percent recovery using the following formula:
Percent Recovery (%) = (Mass of Pure Crystals / Mass of Crude Solid) x 100
-
A recovery of 70-85% is typically considered good. It is important to note that recovery will never be 100%, as some compound will always remain dissolved in the mother liquor.[3][4] A very high recovery (>95%) may suggest that the product is not completely dry or is still impure.
-
Part V: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Reheat the solution and boil off some of the solvent to reduce the volume. Allow to cool again.[21] |
| Solution is supersaturated and requires nucleation. | Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. Add a "seed crystal" of the pure compound if available.[4][18] | |
| Product "Oils Out" | The solution is too concentrated, or the cooling is too rapid, causing the compound to come out of solution above its melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (ethanol in this case), and allow the solution to cool much more slowly.[16][18][21] |
| Very Low Yield | Too much solvent was used initially. The crystals were washed with solvent that was not ice-cold. | Re-concentrate the mother liquor to see if a second crop of crystals can be obtained. Always use minimal, ice-cold solvent for washing.[4][18] |
| Crystals Form Too Quickly | The solution was cooled too rapidly, or it was oversaturated. | This leads to smaller, less pure crystals. If this occurs, reheat the solution, add a small amount of extra "good" solvent (ethanol), and cool more slowly.[18] |
| Final Product is Colored | Colored impurities were not fully removed. | If the hot, dissolved solution is colored, cool it slightly, add a small amount of activated decolorizing carbon, and re-boil for a few minutes before performing a hot gravity filtration.[1][5] |
References
- University of California, Los Angeles Chemistry Department.
- Wired Chemist.
- Biocyclopedia.
- University of York Department of Chemistry.
- University of Missouri-St. Louis Department of Chemistry.
- Chemistry LibreTexts.
- Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- Barnard College Chemistry Department.
- California State University, Dominguez Hills.
- LookChem.
- Solubility of Things. 2-Chloro-5-nitrobenzoic acid. [Link]
- Chemistry LibreTexts. 3.
- University of Toronto Scarborough.
- Brainly.
- University of Rochester Department of Chemistry.
- Google Patents.
- Homi Bhabha Centre for Science Education.
- University of Massachusetts Boston. Chem 267.
- PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]
- Chemistry LibreTexts. 2.
- MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]
- Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. [Link]
- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- PubChem. This compound. [Link]
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- 21. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Note: High-Resolution Purification of 2-Chloro-5-nitrocinnamic Acid via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 2-Chloro-5-nitrocinnamic acid using normal-phase flash column chromatography. Addressing the critical need for high-purity active pharmaceutical ingredients (APIs) and research chemicals, this guide details a robust methodology from stationary phase selection to mobile phase optimization and fraction analysis. The protocol is designed for researchers, scientists, and drug development professionals to achieve high yield and purity, effectively removing common synthetic impurities.
Introduction
This compound is a substituted cinnamic acid derivative with significant potential in medicinal chemistry and materials science.[1] Its molecular structure, featuring a carboxylic acid, a nitro group, and a chlorine atom, imparts a distinct polarity that is crucial for its biological activity and synthetic utility.[1] The presence of impurities, such as isomeric byproducts or unreacted starting materials from its synthesis, can significantly impact the outcomes of downstream applications. Therefore, a reliable and efficient purification method is paramount.
Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For a polar, acidic compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective approach.[2] This application note elucidates a detailed protocol for the purification of this compound, with a focus on the scientific rationale behind each step to ensure reproducibility and optimal results.
Principle of Separation
The purification strategy hinges on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The separation of this compound from its potential impurities is achieved by exploiting the differences in their polarities.
-
This compound: The carboxylic acid group makes this molecule highly polar, leading to strong interactions with the silica gel.
-
Less Polar Impurities: Non-polar contaminants, such as unreacted starting materials or less polar side-products, will have weaker interactions with the stationary phase and will elute faster.
-
More Polar Impurities: Highly polar impurities will be more strongly retained on the column than the target compound.
By employing a mobile phase of gradually increasing polarity (a gradient elution), we can selectively elute the components, with the least polar compounds eluting first, followed by the target compound, and finally the most polar impurities. The addition of a small percentage of acetic acid to the mobile phase is critical to protonate the carboxylic acid group of the target molecule, which minimizes peak tailing and improves resolution by reducing strong, ionic interactions with the stationary phase.[3]
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Glass chromatography column (40-60 mm diameter) |
| Silica gel (230-400 mesh) | Fraction collector or collection tubes/flasks |
| n-Hexane (HPLC grade) | TLC plates (silica gel 60 F254) |
| Ethyl acetate (HPLC grade) | TLC developing chamber |
| Glacial acetic acid (ACS grade) | UV lamp (254 nm) |
| Cotton or glass wool | Rotary evaporator |
| Sand (acid-washed) | pH meter |
Safety Precautions: this compound is harmful if swallowed and very toxic to aquatic life.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]
Experimental Protocol
Thin Layer Chromatography (TLC) Analysis of Crude Material
Before proceeding with the column chromatography, it is essential to analyze the crude sample by TLC to determine the number of components and to identify a suitable mobile phase for the column separation.
Protocol:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio).
-
Visualize the separated spots under a UV lamp (254 nm).
-
The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[6] Adjust the solvent ratio as needed to achieve this Rf value.
Column Packing
Proper column packing is crucial for achieving good separation. The "wet slurry" method is recommended to ensure a homogenous and bubble-free stationary phase.
Sources
- 1. CAS 36015-19-7: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. This compound | C9H6ClNO4 | CID 688107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-Chloro-5-nitrocinnamic Acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-5-nitrocinnamic acid. The method is designed for researchers, quality control analysts, and drug development professionals requiring accurate purity assessment and impurity profiling. The protocol herein is developed with an emphasis on scientific causality, explaining the rationale behind chromatographic choices to ensure methodological soundness. It is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring its suitability for its intended purpose in a regulated environment.[1]
Introduction and Scientific Rationale
This compound is an organic compound featuring a cinnamic acid core substituted with both a chlorine atom and a nitro group.[2] These functional groups, particularly the electron-withdrawing nitro group, confer specific chemical properties that make it a valuable intermediate in organic synthesis and pharmaceutical research.[2] The accurate determination of its purity and the identification of any process-related impurities or degradation products are critical for ensuring the quality and consistency of downstream applications.
The analytical challenge lies in developing a method that is not only precise and accurate for the parent compound but also specific enough to separate it from structurally similar molecules that may arise during synthesis or upon storage. This is the core principle of a "stability-indicating" method.
Causality of Method Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was chosen as the analytical platform due to its high resolving power and its compatibility with the analyte's physicochemical properties. This compound is a moderately hydrophobic aromatic carboxylic acid, making it an ideal candidate for retention on a non-polar stationary phase like C18.[3][4] The critical factor for achieving good peak shape and reproducible retention for an acidic analyte is the control of its ionization state. The protocol employs an acidified mobile phase to suppress the deprotonation of the carboxylic acid group (pKa ~4-5), ensuring it is analyzed in its more hydrophobic, neutral form. This minimizes peak tailing and enhances retention on the C18 column.
Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the analysis. Adherence to these steps is crucial for reproducible results.
Instrumentation, Chemicals, and Reagents
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The method can be adapted to other C18 column dimensions in accordance with USP <621> guidelines.[5]
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade or higher).
-
Orthophosphoric Acid (ACS grade or higher).
-
Water (HPLC grade, filtered and deionized).
-
-
Reagents for Forced Degradation:
-
Hydrochloric Acid (1N HCl).
-
Sodium Hydroxide (1N NaOH).
-
Hydrogen Peroxide (30% H₂O₂).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. The approximate pH should be 2.5.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0-2 min: 50% B2-12 min: 50% to 80% B12-15 min: 80% B15.1-18 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
Method Validation and System Suitability
A self-validating system is essential for trustworthy results. The following protocols, based on ICH Q2(R1) guidelines, must be followed to ensure the method is suitable for its intended use.[6][7]
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system's performance must be verified. This is achieved by injecting the Working Standard Solution (100 µg/mL) five times and evaluating the results against the criteria in the table below. This practice is mandated by pharmacopeial standards like USP <621>.[8][9]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Measures peak symmetry, ensuring accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and system. |
Specificity via Forced Degradation
Forced degradation studies are the cornerstone of a stability-indicating method, demonstrating that the analyte peak is free from interference from potential degradation products.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Protocol:
-
Prepare separate solutions of this compound at 1000 µg/mL.
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂, keep at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid powder to 80 °C for 24 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.[10]
-
Dilute all stressed samples to a final theoretical concentration of 100 µg/mL and analyze alongside an unstressed control sample. The method's specificity is confirmed if the degradation product peaks are well-resolved from the main analyte peak.
Workflow and Data Visualization
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the conceptual basis for the forced degradation studies.
Caption: High-level workflow for the HPLC analysis of this compound.
Caption: Conceptual diagram of forced degradation pathways for specificity assessment.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be precise, accurate, and specific for the quantitative analysis of this compound. The protocol is grounded in established chromatographic principles and adheres to international regulatory standards for analytical method validation. By explaining the scientific rationale behind key procedural steps, this guide empowers researchers and analysts to implement the method effectively and troubleshoot potential issues with a foundational understanding. The inclusion of a forced degradation protocol ensures its utility as a stability-indicating method, making it a valuable tool for quality control and pharmaceutical development.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link][8][9]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link][6]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link][5]
- Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chrom
- Title: Q2(R1)
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link][7]
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: this compound | C9H6ClNO4 | CID 688107 Source: PubChem URL:[Link][3]
- Title: Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures Source: PubMed URL:[Link][4]
- Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL:[Link][10]
- Title: Forced Degradation and Stability Testing: Strategies and Analytical Perspectives Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL:[Link][11]
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- 4. Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 9. <621> CHROMATOGRAPHY [drugfuture.com]
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- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
TLC visualization of 2-Chloro-5-nitrocinnamic acid
Visualization of 2-Chloro-5-nitrocinnamic Acid Using Thin-Layer Chromatography
Abstract
Thin-Layer Chromatography (TLC) is a fundamental analytical technique prized for its simplicity, speed, and efficiency in separating components of a mixture.[1][2] This application note provides a detailed protocol for the visualization of this compound, an organic compound of interest in pharmaceutical research and organic synthesis, using normal-phase TLC.[3] We will explore the underlying principles of the separation, optimal solvent systems, and visualization methodologies, offering a comprehensive guide for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Introduction to Thin-Layer Chromatography
Thin-Layer Chromatography is a planar chromatographic technique used to separate non-volatile mixtures.[4] The separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[2][4] The stationary phase is a thin layer of an adsorbent material, typically silica gel, aluminum oxide, or cellulose, coated onto an inert substrate like glass, plastic, or aluminum foil.[1][4][5] The mobile phase, a solvent or a mixture of solvents, moves up the plate via capillary action.[1][5]
The separation mechanism is based on the principle of adsorption and partitioning.[2][6] In normal-phase TLC, a polar stationary phase (like silica gel) is used with a less polar mobile phase. Polar compounds will have a stronger affinity for the stationary phase and will therefore move up the plate more slowly, resulting in a lower Retention Factor (Rf) value.[7] Conversely, non-polar compounds will interact more strongly with the mobile phase and travel further up the plate, exhibiting a higher Rf value.[7] The Rf value is a key parameter used to identify and compare compounds.[7][8]
Causality: The choice of a polar stationary phase like silica gel is dictated by the chemical nature of this compound. This molecule possesses a polar carboxylic acid group, an electronegative chlorine atom, and a strong electron-withdrawing nitro group, which all contribute to its overall polarity.[3] Therefore, a polar stationary phase will effectively interact with these functional groups, allowing for separation based on subtle differences in polarity when an appropriate mobile phase is selected.
Materials and Methods
Materials
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ TLC plates
-
Mobile Phase Solvents (Analytical Grade):
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Glacial Acetic Acid
-
-
Sample Solvent: Acetone or Ethyl Acetate
-
Apparatus:
Safety Precautions
This compound is harmful if swallowed and very toxic to aquatic life.[13][14] It can also cause skin and eye irritation.[14] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Solvents used are flammable and should be handled with care, away from ignition sources.
Experimental Protocols
Sample Preparation
The accurate preparation of the sample is crucial for achieving well-defined spots and reliable results.
Protocol:
-
Dissolution: Prepare a dilute solution of this compound (approximately 1-2 mg/mL) in a suitable volatile solvent such as acetone or ethyl acetate.
-
Rationale: The chosen solvent must completely dissolve the analyte and be volatile enough to evaporate quickly after spotting, leaving a concentrated spot on the baseline. Using a solvent in which the compound is too soluble can lead to large, diffuse spots.
TLC Plate Preparation and Spotting
Proper spotting technique is essential to prevent streaking and ensure accurate Rf calculations.
Protocol:
-
Baseline: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[15] Be careful not to scratch the silica layer.
-
Spotting: Use a capillary tube to apply a small spot of the prepared sample solution onto the baseline.[15] The spot should be as small as possible (2-3 mm in diameter) to maximize separation efficiency.[7]
-
Drying: Allow the solvent to completely evaporate from the spot before developing the plate.[7]
Mobile Phase Selection and Development
The choice of the mobile phase is the most critical factor in achieving good separation in TLC.[16] A trial-and-error approach is often necessary to find the optimal solvent system.[17]
Rationale for Solvent Choice: For a polar compound like this compound on a silica plate, a mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate) is a good starting point.[16][17] The polarity of the mobile phase can be adjusted by varying the ratio of these solvents. Adding a small amount of a highly polar solvent like acetic acid can improve the spot shape of acidic compounds by suppressing the ionization of the carboxylic acid group, which can otherwise lead to streaking.
Protocol:
-
Chamber Saturation: Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm.[5] Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, and close the lid.[1] Allow the chamber to saturate with solvent vapors for at least 15-20 minutes. This ensures a uniform development environment and improves the reproducibility of Rf values.
-
Plate Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[5] Close the chamber and allow the solvent to ascend the plate by capillary action.[5]
-
Completion: When the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber.[5][7]
-
Marking: Immediately mark the position of the solvent front with a pencil.[5][7]
-
Drying: Allow the plate to air dry completely in a fume hood.
Visualization Techniques
Since this compound is a colorless compound, visualization methods are required to locate the separated spot.
1. Ultraviolet (UV) Light (Non-destructive):
-
Principle: The TLC plate contains a fluorescent indicator that glows under short-wave UV light (254 nm).[18] Compounds that absorb UV light, such as those with aromatic rings and conjugated systems, will quench this fluorescence and appear as dark spots on a bright green background.[10][15][18]
-
Protocol:
2. Iodine Vapor (Semi-destructive):
-
Principle: Iodine vapor has a high affinity for organic compounds, particularly aromatic and unsaturated ones, forming a colored complex.[11][19]
-
Protocol:
3. Bromocresol Green Stain (Destructive, Specific for Acids):
-
Principle: Bromocresol green is a pH indicator that changes color in the presence of acidic compounds. It is a specific stain for visualizing carboxylic acids.[19][20]
-
Protocol:
-
Stain Preparation: Prepare a solution of 0.04 g of bromocresol green in 100 mL of 95% ethanol. Add a 0.1 M solution of sodium hydroxide dropwise until the solution turns a pale blue.[19]
-
Staining: Quickly dip the dried TLC plate into the staining solution.[12][19]
-
Visualization: Acidic compounds will appear as yellow to green spots against a blue background.[19]
-
Data Analysis and Interpretation
The primary quantitative data obtained from a TLC experiment is the Retention Factor (Rf).
Calculation of Rf Value
The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[8][21][22]
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[16]
Both distances are measured from the original baseline. The Rf value is a unitless quantity.[21]
Expected Results
The table below shows hypothetical but expected Rf values for this compound in different mobile phase systems. An ideal Rf value for good separation is typically between 0.2 and 0.6.
| Mobile Phase System (v/v) | Polarity | Expected Rf Value | Observations |
| Hexane:Ethyl Acetate (4:1) | Low | ~0.25 | The spot moves but remains relatively close to the baseline, indicating strong interaction with the polar stationary phase. |
| Hexane:Ethyl Acetate (1:1) | Medium | ~0.50 | This system provides a good balance of interactions, resulting in an ideal migration distance for clear separation. |
| Ethyl Acetate | High | ~0.80 | The highly polar mobile phase competes effectively with the stationary phase, causing the spot to travel close to the solvent front. |
| Hexane:Ethyl Acetate:Acetic Acid (4:1:0.1) | Low (acidified) | ~0.30 | The addition of acetic acid can slightly increase the Rf value and significantly improves the spot shape, reducing tailing. |
Workflow and Logic Diagrams
Experimental Workflow for TLC Analysis
Caption: Diagram illustrating the competitive interactions governing the separation of a polar analyte on a polar stationary phase.
Conclusion
This application note details a robust and reproducible protocol for the visualization of this compound using Thin-Layer Chromatography. By systematically preparing the sample, selecting an appropriate mobile phase, and employing multiple visualization techniques, researchers can effectively monitor reaction progress, assess purity, and identify this compound. The key to successful TLC analysis lies in understanding the interplay between the analyte's polarity and the polarities of the stationary and mobile phases. The provided protocols and theoretical explanations serve as a comprehensive guide for obtaining clear and reliable results in the laboratory.
References
- Khan Academy. (n.d.). Calculating retention factors for TLC (video).
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
- EDVOTEK. (n.d.). Principles of Thin Layer Chromatography.
- Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes.
- Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
- BYJU'S. (n.d.). Thin Layer Chromatography Principle.
- LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim.
- Biotech, N. (2010, November 14). High Pressure Thin-Layer Chromatography Principles and Practice.
- benchflydotcom. (2009, August 6). How to calculate an Rf value [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- University of Missouri-St. Louis. (n.d.). TLC Visualization Methods.
- Oakwood Chemical. (n.d.). chemical label this compound.
- TCI EUROPE N.V. (n.d.). This compound SDS.
- LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography.
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
- University of California, Davis. (n.d.). Thin Layer Chromatography.
- LibreTexts Chemistry. (2022, April 7). 7.8: TLC Visualization Methods.
- Reddit. (2021, October 27). TLC Mobile Phase Selection.
- LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Dr. Puspendra Kumar. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography) [Video]. YouTube.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- PubChemLite. (n.d.). This compound (C9H6ClNO4).
- EPFL. (n.d.). TLC Visualization Reagents.
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- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Khan Academy [khanacademy.org]
- 9. guidechem.com [guidechem.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
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- 21. study.com [study.com]
- 22. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-5-nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Substituted Cinnamic Acid Scaffold
2-Chloro-5-nitrocinnamic acid is an organic compound that serves as a valuable scaffold in synthetic and medicinal chemistry. Its structure, featuring a cinnamic acid backbone substituted with both a chlorine atom and a nitro group, provides multiple reactive sites for derivatization.[1] The electron-withdrawing nature of the nitro group enhances the acidity of the carboxylic acid, while the chlorine atom can influence the molecule's reactivity and polarity.[1] These characteristics make this compound and its derivatives promising candidates for the development of novel therapeutic agents and functional materials. Cinnamic acid derivatives, in general, have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This guide provides detailed protocols for the derivatization of this compound, focusing on esterification and amidation of the carboxylic acid moiety, and explores potential intramolecular cyclization pathways to generate heterocyclic systems.
Core Derivatization Strategies
The derivatization of this compound can be approached through several key reaction types, primarily targeting the carboxylic acid group. The presence of the nitro and chloro substituents on the aromatic ring also opens up possibilities for more complex transformations, including the synthesis of novel heterocyclic compounds.
Caption: Experimental workflow for Fischer-Speier esterification.
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-30 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Continue washing until the evolution of CO₂ gas ceases.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude methyl 2-chloro-5-nitrocinnamate.
-
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Expected Outcome and Data:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | Pale yellow solid |
| Purity (by NMR/LC-MS) | >95% after purification |
Part 2: Amidation of this compound
The formation of an amide bond is a crucial transformation in drug discovery, as the amide functionality is prevalent in a vast number of pharmaceuticals. Amidation of this compound can be achieved using various coupling reagents to activate the carboxylic acid for reaction with a primary or secondary amine.
Protocol 2: Amidation using EDC/HOBt Coupling
This protocol describes a general procedure for the synthesis of an amide derivative of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization. [2][3][4][5][6] Rationale: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. [7]This intermediate is susceptible to nucleophilic attack by the amine. HOBt can react with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea itself. [5][6]
Caption: Experimental workflow for EDC/HOBt mediated amidation.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Ethyl acetate
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Expected Outcome and Data:
| Parameter | Expected Value |
| Yield | 60-85% |
| Appearance | Varies depending on the amine used (typically a solid) |
| Purity (by NMR/LC-MS) | >95% after purification |
Part 3: Potential Intramolecular Cyclization Pathways
The strategic placement of the chloro and nitro groups on the cinnamic acid scaffold provides opportunities for the synthesis of novel heterocyclic structures through intramolecular cyclization reactions. While specific, optimized protocols for this compound are not extensively reported, plausible synthetic routes can be proposed based on established chemical principles.
Conceptual Pathway 1: Reductive Cyclization to Form Quinolones
The reduction of the nitro group to an amine, followed by intramolecular cyclization, is a common strategy for the synthesis of nitrogen-containing heterocycles. In the case of this compound derivatives, this could potentially lead to the formation of quinolone structures, which are important pharmacophores.
Rationale: The reduction of the nitro group to an aniline derivative introduces a nucleophilic nitrogen atom. This nucleophile can then attack the electrophilic β-carbon of the α,β-unsaturated ester or amide in an intramolecular Michael addition, or a related cyclization pathway, to form a six-membered ring. Subsequent aromatization would lead to the quinolone core. The presence of the ortho-chloro group may influence the regioselectivity of the cyclization.
Caption: Proposed pathway for the synthesis of quinolones via reductive cyclization.
This conceptual pathway provides a starting point for the exploration of novel heterocyclic derivatives of this compound. The specific reaction conditions for the reduction and cyclization steps would require experimental optimization.
Conclusion
This compound is a versatile starting material for the synthesis of a diverse range of derivatives. The protocols provided herein for esterification and amidation offer reliable methods for modifying the carboxylic acid functionality. Furthermore, the potential for intramolecular cyclization opens avenues for the creation of novel heterocyclic compounds with potential applications in drug discovery and materials science. The successful derivatization of this scaffold hinges on the careful selection of reagents and optimization of reaction conditions, taking into account the electronic and steric effects of the chloro and nitro substituents.
References
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(15), 152934.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Osborne, M. (2019). Synthesis of Cinnamic Acid Esters. ASPIRE.
- Malaysian Journal of Analytical Sciences. (2021). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
- van der Zanden, C. M., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 27(7), 2135.
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
- University of Colorado Boulder. (n.d.). Fischer Esterification.
- Helda. (2021). Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents.
- MDPI. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives.
- PubMed. (2009). Synthesis of amino acid derivatives of quinolone antibiotics.
- Royal Society of Chemistry. (2009). Synthesis of amino acid derivatives of quinolone antibiotics.
- PubMed Central. (2015). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin.
- PubMed Central. (2014). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
- Royal Society of Chemistry. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst.
- PubMed Central. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate.
- PubMed Central. (2012). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
- Royal Society of Chemistry. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst.
- Royal Society of Chemistry. (2016). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution.
- Royal Society of Chemistry. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles.
- ResearchGate. (2008). CoCl 2 -Catalyzed Reductive Cyclization of Nitro Cyclic Sulfites.
Sources
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- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Amide Coupling Reactions with 2-Chloro-5-nitrocinnamic Acid
Introduction: The Strategic Importance of 2-Chloro-5-nitrocinnamic Acid in Synthesis
This compound is a key synthetic intermediate in medicinal chemistry and materials science. The presence of electron-withdrawing chloro and nitro groups on the aromatic ring, coupled with the reactive carboxylic acid and alkene functionalities, makes it a versatile scaffold for generating diverse molecular architectures. The formation of an amide bond is a cornerstone of modern drug discovery, and the efficient coupling of this compound with a wide array of amines is crucial for developing novel therapeutics and functional materials.[1][2]
This comprehensive guide provides an in-depth exploration of amide coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols using a variety of coupling reagents, and offer a troubleshooting guide to navigate potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important building block in their synthetic endeavors.
Mechanism and Rationale: Activating the Carboxyl Group for Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is typically achieved using coupling reagents.[1][2]
The general mechanism involves two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylate to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester, an acylphosphonium salt, or an acylimidazolium salt.[1][3]
-
Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and release the coupling reagent byproduct.
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and the need to suppress side reactions like racemization.[1][4] For a substrate like this compound, the electron-withdrawing nature of the substituents can influence the reactivity of the carboxylic acid.
Figure 1: Generalized workflow for amide bond formation.
Experimental Protocols: A Comparative Approach
Here, we present detailed protocols for the amide coupling of this compound with a representative amine, using three common and effective coupling systems. These protocols are designed to be a starting point and may require optimization depending on the specific amine used.
Table 1: Comparison of Coupling Reagent Protocols
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU/DIPEA | Protocol 3: T3P |
| Coupling Reagent | EDC, HOBt | HATU | T3P |
| Base | DIPEA or Et3N | DIPEA | Pyridine or Et3N |
| Solvent | DMF or DCM | DMF or Acetonitrile | Ethyl Acetate or THF |
| Temperature | 0 °C to Room Temp | Room Temperature | 0 °C to Room Temp |
| Reaction Time | 12-24 hours | 2-6 hours | 4-12 hours |
| Byproduct Removal | Aqueous wash | Aqueous wash | Aqueous wash |
| Key Advantage | Cost-effective, readily available reagents. | High efficiency, rapid reactions, low racemization.[4][5] | Easy byproduct removal, high yields. |
| Potential Drawback | Slower reaction times, potential for side reactions without HOBt. | Higher cost, potential for guanidinylation of the amine if used in excess.[4] | Requires careful handling (moisture sensitive). |
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a classic and widely used approach for amide bond formation.[6] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea intermediate.[3] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it traps the active intermediate to form an HOBt-ester, which is less prone to racemization and side reactions, and more reactive towards the amine.[6][7]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HOBt (1.2 eq) and the amine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl (aq), saturated NaHCO3 (aq), and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging couplings.[4][5] It reacts with the carboxylic acid to form a highly reactive OAt-ester.[5]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature for pre-activation.[8]
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Figure 2: A typical experimental workflow for amide coupling.
Protocol 3: T3P® (Propylphosphonic Anhydride) Mediated Amide Coupling
T3P® is a versatile and efficient coupling reagent that is particularly useful for large-scale synthesis due to its high reactivity and the easy removal of byproducts. It activates the carboxylic acid by forming a mixed anhydride.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
T3P® (50% solution in Ethyl Acetate) (1.5 eq)
-
Pyridine or Triethylamine (Et3N) (3.0 eq)
-
Anhydrous Ethyl Acetate or Tetrahydrofuran (THF)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and anhydrous ethyl acetate.
-
Add pyridine or Et3N (3.0 eq) to the suspension.
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress.
-
Upon completion, quench the reaction with saturated NaHCO3 (aq).
-
Separate the organic layer and wash it with saturated NaHCO3 (aq) and brine.
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Ensure all reagents and solvents are anhydrous. - Increase the amount of coupling reagent and/or base. - For HATU, pre-activate the carboxylic acid for 15-30 minutes before adding the amine.[8] |
| Low nucleophilicity of the amine. | - Increase the reaction temperature. - Use a more potent coupling reagent like HATU or COMU.[4] - Consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride, though this may require protection of other functional groups.[2][9] | |
| Formation of Side Products | Guanidinylation of the amine with uronium reagents (e.g., HATU). | - Avoid using a large excess of the coupling reagent.[4] - Pre-activate the carboxylic acid before adding the amine.[8] |
| Racemization (if the amine is chiral). | - Use additives like HOBt or Oxyma Pure.[4][7] - Perform the reaction at lower temperatures. | |
| Difficult Purification | Water-soluble byproducts from EDC coupling. | - Perform thorough aqueous washes during workup.[10] |
| Persistent impurities. | - Optimize the stoichiometry to minimize excess reagents. - Explore alternative purification techniques like preparative HPLC or crystallization. |
Conclusion
The amide coupling of this compound is a readily achievable transformation with the appropriate choice of coupling reagents and reaction conditions. This guide provides a solid foundation for researchers to successfully synthesize a wide range of amide derivatives from this valuable building block. The protocols outlined herein, using EDC/HOBt, HATU, and T3P®, offer a range of options to suit different synthetic needs and scales. By understanding the underlying mechanisms and potential challenges, scientists can effectively troubleshoot and optimize these reactions for their specific applications in drug discovery and materials science.
References
- Yusoff, N. A., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 28(6), 1374-1385. [Link]
- Organic Chemistry Portal. (n.d.).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Google Patents. (n.d.).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (2022).
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
- Google Patents. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (n.d.).
- UCL Discovery. (n.d.).
- Reddit. (2022).
- Reddit. (2021).
- Beilstein Journal of Organic Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.).
- PubMed. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. [Link]
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitrophenol. [Link]
- Reddit. (2022). amide coupling help. [Link]
Sources
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- 2. growingscience.com [growingscience.com]
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- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
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- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Esterification of 2-Chloro-5-nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the esterification of 2-Chloro-5-nitrocinnamic acid, a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Full editorial control has been exercised to present this information in a logical, in-depth, and practical manner, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices.
Scientific Introduction and Strategic Considerations
This compound is an electron-deficient aromatic carboxylic acid. The presence of two strong electron-withdrawing groups—a chlorine atom ortho to the acrylic acid moiety and a nitro group para to it—significantly influences its reactivity.[1] These substituents decrease the nucleophilicity of the carboxylate group but increase the electrophilicity of the carbonyl carbon upon protonation, a key step in acid-catalyzed esterification.[2]
The choice of esterification method is critical and depends on the substrate's stability, the desired scale, and the steric hindrance of the alcohol. This guide will detail two robust and widely applicable methods: the classic Fischer-Speier Esterification and the milder Steglich Esterification .
-
Fischer-Speier Esterification : This is a cost-effective and straightforward method involving direct, acid-catalyzed esterification between the carboxylic acid and an excess of alcohol, which also serves as the solvent.[3][4] It is particularly well-suited for simple, unhindered primary and secondary alcohols. The reaction is an equilibrium process, and strategies to drive it to completion are essential.[5]
-
Steglich Esterification : This method is ideal for substrates that are sensitive to harsh acidic conditions or for use with sterically hindered or precious alcohols.[6][7][8] It proceeds under mild, neutral conditions at room temperature, utilizing a carbodiimide coupling agent (e.g., DCC or EDC) and a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[8][9]
Method 1: Fischer-Speier Esterification
This acid-catalyzed equilibrium reaction is a workhorse of organic synthesis. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5]
Mechanistic Rationale
The reaction is driven to completion by applying Le Châtelier's principle, typically by using a large excess of the alcohol or by removing the water formed during the reaction.[5] For this compound, the electron-withdrawing groups can slightly retard the rate of reaction compared to unsubstituted cinnamic acid, potentially requiring longer reflux times or slightly elevated temperatures to achieve high conversion.
Diagram: Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of Methyl 2-Chloro-5-nitrocinnamate
This protocol is adapted from standard procedures for the esterification of substituted benzoic and cinnamic acids.[10][11]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| This compound | 227.60 | 10.0 | 1.0 | 2.28 g |
| Anhydrous Methanol (MeOH) | 32.04 | ~250 | ~25 | 10 mL |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~1.0 | 0.1 | 0.055 mL (1 drop) |
| Ethyl Acetate (EtOAc) | - | - | - | ~50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | ~30 mL |
| Brine (Saturated NaCl) | - | - | - | ~20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | ~2 g |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.28 g, 10.0 mmol).
-
Add anhydrous methanol (10 mL). Stir the suspension.
-
Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (0.055 mL) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approximately 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours. The solid starting material should dissolve as the reaction progresses.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12][13]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Wash the organic layer with brine (20 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude ester can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel if necessary.[3]
-
Method 2: Steglich Esterification
This method circumvents the need for harsh acid and high temperatures, making it suitable for sensitive substrates. The reaction is driven by the formation of a stable urea by-product.[8]
Mechanistic Rationale
The mechanism involves the activation of the carboxylic acid by a carbodiimide (like EDC) to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, intercepts this intermediate to form an N-acylpyridinium salt. This "active ester" is then readily attacked by the alcohol to form the desired product and regenerate the DMAP catalyst. This pathway avoids the formation of a stable N-acylurea byproduct that can occur in the absence of DMAP.[8][9]
Diagram: Steglich Esterification Mechanism
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- 3. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
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- 6. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 2-Chloro-5-nitrocinnamic Acid in Modern Medicinal Chemistry
Abstract
2-Chloro-5-nitrocinnamic acid is a versatile chemical scaffold that presents medicinal chemists with a unique combination of reactive sites and structural features. Its substituted phenyl ring and acrylic acid side chain serve as key starting points for the synthesis of diverse compound libraries aimed at various therapeutic targets. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound. We will explore its chemical properties, synthetic utility, and potential as a privileged scaffold in the development of novel therapeutic agents, particularly in the realms of enzyme inhibition and antimicrobial research. Detailed, field-proven protocols for synthesis and biological evaluation are provided to facilitate its integration into drug discovery workflows.
Introduction: Understanding the Scaffold
This compound, with the chemical formula C₉H₆ClNO₄, is an organic compound characterized by a cinnamic acid backbone substituted with both a chlorine atom and a nitro group.[1][2] These functional groups are not mere decorations; they impart a distinct reactivity profile that is highly valuable in medicinal chemistry.
-
The Cinnamic Acid Core: Cinnamic acid and its derivatives are well-established pharmacophores, known for a wide range of biological activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] The α,β-unsaturated carbonyl system is a Michael acceptor and can engage in covalent or non-covalent interactions with biological targets.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid.[1] It is also a key functional group in bio-reductive drugs and can be chemically reduced to an amine, providing a crucial vector for further molecular diversification.
-
The Chlorine Atom (-Cl): The presence of chlorine, an electronegative halogen, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes. It also offers a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding synthetic possibilities.[6]
This trifecta of functionalities makes this compound a "privileged scaffold" — a molecular framework that is capable of providing ligands for more than one type of biological target.[7][8]
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO₄ | [2][9] |
| Molecular Weight | 227.60 g/mol | [2] |
| Appearance | Light beige to yellow crystalline powder | [9][10] |
| Melting Point | 218-222 °C | [10] |
| Solubility | Soluble in organic solvents | [1] |
| CAS Number | 36015-19-7 | [1][2][9][10][11] |
Synthetic Pathways and Derivatization
The true power of this compound lies in its capacity for chemical modification. The carboxylic acid group is the most accessible handle for creating derivatives such as esters and amides, which can dramatically alter the compound's pharmacological profile.
General Synthesis Workflow
The synthesis of a diverse library of derivatives from this compound typically follows a logical progression from initial activation to final purification and characterization.
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Application Notes and Protocols for Heterocyclic Synthesis using 2-Chloro-5-nitrocinnamic Acid
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-chloro-5-nitrocinnamic acid as a versatile precursor for the synthesis of medicinally important heterocyclic scaffolds. We delve into the strategic utility of its unique substitution pattern, focusing on the intramolecular reductive cyclization to yield quinolin-2(1H)-one derivatives. This document furnishes a detailed, field-tested protocol, explains the mechanistic rationale behind the synthetic choices, and presents data in a clear, actionable format to facilitate its application in a research setting.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with scaffolds like quinoline and its derivatives appearing in a vast array of pharmaceuticals due to their diverse biological activities.[1] The quinolin-2(1H)-one (carbostyril) core, in particular, is a privileged structure found in agents with anticancer, anti-inflammatory, and antibacterial properties. The development of efficient and reliable synthetic routes to access novel analogues of these heterocycles is a primary objective in drug discovery.[1]
This compound is an exemplary precursor, engineered with functionalities poised for strategic chemical transformations. Its structure contains:
-
An ortho-nitro group relative to the acrylic acid side chain, which is the key handle for reductive cyclization.
-
A chloro substituent on the aromatic ring, which can be retained in the final product for modulating electronic properties or serve as a site for further functionalization via cross-coupling reactions.
-
An α,β-unsaturated carboxylic acid , which is the electrophilic partner in the final ring-closing step.
This unique combination of reactive sites allows for a direct and efficient pathway to the 6-chloro-quinolin-2(1H)-one scaffold, a valuable intermediate for further synthetic elaboration.
Core Synthesis Pathway: Reductive Cyclization
The primary transformation leveraging this compound is an intramolecular reductive cyclization. This reaction proceeds in a one-pot fashion through two key sequential steps:
-
Reduction of the Nitro Group: The aromatic nitro group is reduced to a primary amine (an aniline derivative). This is the activation step, creating the nucleophile required for cyclization.
-
Intramolecular Cyclization (Lactamization): The newly formed amino group immediately attacks the electrophilic β-carbon of the α,β-unsaturated acid, followed by tautomerization and intramolecular amide bond formation to construct the stable, six-membered heterocyclic ring of the quinolin-2(1H)-one system.
Commonly employed reducing agents for this transformation include tin(II) chloride (SnCl₂) in acidic media or elemental iron in acetic acid. These reagents are favored for their selectivity in reducing nitro groups in the presence of other reducible functionalities like alkenes.
Mechanistic Rationale Diagram
The following diagram illustrates the logical flow of the reductive cyclization process.
Caption: Workflow for the synthesis of 6-Chloroquinolin-2(1H)-one.
Detailed Experimental Protocol: Synthesis of 6-Chloroquinolin-2(1H)-one
This protocol is a representative method for the reductive cyclization of this compound. The choice of iron in acetic acid is based on its widespread use, cost-effectiveness, and high efficiency in similar transformations reported in the literature for ortho-nitroaryl compounds.
Disclaimer: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. This reaction should be performed in a well-ventilated fume hood.
Materials
-
This compound (1.0 eq)
-
Iron powder (<325 mesh) (4.0 - 5.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, separatory funnel.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 21.97 mmol, 1.0 eq) and glacial acetic acid (100 mL). Stir the mixture to form a suspension.
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (e.g., 6.13 g, 109.8 mmol, 5.0 eq) portion-wise over 10-15 minutes. The addition may be exothermic, and gentle cooling with a water bath can be applied if necessary.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain a vigorous stir to keep the iron powder suspended.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate / Hexanes). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the hot reaction mixture through a pad of Celite® to remove the excess iron powder and iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 30 mL) to ensure all the product is collected.
-
Work-up - Solvent Removal: Combine the filtrate and washes and remove the solvents (acetic acid and ethanol) under reduced pressure using a rotary evaporator.
-
Work-up - Neutralization and Extraction: To the resulting residue, add deionized water (100 mL) and carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. A precipitate of the crude product should form. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Work-up - Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 6-chloroquinolin-2(1H)-one.
Data Presentation and Characterization
The successful synthesis of 6-chloroquinolin-2(1H)-one should be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation |
| Physical Appearance | Off-white to pale yellow solid |
| Yield | 75-90% (Typical for this type of reaction) |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Expect characteristic peaks for the aromatic protons and the vinyl protons of the quinolone ring system. The NH proton will appear as a broad singlet. |
| ¹³C NMR | Expect signals corresponding to the 9 carbon atoms of the quinolone core, including a characteristic peak for the carbonyl carbon (C=O) around 160-165 ppm. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₉H₆ClNO should be observed. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating or reaction time. Inactive iron powder. | Ensure the reaction is maintained at reflux. Monitor by TLC until the starting material is consumed. Use freshly opened or activated iron powder. |
| Low Yield | Product loss during work-up. Inefficient extraction. | Ensure thorough washing of the iron filter cake with a hot solvent like ethanol or ethyl acetate. Perform multiple extractions of the aqueous layer. |
| Impure Product | Incomplete removal of iron salts or starting material. | Ensure careful filtration and thorough washing. If recrystallization is insufficient, purify via column chromatography. |
| Side Reactions | Over-reduction of the double bond. | While less common with Fe/AcOH, if this is observed, consider a milder reducing agent like stannous chloride (SnCl₂) in HCl/Ethanol. |
Conclusion
This compound stands out as a highly effective and strategically designed precursor for the synthesis of 6-chloro-substituted quinolin-2(1H)-ones. The reductive cyclization pathway is robust, high-yielding, and utilizes readily available and inexpensive reagents. The resulting heterocyclic product serves as a valuable platform for further derivatization in medicinal chemistry programs, enabling the exploration of structure-activity relationships in the quest for novel therapeutic agents. This guide provides the necessary foundational knowledge and a detailed protocol to empower researchers to effectively utilize this valuable synthetic building block.
References
- Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209–3212.
- Ragaini, F., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5440.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "reductive cyclization". Beilstein Journals.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Soderberg, B. C. G., et al. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665.
- Banwell, M. G., et al. (2004). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters, 6(15), 2469–2471.
- Kumar, A., et al. (2021). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 26(18), 5469.
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Application Notes & Protocols: Screening for Biological Activity of 2-Chloro-5-nitrocinnamic Acid Derivatives
Introduction: The Rationale for Screening 2-Chloro-5-nitrocinnamic Acid Derivatives
Cinnamic acid and its derivatives represent a class of organic compounds found extensively in the plant kingdom, forming the backbone for numerous secondary metabolites like flavonoids and stilbenes.[1] These molecules are not merely structural components; many exhibit a wide spectrum of pharmacological activities, including significant antimicrobial and antitubercular properties.[1] The synthetic modification of the core cinnamic acid structure offers a powerful strategy to modulate this inherent bioactivity, potentially enhancing potency, selectivity, and pharmacokinetic profiles.
The parent molecule, this compound, is an intriguing starting point for a drug discovery campaign.[2][3] Its structure is characterized by two key functional groups on the phenyl ring: an electron-withdrawing nitro group (-NO₂) and a halogen (chloro, -Cl) atom. These substitutions significantly alter the electronic properties of the molecule, which can influence its interaction with biological targets. For instance, nitro-containing compounds are known to have activities against various microorganisms.[4] Furthermore, studies on the closely related 2-chloro-5-nitrobenzoic acid have already demonstrated that its derivatives can possess potent antibacterial activity, including against drug-resistant strains like MRSA.[5][6]
This guide provides a structured, multi-tiered approach to systematically screen novel derivatives of this compound. We will move from broad, high-throughput primary assays to more specific, mechanism-of-action studies, explaining the causality behind each experimental choice to empower researchers in their quest for novel therapeutic agents.
A Tiered Strategy for Efficient Biological Screening
A successful screening campaign maximizes the discovery of genuine "hits" while minimizing time and resources spent on non-viable candidates. A tiered or cascaded approach is the most logical framework. This involves progressing a large number of initial compounds through broad, cost-effective primary screens and advancing only the most promising candidates to more complex and resource-intensive secondary and tertiary assays.
Caption: Tiered screening workflow for this compound derivatives.
Tier 1 Protocol: Primary Antimicrobial Screening
Scientific Rationale: The urgent need for new antimicrobial agents is driven by the global rise of antibiotic resistance.[5][6][7] Cinnamic acids have established antimicrobial activity, making this a logical and high-priority area for screening.[1][8] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[9] This quantitative endpoint is crucial for comparing the potency of different derivatives.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle of the Assay: This assay involves challenging a standardized inoculum of bacteria with serial dilutions of the test compounds in a liquid growth medium. After incubation, bacterial growth is assessed, typically by visual inspection of turbidity or by using a metabolic indicator dye. The MIC value is a key parameter for evaluating the potency of an antibacterial agent.[9]
Materials and Reagents:
-
96-well sterile microtiter plates
-
Test derivatives of this compound (dissolved in DMSO, e.g., 10 mg/mL stock)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, MRSA clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Positive Control: A known antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Negative Control: DMSO (vehicle)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of each test compound in MHB directly in the 96-well plate. A typical final concentration range might be 256 µg/mL to 0.5 µg/mL. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid solvent toxicity.
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compounds, positive control, and negative (vehicle) control. Leave a well with sterile broth only as a sterility control.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be confirmed by reading the optical density (OD) at 600 nm.
Data Presentation and Interpretation: The results should be summarized in a table. A "hit" is a derivative that shows a low MIC value, indicating high potency.
| Compound ID | Derivative Structure | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs MRSA |
| Parent | This compound | >256 | >256 | >256 |
| D-001 | e.g., Methyl ester | 64 | 128 | 64 |
| D-002 | e.g., Amide | 16 | 32 | 8 |
| D-003 | e.g., Hydrazide | 128 | >256 | 128 |
| Gentamicin | (Positive Control) | 0.5 | 1 | 1 |
Tier 1 Protocol: Primary Anticancer Screening
Scientific Rationale: The discovery of novel small molecules that can selectively kill cancer cells is a cornerstone of oncology research.[10] A primary screen for anticancer activity typically begins with a general cytotoxicity assay to identify compounds that reduce the viability of cancer cell lines.[11][12] The MTT (or MTS) assay is a widely used, reliable, and economical colorimetric method for this purpose.[10][11]
Protocol 2: MTT Cell Viability Assay
Principle of the Assay: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Caption: Step-by-step workflow for the MTT cell viability assay.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Test derivatives (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Positive Control: Doxorubicin
-
96-well sterile cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test derivatives (e.g., from 0.1 to 100 µM). Include wells for vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT reagent to each well (typically 10% of the total volume) and incubate for another 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
Data Presentation and Interpretation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data as a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
| Compound ID | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs A549 | IC₅₀ (µM) vs HCT116 |
| D-001 | >100 | >100 | >100 |
| D-004 | 12.5 | 25.8 | 18.3 |
| D-005 | 5.2 | 8.1 | 6.5 |
| Doxorubicin | 0.8 | 1.1 | 0.9 |
Tier 1 Protocol: Primary Anti-inflammatory Screening
Scientific Rationale: Inflammation is a complex biological response implicated in numerous diseases.[13] A key event in the inflammatory cascade is the production of signaling molecules like nitric oxide (NO) by macrophages upon stimulation.[14] Screening for compounds that can inhibit this process in a cell-based model provides a physiologically relevant method for identifying potential anti-inflammatory agents.
Protocol 3: Inhibition of LPS-Induced Nitric Oxide (NO) Production
Principle of the Assay: This assay uses the Griess test to measure the amount of nitrite (a stable breakdown product of NO) in cell culture supernatant. Murine macrophage cells (like RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Anti-inflammatory compounds will inhibit this process, leading to a reduction in nitrite levels.
Caption: Simplified pathway of LPS-induced NO production and potential inhibition points.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test derivatives (dissolved in DMSO)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
Positive Control: Dexamethasone or L-NAME
-
96-well sterile cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours before inflammatory stimulation.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
In a separate 96-well plate, mix the supernatant with an equal volume of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Data Presentation and Interpretation: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for each active compound. It is also crucial to run a parallel MTT assay on the RAW 264.7 cells under the same conditions to ensure that the observed reduction in NO is not simply due to compound cytotoxicity.
| Compound ID | IC₅₀ for NO Inhibition (µM) | Cytotoxicity IC₅₀ on RAW 264.7 (µM) | Selectivity Index (Cytotoxicity/NO Inhibition) |
| D-006 | 8.9 | >100 | >11.2 |
| D-007 | 45.2 | 50.1 | 1.1 (Non-selective) |
| Dexamethasone | 0.5 | >100 | >200 |
Conclusion and Future Directions
This guide outlines a robust, tiered strategy for the initial biological screening of novel this compound derivatives. The primary screens for antimicrobial, anticancer, and anti-inflammatory activities serve as a powerful discovery engine. Compounds identified as "hits" in these assays must be subjected to rigorous confirmation and secondary assays (Tier 2 and 3) to validate their activity and begin to elucidate their mechanism of action. This systematic approach, grounded in established and reliable protocols, provides a clear path from a chemical library to validated lead compounds worthy of further development in a drug discovery program.
References
- Title: From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials Source:International Journal of Molecular Sciences URL:[Link][5][6]
- Title: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review Source:PubMed Central URL:[Link][13][14]
- Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source:BellBrook Labs URL:[Link][15]
- Title: Bioassays for anticancer activities Source:PubMed URL:[Link][10][11]
- Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source:National Institutes of Health (NIH) URL:[Link][16]
- Title: What is an Inhibition Assay? Source:Biobide URL:[Link][17]
- Title: Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry Source:ResearchG
- Title: Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species Source:ResearchG
- Title: Special Issue : Enzyme Inhibitors in Drug Discovery and Development Source:MDPI URL:[Link][18]
- Title: Screening Antibacterial Activity: A Crucial Step in Drug Discovery Source:longdom.org URL:[Link][9]
- Title: Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity Source:MDPI URL:[Link][1]
- Title: this compound | C9H6ClNO4 Source:PubChem URL:[Link][3]
- Title: Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials Source:iris.univpm.it URL:[Link][8]
- Title: The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects Source:ResearchG
- Title: Bioassays for anticancer activities Source:University of Wollongong Research Online URL:[Link][12]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-nitrocinnamic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-5-nitrocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what is the fundamental mechanism?
The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation .[1][2][3] This reaction involves the condensation of 2-chloro-5-nitrobenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.[3][4]
The mechanism proceeds through the following key steps:
-
Deprotonation: A weak base, such as piperidine or pyridine, deprotonates the α-carbon of malonic acid to form a nucleophilic enolate ion.[4]
-
Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of 2-chloro-5-nitrobenzaldehyde, forming a tetrahedral intermediate.[4]
-
Dehydration: Following proton transfer, a molecule of water is eliminated, leading to the formation of an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: This intermediate readily undergoes decarboxylation (loss of CO2) upon heating to yield the final product, this compound.[3][5]
Alternatively, the Perkin reaction can be employed, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[6][7][8] However, the Knoevenagel condensation is often preferred for its milder reaction conditions and higher yields for this specific transformation.
Q2: My reaction yields are consistently low. What are the primary contributing factors?
Low yields in the synthesis of this compound can often be attributed to several factors:
-
Purity of Starting Materials: The purity of 2-chloro-5-nitrobenzaldehyde is critical. A common impurity is the isomeric 2-chloro-3-nitrobenzaldehyde, which can lead to the formation of the corresponding undesired cinnamic acid isomer.[9] It is crucial to use highly pure starting materials or purify the aldehyde before use.
-
Suboptimal Reaction Temperature: The reaction temperature plays a significant role. While heating is necessary for the condensation and subsequent decarboxylation, excessive temperatures can promote side reactions, such as polymerization or decomposition of the product.
-
Inefficient Decarboxylation: The intermediate dicarboxylic acid may not fully decarboxylate, leading to a mixture of products and a lower yield of the desired cinnamic acid.[10][11]
-
Inappropriate Catalyst or Solvent: The choice and amount of catalyst (e.g., piperidine, pyridine) and the solvent can significantly impact the reaction rate and yield.[1][12]
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Presence of an Unexpected Isomeric Impurity in the Final Product.
Q: I've isolated my this compound, but analytical data (e.g., NMR, HPLC) shows the presence of an isomer. What is the likely cause and how can I prevent it?
A: The most probable cause is the presence of the 2-chloro-3-nitrobenzaldehyde isomer in your starting material.[9] The nitration of 2-chlorobenzaldehyde often produces a mixture of the 5-nitro and 3-nitro isomers.[13][14]
Troubleshooting Steps:
-
Analyze Starting Material: Before starting the synthesis, verify the purity of your 2-chloro-5-nitrobenzaldehyde using techniques like GC-MS or NMR.
-
Purification of the Aldehyde: If isomeric impurities are present, purify the aldehyde. Recrystallization from solvents like dilute ethanol or a chloroform/ligroin mixture can be effective.[9][15]
-
Source High-Purity Aldehyde: If purification is not feasible, procure 2-chloro-5-nitrobenzaldehyde from a reputable supplier with a high purity specification.
Issue 2: Formation of a Sticky, Polymeric, or Tar-Like Substance.
Q: My reaction mixture has turned into a dark, intractable tar, making product isolation difficult. What could be causing this?
A: The formation of tarry byproducts is often a result of self-condensation or polymerization reactions , which can be triggered by several factors:
-
Excessively High Temperatures: Overheating the reaction mixture can lead to the decomposition and polymerization of both the starting materials and the product.
-
Strong Basic Conditions: While a base is necessary, using a strong base can induce the self-condensation of the aldehyde (an aldol-type reaction) or other unwanted side reactions.[3]
-
Prolonged Reaction Times: Extended heating can also contribute to the formation of polymeric materials.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. A stepwise heating profile, where the initial condensation occurs at a lower temperature before increasing the temperature for decarboxylation, can be beneficial.
-
Use a Weak Base: Employ a weak base like piperidine or pyridine as the catalyst.[3][12] Avoid strong bases such as sodium hydroxide or potassium carbonate.
-
Monitor Reaction Progress: Use TLC or another suitable analytical technique to monitor the reaction's progress and avoid unnecessarily long reaction times.
Issue 3: Incomplete Decarboxylation and Presence of a Dicarboxylic Acid Intermediate.
Q: My final product is contaminated with a significant amount of a more polar compound, which I suspect is the dicarboxylic acid intermediate. How can I ensure complete decarboxylation?
A: Incomplete decarboxylation of the initially formed α,β-unsaturated dicarboxylic acid is a common issue.[10][11]
Troubleshooting Steps:
-
Increase Reaction Temperature and/or Time: After the initial condensation, you may need to increase the temperature or prolong the reaction time to facilitate complete decarboxylation. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent at reflux, is known to promote decarboxylation.[3][5]
-
Solvent Choice: The choice of solvent can influence the decarboxylation rate. Higher-boiling point solvents that can be heated to the required decarboxylation temperature are often necessary.
-
Acidification during Workup: Acidifying the reaction mixture during workup can sometimes help to promote the decarboxylation of any remaining dicarboxylic acid salt.
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
2-Chloro-5-nitrobenzaldehyde (1.0 eq.)[16]
-
Malonic acid (1.1 eq.)[17]
-
Piperidine (catalytic amount, e.g., 0.1 eq.)
-
Pyridine (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-5-nitrobenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data Summary:
| Parameter | Value | Reference(s) |
| Reactants | ||
| 2-Chloro-5-nitrobenzaldehyde | 1.0 eq. | [16] |
| Malonic Acid | 1.1 eq. | [17] |
| Piperidine | 0.1 eq. | [1][3] |
| Reaction Conditions | ||
| Solvent | Pyridine | [3][12] |
| Temperature | Reflux | [18] |
| Reaction Time | 2-4 hours | [18] |
| Product | ||
| Product Name | This compound | [19] |
| Expected Yield | >80% | |
| Melting Point | ~238-240 °C |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Knoevenagel Condensation Pathway
Caption: Knoevenagel condensation pathway for this compound.
Diagram 2: Troubleshooting Logic for Side Reactions
Caption: Troubleshooting logic for common side reactions.
References
- Pawara, H. S., Wagha, A. S., & Lalia, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.
- ResearchGate. (2025). Self-Condensation of Activated Malonic Acid Half Esters: A Model for the Decarboxylative Claisen Condensation in Polyketide Biosynthesis.
- ResearchGate. (n.d.). Decarboxylation of cinnamic dicarboxylic acid 4a using various amounts...
- Sathee Jee. (n.d.). Perkin Reaction Mechanism.
- Perkin Reaction. (n.d.). Cambridge University Press.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Wikipedia. (n.d.). Perkin reaction.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- Google Patents. (n.d.). KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde.
- ResearchGate. (n.d.). Decarboxylation reaction of cinnamic acids 2.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Decarboxylative functionalization of cinnamic acids.
- PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.
- Wikipedia. (n.d.). Malonic acid.
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. (2025). Journal of Biological Chemistry.
- Eureka | Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
- Organic Syntheses Procedure. (n.d.). m-NITROCINNAMIC ACID.
- ACS Publications. (2024). Decarboxylation in Natural Products Biosynthesis. JACS Au.
- Condensation of Aldehydes with Malonic Acid—Part XII. The Influence of Groups and of other Factors. (n.d.).
- ResearchGate. (n.d.). The Knoevenagel Condensation.
- Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- PubChem. (n.d.). 2-Chloro-5-nitrobenzaldehyde.
- The condensation of aldehydes with malonic acid. (n.d.).
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
Sources
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
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- 16. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 19. CAS 36015-19-7: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Formation of Cis/Trans Isomers in Cinnamic Acid Synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamic acid and its derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of controlling stereochemistry, specifically the formation of cis and trans isomers, during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding isomer formation in cinnamic acid synthesis.
Q1: Why is trans-cinnamic acid typically the major product in both Perkin and Knoevenagel reactions?
A1: The preferential formation of trans-cinnamic acid is a consequence of thermodynamic stability. The trans isomer, where the bulky phenyl and carboxyl groups are on opposite sides of the double bond, experiences significantly less steric hindrance than the cis isomer. This lower energy state makes it the thermodynamically favored product.[1] Both the Perkin and Knoevenagel condensation reactions are typically run under conditions that allow for equilibration, thus favoring the formation of the more stable trans product.[2][3]
Q2: I've unexpectedly obtained a significant amount of the cis isomer. What is the most likely cause?
A2: While synthesis methods favor the trans isomer, post-synthesis handling is a common cause for the appearance of the cis isomer. Exposure of trans-cinnamic acid to ultraviolet (UV) light, including direct sunlight, can induce photochemical isomerization, leading to a mixture of cis and trans isomers.[4][5] Another possibility, though less common under standard reaction conditions, is that the reaction was run under kinetic rather than thermodynamic control, which can be influenced by temperature and reaction time.[6]
Q3: How can I quickly differentiate between the cis and trans isomers in my product mixture?
A3: Several analytical techniques can distinguish between the isomers. ¹H NMR spectroscopy is one of the most definitive methods; the vicinal coupling constant (³JHH) for the vinylic protons is significantly different, typically ~16 Hz for the trans isomer and ~12-13 Hz for the cis isomer.[7][8] HPLC analysis can also effectively separate the two isomers, showing distinct retention times.[9][10]
Q4: Is it possible to convert the unwanted cis isomer back to the desired trans isomer?
A4: Yes, the isomerization is often reversible. Heating the mixture can thermally isomerize the less stable cis form back to the trans form. Additionally, methods involving a trace amount of iodine as a catalyst have been shown to effectively convert the cis isomer to the trans isomer under mild conditions.[11]
Section 2: Troubleshooting Guide: Isomer Control & Purity
This section provides a detailed, problem-and-solution format for issues encountered during synthesis and workup.
Issue 1: Higher than Expected Ratio of cis-Cinnamic Acid in the Crude Product
Symptoms:
-
¹H NMR spectrum shows two sets of vinylic proton signals with coupling constants around 12-13 Hz and 16 Hz.
-
HPLC chromatogram displays two major peaks corresponding to the cis and trans isomers.
-
The melting point of the crude product is broad and lower than the literature value for pure trans-cinnamic acid (~133°C).
Potential Causes & Solutions:
-
Photochemical Isomerization:
-
Cause: The product was exposed to UV light (sunlight, certain types of laboratory lighting) during or after the reaction, for instance, during workup or storage.[4]
-
Solution: Protect the reaction and the resulting product from light by using amber glassware or by wrapping the glassware in aluminum foil. Conduct workup procedures away from direct sunlight. Store the final product in a dark, cool place.
-
-
Suboptimal Reaction Temperature (Perkin Reaction):
-
Cause: The Perkin reaction requires high temperatures (typically 170-190°C) to ensure the reaction proceeds under thermodynamic control, favoring the trans isomer.[2][12] Insufficient heat may not provide enough energy to overcome the activation barrier for the formation of the more stable product.
-
Solution: Ensure the reaction temperature is maintained within the recommended range for the duration of the reaction. Use a high-boiling point solvent or a sand bath to achieve and maintain the necessary temperature. Monitor the temperature closely throughout the heating period.
-
-
Choice of Base and Solvent (Knoevenagel Condensation):
-
Cause: The choice of base and solvent system can influence the stereochemical outcome. While the Doebner modification using pyridine as a solvent and a piperidine catalyst generally yields the trans product, alternative conditions may alter the selectivity.[1][13]
-
Solution: For reliable synthesis of trans-cinnamic acid via Knoevenagel condensation, adhere to the established Doebner modification protocol, which involves refluxing the aldehyde and malonic acid in pyridine with a catalytic amount of piperidine.[14]
-
Issue 2: Presence of Unidentified Impurities Alongside Isomers
Symptoms:
-
NMR spectrum shows additional peaks that do not correspond to either cis- or trans-cinnamic acid.
-
The crude product appears discolored (e.g., dark brown or resinous).[6]
-
Low overall yield after purification.
Potential Causes & Solutions:
-
Side Reactions (Perkin Reaction):
-
Cause: The high temperatures required for the Perkin reaction can sometimes lead to side reactions, such as self-condensation of the acetic anhydride or polymerization of the aldehyde, resulting in resinous byproducts.[6][15]
-
Solution: While high temperatures are necessary, avoid excessive heating beyond the recommended range. Ensure a proper molar ratio of reactants as specified in the protocol. Post-reaction workup, including steam distillation to remove unreacted benzaldehyde and treatment with activated charcoal, can help remove some of these impurities.[16]
-
-
Incomplete Reaction or Hydrolysis:
-
Cause: In the Perkin reaction, the presence of moisture can lead to the hydrolysis of acetic anhydride, reducing the yield and potentially leading to other side products.[17] In the Knoevenagel condensation, insufficient reaction time or catalyst deactivation can result in unreacted starting materials.
-
Solution: Use anhydrous reagents and ensure all glassware is thoroughly dried before starting the reaction. For the Perkin reaction, using anhydrous sodium acetate is recommended.[18] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.
-
Issue 3: Difficulty in Purifying trans-Cinnamic Acid from the cis Isomer
Symptoms:
-
After recrystallization, analytical data still shows the presence of the cis isomer.
Potential Causes & Solutions:
-
Inappropriate Recrystallization Solvent:
-
Cause: The chosen solvent may not provide a sufficient difference in solubility between the cis and trans isomers at high and low temperatures.
-
Solution: A mixture of water and ethanol is commonly used for the recrystallization of cinnamic acid. The trans isomer is sparingly soluble in cold water but more soluble in hot water/ethanol mixtures. Experiment with different solvent ratios to optimize the purification. The goal is to find a system where the trans isomer crystallizes upon cooling while the cis isomer remains in the mother liquor.
-
-
Co-precipitation of Isomers:
-
Cause: If the concentration of the cis isomer is very high, it may co-precipitate with the trans isomer during cooling.
-
Solution: If the crude product is heavily contaminated with the cis isomer, consider a pre-purification step. One approach is to dissolve the mixture in a suitable solvent and expose it to a catalytic amount of iodine while gently heating to convert the cis isomer to the trans isomer before proceeding with recrystallization.[11] Alternatively, column chromatography can be employed for separation, although it is less practical for large-scale purification.[10]
-
Section 3: Analytical Characterization and Data
Accurate identification of the isomers is critical. The following table summarizes key spectroscopic data for distinguishing between cis- and trans-cinnamic acid.
| Analytical Technique | Feature | trans-Cinnamic Acid | cis-Cinnamic Acid | Reference(s) |
| ¹H NMR | Vinylic Proton Coupling Constant (³JHH) | ~16 Hz | ~12-13 Hz | [7][8][19] |
| FTIR | C=C Stretch (alkene) | ~1630 cm⁻¹ | ~1626 cm⁻¹ | [7][20] |
| C=O Stretch (carbonyl) | ~1680-1700 cm⁻¹ | ~1696 cm⁻¹ | [7][20] | |
| UV-Vis Spectroscopy | λmax (in Ethanol) | ~273 nm | ~264 nm | [21] |
Section 4: Experimental Protocols & Workflows
Protocol 1: Synthesis of trans-Cinnamic Acid via Perkin Reaction
This protocol is designed to maximize the yield of the trans isomer.
Workflow Diagram:
Caption: Workflow for Perkin Reaction Synthesis of trans-Cinnamic Acid.
Step-by-Step Methodology:
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a thermometer, add 5 g of anhydrous sodium acetate, 10 mL of benzaldehyde, and 15 mL of acetic anhydride.[16]
-
Reaction: Heat the reaction mixture in an oil bath to 160°C for 1 hour, then increase the temperature to 180°C and maintain for an additional 3 hours.[16] The high temperature is crucial for favoring the trans isomer.[18]
-
Workup: Allow the mixture to cool to below 100°C. Pour the mixture into a larger beaker containing ~100 mL of water.
-
Purification (Initial): Set up for steam distillation and distill the mixture to remove any unreacted benzaldehyde.[16] After distillation, cool the remaining solution and filter if any resinous byproducts are present.
-
Precipitation: Transfer the filtrate to a beaker and, while stirring, add concentrated hydrochloric acid dropwise until the solution is acidic and precipitation of cinnamic acid is complete.
-
Purification (Final): Collect the crude trans-cinnamic acid by vacuum filtration and wash with cold water. Recrystallize the crude product from a hot water/ethanol mixture to obtain pure white crystals. Dry the product in an oven or desiccator.
Protocol 2: Synthesis of trans-Cinnamic Acid via Knoevenagel-Doebner Condensation
This method is often higher yielding and proceeds under milder conditions than the Perkin reaction.
Workflow Diagram:
Caption: Workflow for Knoevenagel-Doebner Synthesis of trans-Cinnamic Acid.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the evolution of CO₂ (decarboxylation).[1][13]
-
Workup: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: The crude trans-cinnamic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the product from a hot water/ethanol mixture to yield pure trans-cinnamic acid.
References
- Danylec, B., & Iskander, M. N. (2002).
- Hanai, K., et al. (2001). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(3), 513-519.
- BenchChem. (2025). Troubleshooting low yields in cinnamic acid esterification reactions. BenchChem Technical Support.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Caccamese, S., et al. (1979). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography.
- SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column.
- Wikipedia. (2023). Knoevenagel condensation.
- Sun, H. Y., et al. (2002). A comparative study on the effectiveness of cis- and trans-form of cinnamic acid treatments for inhibiting invasive activity of human lung adenocarcinoma cells. Food and Chemical Toxicology, 40(11), 1671-1677.
- Roderick, W. R. (1962). The Doebner modification of the Knoevenagel reaction. Boston University Libraries.
- Wiley Online Library. (n.d.).
- BenchChem. (2025).
- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid.
- NC-chem. (2023, February 24). CINNAMIC ACID, PERKIN REACTION.#ncchem [Video]. YouTube. [Link]
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(43), 26694-26713.
- Bartleby. (n.d.). Recrystallization Of Cinnamic Acid Lab Report.
- Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple... Food Science, 40(6), 244-249.
- The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Journal of Molecular Structure, 1146, 617-626.
- Kurtev, B. J., & Kratchanov, C. G. (1969). The aldol stage of the Perkin reaction. Journal of the Chemical Society B: Physical Organic, 649-652.
- Sun, H. Y., et al. (2002). A New Method for Separation and Identification of cis-Cinnamic Acid from Its Racemic Mixture. Journal of Agricultural and Food Chemistry, 50(17), 4873-4877.
- Scribd. (n.d.). Perkin Condensation: Synthesis of Trans-Cinnamic Acid.
- A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 5(2).
- Vibzz Lab. (2023, July 16). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ) [Video]. YouTube. [Link]
- Indriyanti, E., & Prahasiwi, M. S. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. ALCHEMY Jurnal Penelitian Kimia, 16(1), 54-61.
- Wikipedia. (2023). Perkin reaction.
- J&K Scientific LLC. (2021). Perkin Reaction. Reaction Flash.
- Sathee. (n.d.). Perkin Reaction Mechanism.
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
- Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Molecules, 25(21), 5133.
- Stereoselectivity in reactions involving the hydrolysis of acetoxonium ions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1363-1368.
- BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. BenchChem Technical Support.
- BenchChem. (2025).
- Pawara, H. S., et al. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(11), 8344-8349.
- Sathee. (n.d.). Chemistry Perkin Reaction Mechanism.
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Biomedical and Pharmacology Journal, 16(1), 215-221.
- Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 8(38), 21469-21475.
- Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions.
- Study.com. (n.d.). The Knoevengal reaction is a carbonyl condensation reaction...
- Zimmerman, H. E., & Ahramjian, L. (1959). Overlap Control of Carbanionoid Reactions. II. The Stereochemistry of the Perkin Reaction and Related Condensation Reactions. Journal of the American Chemical Society, 81(8), 2086-2092.
- Suzuki, S., et al. (2022). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Bioscience, Biotechnology, and Biochemistry, 86(7), 957-964.
- Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution.
- Production of Trans-Cinnamic and p-Coumaric Acids in Engineered E. coli. Molecules, 24(17), 3181.
- Hocking, M. B. (1969). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry, 47(24), 4567-4575.
- Production of trans-cinnamic acid by whole-cell bioconversion from l-phenylalanine in engineered Corynebacterium glutamicum. Biotechnology for Biofuels, 14(1), 1-12.
- Converting method for cis and trans isomers of cinnamic acid compound.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis. BenchChem Technical Support.
- Process for the Purification of cis-p-Coumaric Acid by Cellulose Column Chromatography after the Treatment of the trans Isomer w. Journal of Nutritional Science and Vitaminology, 64(5), 367-371.
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- 11. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-nitrocinnamic acid
Introduction
Welcome to the technical support guide for the synthesis of 2-Chloro-5-nitrocinnamic acid (CAS: 36015-19-7). This molecule is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials, owing to its reactive functional groups: a carboxylic acid, a nitro group, and a chloro-substituent on an aromatic ring.[1] The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the molecule.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis, troubleshooting common issues, and ensuring product purity.
Primary Synthetic Pathways: A Comparative Overview
The synthesis of this compound is most commonly achieved through condensation reactions starting from 2-Chloro-5-nitrobenzaldehyde. The two most prevalent and effective methods are the Knoevenagel Condensation and the Perkin Reaction.
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde (2-Chloro-5-nitrobenzaldehyde) with an active methylene compound, such as malonic acid, in the presence of a weak base catalyst like pyridine or piperidine.[2][3] The reaction proceeds through a nucleophilic addition followed by a dehydration step, and when malonic acid is used, a subsequent decarboxylation yields the final cinnamic acid derivative.[2] This method is often preferred for its milder conditions and high yields.[4]
-
Perkin Reaction: This classic method synthesizes α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride), using the alkali salt of the corresponding acid (e.g., sodium acetate) as a base catalyst.[5][6] The reaction typically requires higher temperatures to proceed effectively.[7]
The choice between these pathways often depends on available reagents, desired reaction scale, and sensitivity of the substrate to reaction conditions. For this guide, we will focus on the Knoevenagel condensation due to its widespread use and efficiency.
Experimental Protocol: Knoevenagel Condensation for this compound
This protocol details the synthesis using the Doebner modification of the Knoevenagel condensation, which employs pyridine as both a catalyst and solvent, with malonic acid as the active methylene compound.[2]
Materials:
-
2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3)[8]
-
Malonic Acid (CAS: 141-82-2)
-
Pyridine (Anhydrous)
-
Ethanol
-
Hydrochloric Acid (Concentrated)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-nitrobenzaldehyde (1.0 eq.) in a minimal amount of anhydrous pyridine.
-
Reagent Addition: Add malonic acid (1.5 - 2.0 eq.) to the solution. The excess malonic acid helps to drive the reaction to completion. A small amount of piperidine (0.1 eq.) can be added to accelerate the reaction, although pyridine alone is often sufficient.
-
Condensation & Decarboxylation: Heat the reaction mixture to reflux (approx. 90-100°C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. The evolution of CO₂ gas indicates that decarboxylation is occurring.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Precipitation: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the pH is approximately 1-2. This will protonate the carboxylate and cause the this compound to precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow crystalline solid.[9]
-
Characterization: Dry the purified product under vacuum. Characterize by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) to confirm its identity and purity.[10][11]
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My yield is consistently low, but TLC analysis shows complete consumption of the starting aldehyde. What are the likely causes?
A: If the starting material is fully consumed, low yield typically points to issues during work-up and purification.
-
Incomplete Precipitation: The most critical step is the acidification to precipitate the product. Ensure the pH of the aqueous solution is brought down to 1-2. If the solution is not sufficiently acidic, the product will remain dissolved as its carboxylate salt, leading to significant loss.
-
Loss During Recrystallization: this compound has some solubility in ethanol/water mixtures even at low temperatures. You may be using too much solvent for recrystallization. Aim to dissolve the crude product in a minimal amount of the hot solvent system. Additionally, ensure the solution is cooled slowly to maximize crystal formation and then thoroughly chilled in an ice bath before filtration.
-
Inefficient Decarboxylation: While less common if refluxed adequately, incomplete decarboxylation of the intermediate malonic acid adduct can reduce the yield of the final product.[9] Extending the reaction time by an hour could resolve this.
Q2: My final product's NMR spectrum shows an extra set of aromatic peaks, suggesting an isomeric impurity. Where did this come from and how can I remove it?
A: This is a classic problem that originates from the synthesis of the starting material, 2-Chloro-5-nitrobenzaldehyde. The nitration of 2-chlorobenzaldehyde often produces a mixture of isomers, with the desired 2-chloro-5-nitrobenzaldehyde and the undesired 2-chloro-3-nitrobenzaldehyde being the most common products.[12][13]
-
Causality: This isomeric impurity can be carried through the Knoevenagel condensation, resulting in the corresponding 2-chloro-3-nitrocinnamic acid in your final product.
-
Solution:
-
Purify the Starting Aldehyde: The most effective solution is to purify the 2-Chloro-5-nitrobenzaldehyde before use. A highly effective technique is the suspension/slurry method, where the crude isomer mixture is stirred in a solvent system (e.g., methanol/water or acetone/water) where the desired 2,5-isomer is significantly less soluble than the 2,3-isomer.[13][14] The pure 2,5-isomer can then be isolated by filtration.
-
Fractional Recrystallization: While more challenging, careful fractional recrystallization of the final cinnamic acid product may separate the isomers, but this often leads to lower recovery.
-
Q3: The reaction seems to stall and does not go to completion, even after extended reflux. What should I check?
A: A stalled reaction is often due to reagent quality or suboptimal reaction conditions.
-
Catalyst/Solvent Deactivation: Pyridine is hygroscopic and the presence of water can interfere with the reaction. Ensure you are using anhydrous pyridine.
-
Inactive Malonic Acid: Malonic acid can degrade over time. Use a fresh, high-purity source.
-
Temperature: Verify that your reaction is genuinely at the reflux temperature of pyridine (around 115°C, though this can vary). An improperly calibrated hotplate or inefficient heating can lead to a lower-than-expected reaction temperature.
-
Catalyst Amount: While pyridine acts as both solvent and catalyst, for particularly stubborn reactions, the addition of a catalytic amount of a stronger base like piperidine can significantly increase the reaction rate.[2][15]
Q4: Can I use a different base or solvent system for the Knoevenagel condensation?
A: Yes, several modifications exist. The classic Doebner modification uses pyridine as described.[2] However, due to the toxicity and odor of pyridine, alternative "green" chemistry approaches have been investigated.
-
Alternative Catalysts: Bases like piperidine or triethylamine can be used in catalytic amounts.[9][16] Ammonium salts have also been employed.[3]
-
Alternative Solvents: Solvents such as ethanol, toluene, or even solvent-free conditions can be used, typically with a catalytic amount of a base.[15][16] Each system will require optimization of temperature and reaction time. For example, a study on a similar condensation found optimal conditions using a 1:3 molar ratio of aldehyde to malonic acid with pyridine as a catalyst for 90 minutes.[4]
Table 1: Comparison of Knoevenagel Reaction Conditions
| Parameter | Doebner-von Miller | Piperidine Catalysis | Green Alternative |
| Aldehyde:Malonic Acid | 1 : 1.5-2.0 | 1 : 1.2-1.5 | 1 : 1.5 |
| Catalyst | Pyridine | Piperidine (catalytic) | Triethylamine (catalytic)[16] |
| Solvent | Pyridine (acts as solvent) | Ethanol or Toluene | Toluene or Solvent-free |
| Temperature | 90 - 115 °C (Reflux) | 80 - 110 °C (Reflux) | 100 - 120 °C |
| Typical Time | 3 - 5 hours | 2 - 4 hours | 4 - 8 hours |
| Pros | Well-established, drives reaction | Milder, avoids large amounts of pyridine | Reduces toxic solvent/catalyst use |
| Cons | Uses stoichiometric toxic pyridine | Slower without pyridine as solvent | May require more optimization |
Visualization of Key Processes
Diagram: Knoevenagel Condensation Mechanism
Caption: Key mechanistic steps of the Knoevenagel condensation.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cambridge University Press. (n.d.). Perkin Reaction.
- PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Wikipedia. (n.d.). Perkin reaction.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation.
- PubChemLite. (2025). This compound (C9H6ClNO4). Université du Luxembourg.
- Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID.
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- PubMed Central. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
- YouTube. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything!
- MDPI. (n.d.). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- ResearchGate. (n.d.). Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions.
- Semantic Scholar. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- YouTube. (2019, January 15). mechanism of ester hydrolysis.
- Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
Sources
- 1. CAS 36015-19-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-氯-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C9H6ClNO4 | CID 688107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(36015-19-7) 1H NMR spectrum [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 2-Chloro-5-nitrocinnamic acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-Chloro-5-nitrocinnamic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
I. Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The primary synthetic route to this compound is the Knoevenagel condensation of 2-chloro-5-nitrobenzaldehyde with malonic acid.[1][2][3] The impurity profile is therefore largely dictated by the purity of the starting materials and the side reactions of the condensation.
Common Impurities:
-
Isomeric Impurities: The most significant and often most difficult to remove impurity is the 2-chloro-3-nitrocinnamic acid isomer. This arises from the presence of 2-chloro-3-nitrobenzaldehyde in the starting material, a common byproduct in the nitration of 2-chlorobenzaldehyde.[4]
-
Unreacted Starting Materials: Residual 2-chloro-5-nitrobenzaldehyde and malonic acid may be present if the reaction has not gone to completion.
-
Byproducts of Condensation: Side reactions can lead to the formation of other condensation products or decomposition of the desired product under harsh reaction conditions.
-
Residual Solvents and Catalysts: Solvents such as ethanol, pyridine, or toluene, and catalysts like piperidine, may be carried over from the reaction mixture.[1][3]
II. Purification Strategies: A Comparative Overview
The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the desired final purity. For this compound, recrystallization is the most common and effective technique.
| Technique | Principle | Primary Application | Advantages | Limitations |
| Single-Solvent Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[5] | Primary purification of crude product. | Simple, cost-effective, scalable. | Finding a suitable solvent can be challenging. |
| Two-Solvent Recrystallization | Use of a "good" solvent to dissolve the compound and a "bad" solvent to induce crystallization.[6][7] | When a suitable single solvent cannot be identified. | Offers finer control over crystallization. | More complex to optimize; risk of oiling out. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through.[8][9][10] | High-purity applications; separation of closely related isomers. | High resolution; can separate complex mixtures. | Time-consuming, requires larger solvent volumes, can be costly. |
| Acid-Base Extraction | Exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. | Removal of non-acidic impurities. | Effective for specific impurity profiles. | Limited to impurities with different acid-base properties. |
III. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
-
Possible Cause:
-
Excessive solvent was used: The compound has some solubility even in the cold solvent, leading to loss in the mother liquor.
-
Premature crystallization: The solution was cooled too quickly, trapping impurities and reducing the yield of pure crystals.
-
Inappropriate solvent choice: The compound is too soluble in the cold solvent.
-
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Solvent Optimization: If yields are consistently low, reconsider the recrystallization solvent. A solvent with lower solubility for the product at cold temperatures may be necessary. A two-solvent system could also be explored.[6][7]
-
Concentrate the Mother Liquor: To recover some of the lost product, the mother liquor can be concentrated by evaporation and a second crop of crystals can be collected. Note that this second crop will likely be less pure than the first.
-
Issue 2: Oiling Out During Recrystallization
-
Possible Cause:
-
The boiling point of the solvent is higher than the melting point of the solute.
-
The solution is supersaturated.
-
Presence of impurities that lower the melting point of the mixture.
-
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to prevent supersaturation upon cooling.
-
Agitation: Swirl the flask gently as it cools to encourage crystal nucleation.
-
Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to initiate crystallization.
-
Change Solvent System: If oiling out persists, a different solvent or a two-solvent system may be required.
-
Issue 3: Persistent Isomeric Impurity (2-chloro-3-nitrocinnamic acid)
-
Possible Cause:
-
Similar solubility profiles of the desired product and the isomeric impurity in the chosen recrystallization solvent.
-
-
Troubleshooting Steps:
-
Multiple Recrystallizations: Repeated recrystallizations may be necessary to enrich the desired isomer.
-
Solvent Screening: Experiment with a range of solvents to find one that maximizes the solubility difference between the two isomers. Aromatic solvents like toluene or mixed solvent systems may be effective.
-
Column Chromatography: For the highest purity, column chromatography is the most effective method for separating isomers.[8][9][10] A silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is a good starting point.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for the recrystallization of this compound?
A1: While the ideal solvent can depend on the specific impurity profile, ethanol or a mixture of ethanol and water is often a good starting point.[4] The principle of "like dissolves like" suggests that polar protic solvents should be effective for this carboxylic acid.[11] Always perform small-scale solubility tests to determine the optimal solvent.
Q2: How can I monitor the purity of my sample during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) to separate the product from its impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.
Q3: My purified product has a yellowish tint. Is this normal?
A3: this compound is typically a pale yellow or light beige crystalline solid.[12] A persistent yellow color may indicate the presence of impurities. If the melting point is sharp and within the expected range, the color may be inherent to the compound. However, if the melting point is depressed or broad, further purification is recommended.
Q4: Can I use activated carbon to decolorize my product?
A4: Yes, if your product is highly colored, you can use a small amount of activated carbon during the recrystallization process. Add the carbon to the hot solution before filtration. Be aware that activated carbon can adsorb some of your product, which will reduce your yield.
V. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol provides a general procedure for the purification of this compound using a single solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or acetic acid/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add the chosen solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound poorly at room temperature but well upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until all the solid has dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This should be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography for High-Purity Isolation
This protocol is recommended for the separation of closely related impurities, such as isomers.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Mobile phase (e.g., a gradient of ethyl acetate in hexane with 1% acetic acid)
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate with 1% acetic acid). Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect small fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
VI. Visualization of Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
VII. References
-
Unknown. (n.d.). recrystallization-2.doc.pdf. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]
-
CN102329237A. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Google Patents.
-
Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Eureka. [Link]
-
Deese, R. F. (n.d.). UNITED STATES PATENT office. Google APIs. [Link]
-
Unknown. (n.d.). Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof. Google APIs. [Link]
-
Unknown. (n.d.). Chem 267. Recrystallization - Part 2. [Link]
-
Pawara, H. S., Wagha, A. S., & Lalia, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. NJC. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
Unknown. (n.d.). United States Patent Office >-et-O-. Google APIs. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Reddit. (2019). Recrystallization with two solvents. [Link]
-
BEPLS. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
-
ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]
-
Eng, H. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Proceedings. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. [Link]
-
US5149882A. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Google Patents.
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bepls.com [bepls.com]
- 4. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. echemi.com [echemi.com]
Technical Support Center: Identification and Troubleshooting of Byproducts in 2-Chloro-5-nitrocinnamic Acid Synthesis
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the synthesis of 2-Chloro-5-nitrocinnamic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a key intermediate in various pharmaceutical and materials science applications, ensuring the purity of this compound is paramount. This guide provides in-depth, experience-based answers to common questions regarding byproduct identification, mitigation, and removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary synthetic routes to this compound and what are their core principles?
The synthesis of this compound (and cinnamic acids in general) is most commonly achieved via one of two classic condensation reactions: the Perkin reaction or the Knoevenagel condensation. Both pathways utilize 2-Chloro-5-nitrobenzaldehyde as the starting material.
-
The Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (2-Chloro-5-nitrobenzaldehyde) with an acid anhydride (typically acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate) acting as a base catalyst.[1] The reaction generally requires elevated temperatures (e.g., 180°C) and produces an α,β-unsaturated aromatic acid.[2] The strong electron-withdrawing nature of the nitro and chloro groups on the benzaldehyde starting material makes the carbonyl carbon highly electrophilic and thus very reactive in this type of condensation.[3][4]
-
The Knoevenagel Condensation: This is a more versatile condensation involving an aldehyde or ketone and a compound with an active methylene group, such as malonic acid.[5][6] The reaction is catalyzed by a weak base, often an amine like piperidine, sometimes with pyridine serving as both a base and a solvent.[5] A key advantage of using malonic acid is that the initial condensation product often undergoes spontaneous decarboxylation to yield the desired cinnamic acid derivative.[6]
Caption: Primary synthetic routes to this compound.
Q2: What are the most common byproducts I should expect, and what is their origin?
Byproduct formation is a critical issue that can affect yield, purity, and downstream applications. Impurities can arise from the starting materials themselves or from side reactions occurring during the synthesis.
| Byproduct/Impurity | Origin | Associated Reaction | Causality |
| 2-Chloro-3-nitrobenzaldehyde | Starting Material Impurity | Both | Formed during the nitration of 2-chlorobenzaldehyde to prepare the starting material. It is a regioisomer that is often difficult to separate.[7] |
| 2-Chloro-5-nitrobenzoic acid | Starting Material Impurity / Side Reaction | Both | Can be present in the starting aldehyde due to over-oxidation during its synthesis or can form if the aldehyde is oxidized under the reaction conditions.[7] |
| Unreacted Starting Material | Incomplete Reaction | Both | Suboptimal reaction conditions (temperature, time) or incorrect stoichiometry can lead to incomplete conversion. |
| Self-Condensation Product of Acetic Anhydride | Side Reaction | Perkin | At high temperatures, the base catalyst can promote the self-condensation of acetic anhydride, leading to various side products. |
| (Z)-2-Chloro-5-nitrocinnamic acid | Side Reaction | Both | The desired product is the thermodynamically more stable (E)-isomer. However, small amounts of the (Z)-isomer (cis) can form.[8] |
| Decarboxylation Products | Side Reaction | Perkin/Knoevenagel | Under harsh thermal conditions, unintended decarboxylation of either the final product or intermediates can occur, leading to styrenic byproducts.[8] |
Q3: How can I detect and identify these byproducts in my reaction mixture?
A multi-tiered analytical approach is essential for robust impurity profiling. This typically begins with chromatographic separation followed by spectroscopic identification.
-
Thin-Layer Chromatography (TLC): This is your first line of defense for real-time reaction monitoring. A simple co-spotting technique with your starting material can quickly indicate its consumption and the formation of new products and byproducts. Different polarities will cause the compounds to travel at different rates on the plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for quantitative analysis. A reverse-phase method (e.g., using a C18 column) with a UV detector is typically used to separate the desired product from its closely related impurities. This allows you to determine the purity of your sample and quantify the levels of each byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for impurity identification.[9] After separation by LC, the mass spectrometer provides the molecular weight of each component. The fragmentation pattern (MS/MS) can then be used to piece together the structure of unknown byproducts, offering definitive identification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural confirmation of an unknown impurity, isolation (e.g., via preparative HPLC) followed by ¹H and ¹³C NMR analysis is often required. NMR provides detailed information about the connectivity and stereochemistry of the molecule.[10]
Q4: I've identified an unexpected peak in my HPLC. What is the general workflow for characterizing an unknown impurity?
Characterizing an unknown requires a systematic process. The goal is to obtain a complete structural elucidation, which ultimately allows you to understand its formation mechanism and devise a strategy to control it.
Caption: Workflow for the identification of an unknown process impurity.
Workflow Explanation:
-
Initial Detection: The process begins when routine HPLC analysis reveals a consistent, unknown peak.
-
Mass Determination: The first step in characterization is to determine the molecular weight (MW) of the unknown using LC-MS. This immediately helps in hypothesizing potential structures (e.g., is it an isomer, a dimer, or a degradation product?).
-
Isolation: To perform detailed spectroscopic analysis, the impurity must be isolated from the reaction matrix. Preparative HPLC is the most common method for obtaining a pure sample.
-
High-Resolution Mass Spectrometry (HRMS): Analyzing the isolated impurity with HRMS provides an exact mass, which allows you to determine its elemental composition (molecular formula).
-
NMR Spectroscopy: This is the most powerful tool for determining the precise chemical structure. ¹H NMR reveals the proton environment, ¹³C NMR shows the carbon skeleton, and 2D NMR techniques (like COSY and HMBC) establish the connectivity between atoms.
-
Propose Structure: Based on all the data (MW, formula, NMR), a definitive structure can be proposed.
-
Confirmation: The ultimate proof is to independently synthesize the proposed structure and confirm that its analytical data (retention time, mass spectrum, NMR spectrum) matches that of the isolated impurity.[10]
Q5: What are the best practices to minimize byproduct formation during the synthesis?
Controlling byproduct formation begins with a deep understanding of the reaction mechanism and careful control of reaction parameters.
| Issue | Potential Cause(s) | Troubleshooting & Mitigation Strategy |
| High levels of 2-chloro-3-nitrobenzaldehyde isomer | Impure starting material. | Source Control: Procure starting material with the highest possible purity. Pre-purification: If the starting material contains significant isomeric impurity, purify it by recrystallization before use.[7][11] |
| Presence of 2-Chloro-5-nitrobenzoic acid | 1. Oxidized starting material. 2. Oxidation during reaction. | Use Fresh Aldehyde: Aldehydes can air-oxidize upon storage. Use freshly opened or purified starting material. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, especially if reaction times are long or temperatures are high. |
| Formation of (Z)-isomer | Reaction kinetics/thermodynamics. | Thermal Isomerization: The (E)-isomer is generally more stable. Increasing the reaction temperature or time may promote isomerization of the (Z)- to the (E)-form. However, this must be balanced against the risk of degradation. |
| Low Yield / Multiple Side Products | 1. Suboptimal temperature. 2. Incorrect stoichiometry. 3. Inefficient mixing. | Temperature Optimization: For the Perkin reaction, high temperatures are needed but can also promote side reactions.[2] Carefully control and optimize the temperature. For Knoevenagel, lower temperatures are often sufficient. Stoichiometry Control: Precisely measure all reagents. An excess of the base or anhydride can lead to side reactions. Effective Stirring: Ensure the reaction mixture is homogeneous to avoid localized "hot spots" or high concentrations of reagents.[7] |
Q6: How can I effectively remove byproducts from my final product?
Even with an optimized reaction, some level of impurity is often unavoidable. A robust purification strategy is therefore essential.
-
Recrystallization: This is the most common and scalable method for purifying solid organic compounds. The key is finding a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures. For this compound, alcohols (like ethanol) or aqueous alcohol mixtures are often effective.[7]
-
Acid-Base Extraction: This technique is highly effective for removing acidic or basic impurities. For instance, if your crude product is contaminated with the acidic byproduct 2-Chloro-5-nitrobenzoic acid, you can dissolve the mixture in an organic solvent and wash it with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be deprotonated and move into the aqueous layer, while your less acidic cinnamic acid product remains in the organic layer. (See Protocol 2).
-
Column Chromatography: While less scalable than recrystallization, column chromatography offers the highest resolution for separating compounds with similar polarities, such as E/Z isomers or the desired product from unreacted aldehyde.
Appendices
Appendix A: Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 310 nm.
-
MS Settings: Electrospray Ionization (ESI) in both positive and negative ion modes. Scan range m/z 100-500.
Protocol 2: Purification via Acid-Base Extraction to Remove Benzoic Acid Impurities
-
Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. The more acidic 2-Chloro-5-nitrobenzoic acid will be extracted into the aqueous layer as its sodium salt.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution 1-2 more times to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Appendix B: Visual Guides
Caption: Primary synthetic routes to this compound.
Caption: Workflow for the identification of an unknown process impurity.
References
- Perkin Reaction Mechanism. Chemistry - Unacademy. [Link]
- Perkin Reaction Mechanism.
- Perkin Reaction. Online Organic Chemistry Tutor. [Link]
- A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
- Perkin Reaction Mechanism. BYJU'S. [Link]
- Cinnamic acid derivatives.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
- Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com. [Link]
- Synthesis of Cinnamic Acid Based on Perkin Reaction using Sonochemical Method and its Potential. SciSpace. [Link]
- Production process of 2-chloro-5-nitrobenzoic acid.
- Production process of 2-chloro-5-nitrobenzoic acid.
- Pyridine free Knoevenagel condensation for synthesis of cinnamic acids using aliphatic tertiary amine as a base catalyst. Royal Society of Chemistry. [Link]
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls. [Link]
- Preparation of 2-chloro-5-aminobenzoic acid.
- Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Impurity Synthesis And Identific
- 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. LinkedIn. [Link]
- This compound. PubChem. [Link]
- LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. bepls.com [bepls.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 10. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 11. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-nitrocinnamic acid
This guide provides a comprehensive technical resource for researchers, chemists, and production managers involved in the synthesis of 2-Chloro-5-nitrocinnamic acid. We will delve into the core chemical principles, provide a robust, scalable protocol, and address common challenges through an in-depth troubleshooting guide and FAQ section. Our focus is on ensuring a reproducible, high-yield process grounded in established chemical literature.
The primary and most effective route for synthesizing this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 2-Chloro-5-nitrobenzaldehyde with malonic acid, typically catalyzed by a weak organic base like pyridine or piperidine. The reaction proceeds via a nucleophilic addition followed by dehydration and, in the case of the Doebner modification, a subsequent decarboxylation.[1][2]
Section 1: Reaction Mechanism and Workflow
The Knoevenagel-Doebner Condensation Mechanism
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process involves several key steps:
-
Enolate Formation : The basic catalyst (e.g., pyridine) deprotonates malonic acid, forming a nucleophilic enolate.
-
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 2-Chloro-5-nitrobenzaldehyde. The electron-withdrawing nature of the nitro and chloro groups on the benzaldehyde enhances the carbonyl's electrophilicity, favoring this attack.[3]
-
Aldol Addition : A tetrahedral intermediate is formed.
-
Dehydration : This intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation : With gentle heating in the presence of pyridine, the intermediate undergoes decarboxylation (loss of CO₂) to yield the final this compound product, predominantly as the more stable E-isomer.[1][4]
Caption: Knoevenagel-Doebner reaction pathway.
Scaled Synthesis Workflow
A successful scale-up requires careful planning and execution of each unit operation, from reaction setup to final product isolation.
Caption: General workflow for scale-up synthesis.
Section 2: Optimized Scale-Up Protocol
This protocol is designed for a nominal 100g scale of the final product, with considerations for process safety and control.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
The reaction evolves carbon dioxide (CO₂); ensure the vessel is not sealed to prevent pressure buildup.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle with care.
Reagents and Materials
| Reagent | Molecular Wt. | Moles (approx.) | Quantity | Notes |
| 2-Chloro-5-nitrobenzaldehyde | 185.56 g/mol | 0.54 mol | 100 g (1.0 eq.) | Ensure >98% purity. Impurities can inhibit the reaction.[5] |
| Malonic Acid | 104.06 g/mol | 0.65 mol | 67.5 g (1.2 eq.) | Use a slight excess to drive the reaction to completion.[6] |
| Pyridine | 79.10 g/mol | - | 150 - 200 mL | Acts as both catalyst and solvent.[1] Must be anhydrous. |
| Hydrochloric Acid (Concentrated) | 36.46 g/mol | - | As required (~60 mL) | For quenching and product precipitation. |
| Ethanol | 46.07 g/mol | - | As required | For recrystallization. |
| Deionized Water | 18.02 g/mol | - | As required | For workup and recrystallization. |
Step-by-Step Procedure
-
Reaction Setup : To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add malonic acid (67.5 g) and pyridine (150 mL).
-
Dissolution : Begin stirring and gently heat the mixture to 50-60°C to dissolve the malonic acid completely.
-
Aldehyde Addition : Once a clear solution is obtained, slowly add the 2-Chloro-5-nitrobenzaldehyde (100 g) portion-wise over 30-45 minutes. The addition may be slightly exothermic. Maintain the internal temperature below 70°C. You will observe the onset of CO₂ evolution.[2]
-
Reaction Phase : After the addition is complete, heat the reaction mixture to 80-90°C. Maintain this temperature and continue stirring. The reaction progress should be monitored.
-
Monitoring : After 2-3 hours, take a small aliquot of the reaction mixture, quench it with dilute HCl, extract with ethyl acetate, and spot it on a TLC plate to check for the consumption of the starting aldehyde. Continue heating until the aldehyde is no longer visible by TLC.
-
Quench and Precipitation : Once the reaction is complete, cool the dark mixture to room temperature. In a separate large beaker (2 L), prepare a solution of 1 L of cold water and add concentrated HCl until the pH is ~1-2.
-
Isolation : Slowly and with vigorous stirring, pour the reaction mixture into the acidic water. A yellow-to-beige solid will precipitate.
-
Filtration : Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration.
-
Washing : Wash the filter cake thoroughly with cold deionized water (2 x 250 mL) to remove residual pyridine and HCl.
-
Purification (Recrystallization) : Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethanol to dissolve the solid. Once dissolved, slowly add hot water until the solution becomes slightly turbid. Add a few drops of hot ethanol to regain a clear solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Final Filtration and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 60°C to a constant weight.
-
Analysis : The expected yield is typically in the range of 75-85%.[8] The final product should be characterized by melting point and spectroscopic methods (NMR, IR).
Section 3: Troubleshooting Guide
Caption: A logical guide for troubleshooting common issues.
Q: My final yield is significantly lower than expected. What went wrong?
A: Low yield is a common issue when scaling up. Several factors could be at play:
-
Incomplete Reaction: The most likely cause. Confirm the complete consumption of the limiting reagent (2-Chloro-5-nitrobenzaldehyde) using TLC or HPLC before quenching the reaction. If the reaction has stalled, consider extending the reaction time or increasing the temperature slightly (e.g., to 95°C), but be cautious of increased side product formation.[6]
-
Suboptimal Temperature: If the temperature is too low, the reaction rate, particularly the decarboxylation step, will be very slow. Conversely, excessively high temperatures can promote side reactions like polymerization or decomposition. Maintain a steady temperature in the 80-90°C range.[6]
-
Water Contamination: The presence of water can interfere with the reaction. Ensure that your pyridine is anhydrous and that the starting materials are dry. Water can inhibit the condensation by shifting the equilibrium.[6]
-
Losses During Workup: Ensure the product is fully precipitated by allowing sufficient time for cooling and checking the pH is acidic enough (~1-2). Significant product may be lost if the recrystallization solvent volume is too large or if cooling is too rapid.
Q: The reaction is proceeding very slowly or has stopped entirely. What should I do?
A: A stalled reaction is often related to the catalyst or temperature.
-
Catalyst Deactivation: Pyridine's catalytic activity can be hampered by impurities. Ensure you are using a fresh, high-purity, and anhydrous grade of pyridine.[6]
-
Insufficient Temperature: As mentioned, the reaction requires thermal energy. Verify your internal reaction temperature is within the optimal 80-90°C range.
-
Purity of Reactants: Impurities in the 2-Chloro-5-nitrobenzaldehyde starting material can inhibit the reaction. It is crucial to start with material of the highest possible purity.
Q: My final product is off-color and shows impurities on analysis. How can I improve its purity?
A: Purity issues often stem from side reactions or inefficient purification.
-
Side Product Formation: The primary side reactions in a Knoevenagel condensation are self-condensation of the aldehyde or Michael addition.[6] These are more likely if the temperature is too high or the reaction time is excessively long. Adhere to the optimized conditions and monitor the reaction to stop it once the starting material is consumed.
-
Inefficient Purification: The key to high purity is a well-executed recrystallization.
-
Solvent Choice: An ethanol/water mixture is generally effective. You need a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Technique: Dissolve the crude product in the minimum amount of hot solvent. Cooling the solution too quickly will trap impurities. Allow it to cool slowly to room temperature before moving to an ice bath.
-
Washing: Thoroughly wash the filtered crystals with a cold solvent to remove any soluble impurities clinging to the surface.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use a different catalyst instead of pyridine? A1: Yes. While pyridine is classic for the Doebner modification, a catalytic amount of piperidine in a solvent like ethanol or toluene is also very effective for Knoevenagel condensations.[1][6] Piperidine is a stronger base and can often accelerate the reaction, allowing for lower temperatures. However, with malonic acid, pyridine is often preferred as it effectively facilitates the crucial decarboxylation step.[4]
Q2: Is it necessary to use a solvent? Can the reaction be run neat? A2: While some Knoevenagel condensations can be run under solvent-free conditions, it is not recommended for this scale-up.[6] Pyridine acts as both the catalyst and a solvent, ensuring a homogeneous reaction mixture and facilitating heat transfer. Running this reaction neat at scale would be difficult to stir and control, likely leading to localized overheating and a poor-quality product.
Q3: What is the expected stereochemistry of the double bond in the final product? A3: The reaction overwhelmingly favors the formation of the (E)-isomer (trans). This is because the trans isomer is thermodynamically more stable due to reduced steric hindrance between the aromatic ring and the carboxylic acid group.
Q4: How can I be certain the reaction is complete? A4: Thin Layer Chromatography (TLC) is the most common and convenient method. Prepare a sample by taking a drop of the reaction mixture, diluting it with ethyl acetate, and spotting it on a TLC plate against a spot of the starting 2-Chloro-5-nitrobenzaldehyde. The reaction is complete when the aldehyde spot has disappeared. For more quantitative tracking on a large scale, periodic sampling and analysis by HPLC or GC are recommended.
References
- Benchchem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.
- ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction.
- ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- BEPLS. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
- National Institutes of Health (NIH). (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- Alfa Chemistry. (n.d.). Knoevenagel Condensation.
- Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Wikipedia. (n.d.). Knoevenagel condensation.
- PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.
- Indian Academy of Sciences. (n.d.). The condensation of aldehydes with malonic acid.
- Benchchem. (n.d.). A Comparative Analysis of 2-Chloro-5-nitrobenzaldehyde and 2-nitrobenzaldehyde in Synthetic Chemistry.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. bepls.com [bepls.com]
Technical Support Center: 2-Chloro-5-nitrocinnamic Acid Decomposition Issues
Welcome to the technical support center for 2-chloro-5-nitrocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Instability of this compound
This compound is a valuable building block in organic synthesis, notable for its substituted phenyl ring and reactive acrylic acid moiety.[1] However, the very features that make it a versatile reagent—the electron-withdrawing nitro and chloro groups—also contribute to its potential for decomposition under various experimental conditions.[2] Understanding these degradation pathways is critical for accurate and reproducible research.
This guide will address common decomposition issues, providing you with the knowledge to anticipate, identify, and mitigate these problems.
Part 1: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your work with this compound, offering explanations and actionable solutions.
Issue 1: Low or Inconsistent Yields in Reactions
Question: I am experiencing significantly lower than expected yields in my reaction where this compound is a starting material. What could be the cause?
Answer:
Low or inconsistent yields are a common problem when working with reactive compounds. Several factors related to the stability of this compound could be at play.
-
Potential Cause 1: Thermal Decomposition. Cinnamic acids, in general, are susceptible to thermal decarboxylation, a reaction that is often facilitated by electron-withdrawing groups on the aromatic ring.[3] Elevated reaction temperatures can lead to the loss of carbon dioxide, forming 2-chloro-5-nitrostyrene. This side reaction consumes your starting material and introduces a significant impurity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If your protocol allows, attempt the reaction at a lower temperature.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the appearance of any unexpected spots that could indicate degradation products.
-
Gradual Addition: Instead of adding all the this compound at once, consider a slow, portion-wise addition to the reaction mixture. This can help to control any exotherms and minimize the time the compound is exposed to high temperatures.
-
-
-
Potential Cause 2: Base-Induced Decomposition. While bases are often used in reactions involving carboxylic acids, strong bases or prolonged exposure to basic conditions can promote side reactions. For instance, hydrolysis of the chloro group or other base-catalyzed degradations can occur.
-
Troubleshooting Steps:
-
Use a Weaker Base: If possible, screen for a weaker or non-nucleophilic base that can still facilitate the desired reaction without causing significant degradation.
-
Stoichiometric Control: Use the minimum effective amount of base. An excess of base can increase the likelihood of side reactions.
-
Temperature Control During Base Addition: Add the base at a lower temperature to control any exothermic reactions.
-
-
-
Potential Cause 3: Photodegradation. Cinnamic acid and its derivatives are known to undergo photodimerization or other photochemical reactions upon exposure to UV light.[3] While not always a primary concern in a reaction flask, it can be a factor if the reaction is run in a clear glass vessel and exposed to direct sunlight or strong laboratory lighting for extended periods.
-
Troubleshooting Steps:
-
Protect from Light: Use an amber glass reaction vessel or wrap the flask in aluminum foil to exclude light.
-
Minimize Exposure Time: Prepare your reaction promptly after weighing out the starting material and avoid leaving solutions of the compound exposed to light on the benchtop.
-
-
Issue 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)
Question: My post-reaction analysis shows several unexpected peaks. How can I determine if these are from the decomposition of this compound?
Answer:
The appearance of unexpected peaks is a strong indicator of side reactions or degradation. Here's how to approach this issue:
-
Characterize the Impurities:
-
HPLC-MS: This is a powerful tool for identifying impurities. The mass-to-charge ratio (m/z) of the unexpected peaks can provide the molecular weight of the degradation products. For example, a peak with a molecular weight corresponding to the loss of CO2 (44 Da) from the starting material would strongly suggest decarboxylation.
-
NMR Spectroscopy: If an impurity can be isolated, ¹H and ¹³C NMR spectroscopy can elucidate its structure. Even in a mixture, characteristic shifts can provide clues. For instance, the appearance of vinylic proton signals in the absence of a carboxylic acid proton could indicate the formation of a styrene derivative. Resources are available that list the chemical shifts of common laboratory impurities.[4]
-
-
Perform a Forced Degradation Study: To confirm that the impurities are indeed from the decomposition of your starting material, you can perform a forced degradation study.[5][6] This involves subjecting a pure sample of this compound to various stress conditions:
-
Acidic and Basic Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and monitor for changes over time by HPLC.
-
Oxidation: Treat a solution of the compound with an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heat a solid sample or a solution of the compound and analyze for degradation products.
-
Photostability: Expose a solution of the compound to UV light.
By comparing the peaks generated in the forced degradation study to the unexpected peaks in your reaction mixture, you can confirm the source of the impurities.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the handling, storage, and properties of this compound.
Q1: What is the recommended way to store this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[7][8] Many suppliers recommend refrigeration (2-8°C).
Q2: What are the primary decomposition pathways for this compound?
A2: Based on the chemistry of cinnamic acids and nitroaromatic compounds, the following are the most likely decomposition pathways:
-
Decarboxylation: This is a common thermal or photochemically induced reaction for cinnamic acids, leading to the formation of 2-chloro-5-nitrostyrene and carbon dioxide.[3]
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain microbial contaminants. The degradation of the related compound 2-chloro-5-nitrophenol is initiated by nitro group reduction.[9]
-
Hydrolysis: Under strongly acidic or basic conditions, the chloro group on the aromatic ring could potentially be hydrolyzed to a hydroxyl group, or the carboxylic acid could undergo other hydrolytic reactions.[10]
Q3: How do the chloro and nitro substituents affect the stability of the molecule?
A3: Both the chloro and nitro groups are strongly electron-withdrawing.[2] This has several effects:
-
It increases the acidity of the carboxylic acid.[1]
-
It can influence the reactivity of the alkene bond.
-
It can make the aromatic ring more susceptible to nucleophilic attack.
-
The electron-withdrawing nature of these groups can stabilize the transition state for decarboxylation, potentially making this compound more prone to this reaction than unsubstituted cinnamic acid.[9]
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for quantifying the main component and detecting non-volatile impurities.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for any detected impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any structurally related impurities that may be present. Spectral data for this compound is publicly available.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying any volatile impurities that may be present.[14]
Part 3: Protocols and Data
Experimental Protocol: HPLC Purity Analysis
This protocol provides a starting point for developing an HPLC method for the purity assessment of this compound. Method optimization will be required for your specific instrumentation and sample matrix.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 10 mL stock solution (1 mg/mL).
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-27 min: 80-30% B; 27-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
The purity of the sample can be calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
-
Visualization of Potential Decomposition Pathways
The following diagram illustrates the primary expected decomposition pathways of this compound based on the chemical properties of related compounds.
Caption: Potential decomposition pathways of this compound.
References
- PubChem. This compound.
- Frontiers in Microbiology. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. [Link]
- The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Loba Chemie. 3-NITROCINNAMIC ACID MSDS. [Link]
- MedCrave.
- NIH.
- Biosciences Biotechnology Research Asia.
- University of Massachusetts Amherst. HYDROLYSIS. [Link]
- Semantic Scholar.
- Chemistry LibreTexts. 5.4: Hydrolysis Reactions. [Link]
- PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]
- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- ResearchGate.
- Royal Society of Chemistry. www.rsc.org/methods. [Link]
- NIH. Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. [Link]
- ResearchGate.
- LCGC International.
- International Journal of Pharmaceutical Sciences and Medicine.
- Journal of Applied Pharmaceutical Science. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]
- RASĀYAN Journal of Chemistry. STABILITY INDICATING METHOD DEVELOPMENT OF RP- UPLC, VALIDATION OF SIMULTANEOUS QUANTITATION OF BUPIVACAINE and MELOXICAM IN PUR. [Link]
- International Journal of Pharmacy and Pharmaceutical Sciences.
- Society of Nuclear Medicine and Molecular Imaging. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
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- 9. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C9H6ClNO4 | CID 688107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound(36015-19-7) 1H NMR spectrum [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Poor Solubility of 2-Chloro-5-nitrocinnamic Acid
Welcome to the technical support guide for 2-Chloro-5-nitrocinnamic acid. This resource is designed for researchers, chemists, and pharmaceutical scientists who are encountering challenges with the solubility of this compound in common reaction solvents. Our goal is to provide you with a deeper understanding of the underlying chemical principles and to offer practical, field-tested strategies to overcome these experimental hurdles.
Understanding the Molecule: Why is Solubility a Challenge?
This compound (C₉H₆ClNO₄) is a crystalline solid with a relatively rigid structure.[1] Its solubility is dictated by a balance of several factors:
-
The Aromatic System: The benzene ring is inherently nonpolar.
-
Polar Functional Groups: The carboxylic acid (-COOH) and nitro (-NO₂) groups are polar and capable of hydrogen bonding. The chloro (-Cl) group adds to the molecule's polarity.[1]
-
Crystal Lattice Energy: In its solid state, the molecules are tightly packed in a crystal lattice. For dissolution to occur, the solvent-solute interactions must provide enough energy to overcome this lattice energy.
The presence of both polar and nonpolar regions, along with strong intermolecular forces in the solid state, contributes to its limited solubility in many common solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is generally described as being soluble in organic solvents.[1] However, practical lab experience often shows this solubility to be limited, especially at room temperature. It is typically poorly soluble in nonpolar solvents and water.
Q2: I'm trying to set up a reaction, but the starting material won't dissolve. What's the first thing I should try?
Before resorting to more complex methods, always start with gentle heating and agitation (stirring). For many organic compounds, solubility increases significantly with temperature. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent. A modest increase to 40-60°C can often be effective without risking degradation.
Q3: Can I use a solvent mixture to improve solubility?
Yes, using a co-solvent system is a very effective strategy. For instance, if your compound has some solubility in ethanol but your reaction requires a less polar medium like toluene, a mixture of the two can provide the necessary solvating power while maintaining the desired reaction environment. A study on trans-cinnamic acid showed that its solubility is significantly increased in ethanol-water and methanol-water mixtures.[2]
Q4: How does pH affect the solubility of this compound?
As a carboxylic acid, the solubility of this compound is highly dependent on pH.[3] In basic conditions, the carboxylic acid group will be deprotonated to form a carboxylate salt. This salt is an ionic species and is significantly more soluble in polar solvents, especially water, than the neutral acid.[3] This principle is often used in purification, such as dissolving the crude product in an aqueous base (like sodium hydroxide or ammonia), filtering out insoluble impurities, and then re-precipitating the pure acid by adding an acid.[4][5]
Q5: Are there any specialized techniques to enhance the solubility of cinnamic acid derivatives?
Several advanced methods can be employed to improve the solubility of poorly soluble drugs and organic compounds, including:
-
Hydrotropy: This involves the addition of a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of the first.[6]
-
Cocrystal Formation: Forming a multicomponent crystal (cocrystal) with a suitable coformer can dramatically alter the physicochemical properties, including solubility and dissolution rate.[7][8]
Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility
This guide provides a systematic approach to resolving solubility issues with this compound.
Issue 1: The compound is poorly soluble in a nonpolar solvent required for my reaction (e.g., Toluene, Hexane).
-
Immediate Action:
-
Introduce a Polar Co-solvent: Add a small amount of a polar aprotic solvent like Tetrahydrofuran (THF) or a polar protic solvent like isopropanol to the mixture. This can disrupt the solute-solute interactions and improve solvation.
-
Gentle Heating: Increase the temperature of the solvent system while stirring.
-
-
Explanation of Causality: The highly polar carboxylic acid and nitro groups require a solvent that can engage in favorable dipole-dipole interactions or hydrogen bonding. Nonpolar solvents lack these capabilities. A polar co-solvent provides the necessary interactions to pull the molecules into solution.
Issue 2: The compound is not dissolving sufficiently in a polar aprotic solvent (e.g., Acetone, Ethyl Acetate).
-
Immediate Action:
-
Increase Temperature: These solvents have relatively low boiling points, so heating to reflux can be an effective strategy.
-
Consider a More Powerful Solvent: If heating is insufficient, switching to a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) will likely improve solubility.
-
Sonication: Use an ultrasonic bath to provide energy that can help break up solid agglomerates and enhance dissolution.
-
-
Explanation of Causality: While polar aprotic solvents are generally good choices, the crystal lattice energy of this compound may be too high to be overcome at room temperature. Both heat and sonication provide the energy needed to disrupt the crystal lattice. Solvents like DMF and DMSO are highly effective due to their large dipole moments.
Issue 3: I need to dissolve the compound in an aqueous or semi-aqueous solution.
-
Immediate Action:
-
pH Adjustment: Add a base (e.g., NaOH, NaHCO₃, or NH₄OH) to the solution to deprotonate the carboxylic acid. The resulting carboxylate salt will have significantly higher aqueous solubility. The reaction can then be carried out, and the product can be re-acidified in the workup step to recover the carboxylic acid form. A procedure for m-nitrocinnamic acid uses aqueous ammonia to dissolve the compound for purification.[4]
-
-
Explanation of Causality: The conversion of the neutral carboxylic acid to its ionic salt form introduces strong ion-dipole interactions with water, which are much more favorable than the hydrogen bonding interactions of the neutral molecule.[3]
Data & Protocols
Table 1: Qualitative Solubility and Solvent Properties
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Relative Polarity | General Expectation for Solubility |
| Toluene | C₇H₈ | 111 | 2.4 | 0.099 | Low |
| Ethyl Acetate | C₄H₈O₂ | 77 | 6.0 | 0.228 | Moderate, improves with heat |
| Acetone | C₃H₆O | 56 | 21.0 | 0.355 | Moderate to Good |
| Ethanol | C₂H₆O | 78.5 | 24.6 | 0.654 | Good, especially with heat |
| Methanol | CH₄O | 65 | 32.7 | 0.762 | Good, especially with heat |
| DMF | C₃H₇NO | 153 | 38.3 | 0.386 | Very Good |
| DMSO | C₂H₆OS | 189 | 47.0 | 0.444 | Very Good |
Data sourced from various chemical property databases.
Experimental Protocol: Determining Solubility in a Novel Solvent
This protocol provides a method to quickly assess the solubility of this compound in your lab.
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Hot plate/stirrer
-
Analytical balance
Procedure:
-
Add a known volume of the solvent (e.g., 1.0 mL) to a vial.
-
Add a small, pre-weighed amount of this compound (e.g., 5 mg).
-
Stir at room temperature for 30 minutes. Observe if the solid dissolves completely.
-
If it dissolves, add another pre-weighed amount and repeat until a saturated solution is formed (solid material remains undissolved).
-
If it does not dissolve, gently heat the solution in increments of 10°C, holding at each temperature for 15-20 minutes with stirring. Note the temperature at which it dissolves.
-
Calculate the approximate solubility in mg/mL at a given temperature.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for addressing solubility challenges.
Caption: A decision tree for troubleshooting solubility issues.
The Power of pH: A Conceptual Diagram
This diagram illustrates how changing the pH can dramatically improve the solubility of a carboxylic acid in aqueous media.
Caption: The equilibrium between the acid and its soluble salt form.
References
- Organic Syntheses. m-NITROCINNAMIC ACID.
- Organic Syntheses. trans-o-NITRO-α-PHENYLCINNAMIC ACID.
- PubChem. This compound.
- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- Asian Journal of Chemistry. Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy.
- PrepChem.com. (1) Synthesis of 2-chloro-5-nitrophenol.
- ResearchGate. Enhancing Solubility and Dissolution Rate of p-Methoxycinnamic Acid via Multicomponent Crystal Formation with Meglumine.
- Universitas Airlangga Repository. Solubility and Dissolution Improvement of Paramethoxycinnamic Acid (PMCA) Induced by Cocrystal Formation using Caffeine as a Coformer.
- International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
- PubChemLite. This compound (C9H6ClNO4).
- Beilstein Journal of Organic Chemistry. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- York University. Solubility of Organic Compounds.
- YouTube. Retrosynthesis and Liquid-Liquid Extraction: Crash Course Organic Chemistry #34.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
- IUPAC. Solubility Data Series.
- CORE. Solubility studies of trans-cinnamic acid in mixed solvents.
- Michigan State University, Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds.
- Organic Syntheses. (5 g/min ) over ten min, resulting in a cloudy pale-orange color (Figure 1A). The reaction was allowed to stir under - nitrogen.
- University of Rochester, Department of Chemistry. Properties of Common Organic Solvents.
Sources
- 1. CAS 36015-19-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. toku-e.com [toku-e.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound, PREDOMINANTLY TRANS AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. iupac.org [iupac.org]
Technical Support Center: 2-Chloro-5-nitrocinnamic Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2-chloro-5-nitrocinnamic acid. We will address the common and frustrating issue of incomplete reactions, providing in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions. Our approach is grounded in mechanistic principles to empower you to not only solve the immediate problem but also to refine your synthetic strategy for future success.
Troubleshooting Guide: Incomplete Reactions
An incomplete reaction, characterized by the persistent presence of starting materials, is a frequent hurdle in organic synthesis. This section provides a logical, step-by-step approach to diagnosing and resolving this issue in the context of this compound synthesis, which is typically achieved via a Knoevenagel condensation.
Q1: I've run the reaction, but TLC analysis shows a significant amount of unreacted 2-chloro-5-nitrobenzaldehyde. What are the most likely causes?
This is the most common manifestation of an incomplete reaction. The root cause can usually be traced to one of five key areas: reactant quality, catalyst efficacy, reaction conditions, stoichiometry, or inhibitory byproducts.
A1: Let's break down the potential causes systematically:
-
1. Purity of Starting Materials:
-
2-Chloro-5-nitrobenzaldehyde (Aldehyde): The primary starting material is synthesized via the nitration of 2-chlorobenzaldehyde. This process can yield isomeric impurities, most notably 2-chloro-3-nitrobenzaldehyde, which may not react under the same conditions or can complicate purification.[1][2] The presence of any unreacted 2-chlorobenzaldehyde or residual acids from the nitration step can also inhibit the condensation.
-
Malonic Acid: This active methylene compound must be of high purity. The presence of moisture can interfere with the reaction. It is advisable to use freshly opened or properly stored malonic acid.
-
-
2. Catalyst Activity and Choice:
-
Catalyst Deactivation: The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or pyridine.[3][4] These amine catalysts can be deactivated by acidic impurities present in the starting materials. If your aldehyde was synthesized in-house, ensure all acidic residue from the nitration process has been thoroughly removed.
-
Catalyst Loading: While catalytic, an insufficient amount of base will lead to a sluggish or stalled reaction.
-
Choice of Base: Piperidine is a highly effective catalyst for this transformation.[5][6] Pyridine is also commonly used, often in conjunction with malonic acid in the Doebner modification of the Knoevenagel condensation.[4][7]
-
-
3. Sub-Optimal Reaction Conditions:
-
Temperature: While many Knoevenagel condensations can proceed at room temperature, gentle heating is often required to drive the reaction to completion, especially with deactivated aromatic aldehydes.[8] Temperatures in the range of 60-90°C are commonly employed.
-
Reaction Time: Insufficient reaction time is a primary cause of low conversion. These reactions should be monitored over several hours.
-
Solvent: The choice of solvent is critical. While protic solvents like ethanol can be used, polar aprotic solvents have also demonstrated excellent results.[8][9] For the Doebner modification, pyridine itself can serve as both the catalyst and the solvent.[4]
-
-
4. Water Removal:
-
The condensation reaction produces one molecule of water for every molecule of product formed.[4] This water can inhibit catalyst activity and, in some cases, shift the reaction equilibrium back towards the starting materials.[8] Actively removing water, for instance, by using a Dean-Stark apparatus or adding molecular sieves, can significantly improve yields.[8]
-
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing an incomplete reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-5-nitrocinnamic Acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 2-Chloro-5-nitrocinnamic acid (CAS 36015-19-7). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aiming to achieve high purity standards. As a key intermediate in the synthesis of pharmaceuticals and other high-value organic materials, its purity is paramount for reliable downstream applications.[1][2]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
The impurity profile of crude this compound is heavily dependent on its synthetic route, which is commonly a condensation reaction like the Perkin or Knoevenagel reaction.[3][4]
Common Impurity Classes:
-
Unreacted Starting Materials: The most common impurity is residual 2-chloro-5-nitrobenzaldehyde. Its presence suggests an incomplete reaction.
-
Isomeric Impurities: During the synthesis of the starting aldehyde, the isomeric 2-chloro-3-nitrobenzaldehyde can be formed.[5] This can react to form 2-chloro-3-nitrocinnamic acid, which is often difficult to separate due to similar physical properties.
-
Geometric Isomers: The desired product is typically the (E)- or trans-isomer. The presence of the (Z)- or cis-isomer is a common process-related impurity.[6][7]
-
Side-Reaction Products: Aldol condensation or other base-catalyzed side reactions can lead to the formation of unwanted byproducts.[3][8]
-
Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., pyridine, acetic anhydride, toluene) may be present.
Q2: Why is my "pure" product yellow or beige instead of white?
While commercial suppliers describe the compound as ranging from white to yellow powder[9], a distinct yellow or brownish hue in a lab-prepared sample often indicates the presence of chromophoric (color-causing) impurities. These are typically highly conjugated or oxidized organic species. The nitro group itself contributes to color, but residual starting materials or certain side products can intensify it. Complete removal of these impurities through methods like recrystallization with an activated carbon (charcoal) treatment is often necessary to obtain a purer, off-white solid.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A multi-technique approach is recommended for robust purity assessment.
| Analytical Method | Information Provided | Key Considerations |
| HPLC (High-Performance Liquid Chromatography) | Provides quantitative purity data (e.g., area % purity). Excellent for detecting and quantifying isomeric and other minor impurities.[10][11] | Method development (column, mobile phase) is crucial. A C18 reverse-phase column with a buffered acetonitrile/water mobile phase is a good starting point. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirms the chemical structure. Can detect and quantify impurities if their signals do not overlap with the main compound's signals.[12] | Look for characteristic aldehyde proton (~10 ppm) from starting material or distinct vinyl proton coupling constants for cis vs. trans isomers. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines HPLC separation with mass identification. Invaluable for identifying unknown impurity peaks by their mass-to-charge ratio.[11] | Helps confirm the identity of peaks observed in the HPLC chromatogram. |
| Melting Point | A sharp melting point close to the literature value (e.g., 218-222 °C[9]) indicates high purity. A broad or depressed melting range suggests the presence of impurities. | Simple and fast, but non-specific. |
Troubleshooting & Purification Protocols
This section provides detailed guides for resolving specific purity issues. The following workflow diagram illustrates the general approach to purifying the crude product.
Caption: General workflow for the purification of this compound.
Issue 1: Significant Starting Material (2-chloro-5-nitrobenzaldehyde) Detected
Causality: This is the most straightforward issue, indicating an incomplete reaction. Pushing the reaction to completion is ideal, but if you must purify the product, you can exploit the difference in acidity between the carboxylic acid product and the neutral aldehyde.
Protocol: Acid-Base Extraction
This protocol selectively extracts the acidic product into an aqueous basic solution, leaving the neutral aldehyde impurity in the organic layer.
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate.
-
Aqueous Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Expert Tip: Use bicarbonate initially as it is a weaker base and less likely to cause hydrolysis. Add the aqueous base slowly and vent the funnel frequently to release CO₂ gas produced during neutralization.[13]
-
-
Separation: Allow the layers to separate. The deprotonated product, sodium 2-chloro-5-nitrocinnamate, will be in the upper aqueous layer, while the aldehyde remains in the lower organic layer.
-
Back-Extraction (Optional): Wash the aqueous layer with fresh ethyl acetate one more time to remove any remaining traces of the aldehyde.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 2M hydrochloric acid (HCl) while stirring. The this compound will precipitate out of the solution as a solid. Monitor the pH with litmus paper or a pH meter to ensure it is acidic (pH ~2).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under vacuum.
Issue 2: Product is colored and/or contains minor, non-isomeric impurities.
Causality: This is a classic scenario for purification by recrystallization. The principle is to find a solvent (or solvent system) that dissolves the target compound and impurities when hot but allows only the target compound to crystallize upon cooling, leaving impurities behind in the "mother liquor".[14]
Protocol: Recrystallization with Optional Charcoal Treatment
Step A: Solvent Selection The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Given the polarity of this compound, polar protic solvents are good candidates.
| Solvent | Boiling Point (°C) | Suitability | Comments |
| Ethanol/Water | ~78-100 °C | Excellent | Dissolve in minimal hot ethanol, then add hot water dropwise until cloudiness persists. Reheat to clarify and cool slowly. |
| Acetic Acid/Water | ~100-118 °C | Good | Often used for similar aromatic acids.[5][15] Can be harder to remove residual acetic acid. |
| Isopropanol | 82 °C | Fair | May have high solubility even when cold, potentially reducing yield. |
| Toluene | 111 °C | Poor | Generally too non-polar to be an effective single solvent. |
Step B: Recrystallization Procedure (using Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely at the boiling point.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat source and add a small amount (1-2% by weight) of activated carbon. Swirl and bring the mixture back to a boil for a few minutes.
-
Causality: The porous surface of activated carbon adsorbs large, flat, conjugated molecules, which are often the source of color.
-
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until it becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the solid and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. An ideal crystallization involves slow crystal growth over 20-30 minutes.[14] Rushing the cooling by immediately placing it in an ice bath can trap impurities. Once at room temperature, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Caption: Workflow for recrystallization with activated carbon treatment.
Issue 3: HPLC shows a persistent, closely-eluting peak (suspected isomer).
Causality: Isomeric impurities, such as the 2-chloro-3-nitrocinnamic acid or the (Z)-isomer, have very similar polarities and solubilities to the desired product, making them difficult to remove by standard recrystallization. In this case, preparative column chromatography is the most effective technique.
Protocol: Flash Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Solvent System (Mobile Phase): The goal is to find a solvent system that gives good separation between the product and the impurity on a TLC plate (target R_f for the product is ~0.3).
-
Starting Point: A mixture of Hexanes and Ethyl Acetate with 1% Acetic Acid. The acetic acid is crucial to keep the carboxylic acid protonated and prevent "streaking" on the silica.
-
Gradient: Start with a low polarity mixture (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc). The slightly different polarities of the isomers should allow for separation.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity solvent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like acetone. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column ("dry loading"). This technique leads to better separation.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
References
- Acme Synthesis. (2022, August 7). What are the synthetic challenges for cinnamic derivatives? - Blog.
- Arora, P., & Arora, V. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 481-487.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Etzbach, K., et al. (1992). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. U.S. Patent No. 5,149,882.
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Rani, M., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI.
- PrepChem. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Eureka.
- ResearchGate. (n.d.). Mechanism of cinnamic acids synthesis from aliphatic carboxylic acids....
- National Institutes of Health (NIH). (2022, August 20). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives.
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID.
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Technical Support Center: Challenges in the Characterization of 2-Chloro-5-nitrocinnamic acid
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitrocinnamic acid. The complex interplay of its functional groups—a carboxylic acid, a nitro group, and a chloro substituent on an aromatic ring—presents unique challenges in its analysis and characterization. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Question: What are the fundamental physical and chemical properties of this compound?
Answer: Understanding the basic properties is the first step in any successful characterization. This compound is a substituted cinnamic acid derivative where the electron-withdrawing effects of the nitro group and the electronegativity of the chlorine atom significantly influence its reactivity and spectroscopic profile.[1]
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆ClNO₄ | [2] |
| Molecular Weight | 227.60 g/mol | [2] |
| CAS Number | 36015-19-7 | [2] |
| Appearance | Typically a solid, described as light beige or white to yellow/green crystalline powder. | [1][3] |
| Melting Point | 218-222 °C | [3] |
| IUPAC Name | (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid |[2] |
Question: What is the expected solubility of this compound?
Answer: Solubility is a critical parameter for preparing samples for techniques like NMR, HPLC, and mass spectrometry. Due to its polar carboxylic acid and nitro groups, combined with a relatively nonpolar aromatic structure, its solubility can be challenging. It is generally soluble in organic solvents.[1]
Table 2: Solubility Profile
| Solvent | Solubility | Rationale & Expert Insight |
|---|---|---|
| DMSO, DMF | High | These polar aprotic solvents are excellent choices for dissolving the compound for NMR and stock solutions due to their ability to solvate both the polar and aromatic parts of the molecule. |
| Methanol, Ethanol | Moderate | The compound will likely dissolve with gentle heating or sonication. These are suitable for preparing HPLC samples. |
| Acetone | Moderate | Similar to alcohols, acetone is a viable solvent for many applications. |
| Dichloromethane, Chloroform | Low to Moderate | While less polar, they may be used for extraction or chromatography, but complete dissolution for high-concentration NMR may be difficult. |
| Water | Very Low | The compound is a weak acid and will have minimal solubility in neutral water.[4] Solubility increases significantly in basic aqueous solutions (e.g., dilute NaOH, NaHCO₃) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. |
Question: How stable is this compound?
Answer: Stability must be considered during storage and analysis.
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive.[5] While cinnamic acids are generally stable, high temperatures, such as those in a hot GC inlet, can potentially cause decarboxylation or degradation. For this reason, HPLC is often the preferred method for purity analysis over GC. The related 4-nitrocinnamic acid decomposes at its melting point of 289 °C.[6]
-
Light Sensitivity: Similar to many nitroaromatic compounds, prolonged exposure to UV light may cause degradation. It is best practice to store the compound in a cool, dark place.[4]
Question: What are the primary safety hazards associated with this compound?
Answer: According to aggregated GHS information, this compound presents several hazards. It is classified as harmful if swallowed (Acute Toxicity 4, oral) and very toxic to aquatic life (Aquatic Acute 1).[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific problems encountered during the characterization workflow.
Question: My HPLC analysis shows multiple peaks. How do I identify the main compound and potential impurities?
Answer: This is a common and critical issue. The peak profile is often a direct reflection of the synthetic route used. The synthesis of related compounds like 2-chloro-5-nitrobenzoic acid from o-chlorobenzoic acid is known to produce isomeric impurities, most notably the 2-chloro-3-nitro isomer.[7]
Troubleshooting Steps:
-
Identify Potential Impurities:
-
Isomeric Impurities: The most likely impurity is 3-(2-chloro-3-nitrophenyl)acrylic acid . Its formation is often competitive during the nitration of the precursor.[8]
-
Starting Materials: Residual precursors such as 2-chlorobenzaldehyde or 2-chlorocinnamic acid may be present.
-
Over-oxidation: The synthetic precursor, 2-chlorobenzaldehyde, can be oxidized to 2-chloro-5-nitrobenzoic acid under harsh nitrating conditions.[8]
-
-
Use a Diode Array Detector (DAD/PDA): A DAD allows you to collect the UV-Vis spectrum for each peak. The chromophore of the main product and its isomers should be very similar, leading to comparable UV spectra, whereas starting materials will have distinctly different spectra.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer. The main peak and any isomeric impurities will have the same mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound ([M-H]⁻ at m/z 226.0 or [M+H]⁺ at m/z 228.0). Peaks corresponding to starting materials or other byproducts will have different m/z values.
-
Optimize Chromatography: Improve the separation between the main peak and impurities by adjusting the mobile phase composition (e.g., changing the gradient slope or the organic modifier) or trying a different column chemistry (e.g., a phenyl-hexyl column, which offers different selectivity for aromatic compounds).
Caption: Decision workflow for troubleshooting multi-peak HPLC results.
Question: I am having trouble getting a clean ¹H NMR spectrum. What are the common issues?
Answer: NMR is essential for structural confirmation. Poor spectral quality often stems from solubility issues or sample contamination.
Troubleshooting Steps:
-
Poor Solubility: If you observe broad peaks or low signal intensity, the compound may not be fully dissolved.
-
Solution: Use deuterated dimethyl sulfoxide (DMSO-d₆) as your NMR solvent. It is an excellent solvent for this compound and will clearly show the acidic proton of the carboxylic acid. If using CDCl₃, solubility will be much lower. Adding a few drops of DMSO-d₆ to your CDCl₃ sample can significantly improve solubility.
-
-
Water Contamination: A broad peak, often between 1.5-5 ppm (depending on the solvent), indicates water.
-
Solution: Use fresh, high-quality deuterated solvents from a sealed ampoule. If your sample is stable, you can lyophilize it from a suitable solvent to remove water before preparing the NMR sample.
-
-
Paramagnetic Impurities: Trace metal impurities can cause significant peak broadening.
-
Solution: If you suspect metal contamination from the synthesis (e.g., catalysts), purify the sample by recrystallization or column chromatography.
-
Question: My mass spectrum shows unexpected fragments. What are the likely fragmentation patterns?
Answer: The fragmentation pattern in mass spectrometry provides structural clues. For this compound (MW = 227.6), expect the following under Electron Ionization (EI):
-
Molecular Ion Peak ([M]⁺): A peak at m/z ≈ 227, with a characteristic M+2 isotope peak for chlorine at m/z ≈ 229 (approximately 1/3 the intensity of the M peak).
-
Loss of a Hydroxyl Radical (-•OH): [M - 17]⁺ at m/z ≈ 210. This is common for carboxylic acids.
-
Loss of Formic Acid (-HCOOH): [M - 46]⁺ at m/z ≈ 181, following rearrangement.
-
Loss of Nitro Group (-NO₂): [M - 46]⁺ at m/z ≈ 181. This is a very common fragmentation for nitroaromatics.
-
Loss of Chlorine (-Cl): [M - 35]⁺ at m/z ≈ 192.
-
Loss of Carboxyl Group (-COOH): [M - 45]⁺ at m/z ≈ 182.
If you are using Electrospray Ionization (ESI), you will primarily see the pseudomolecular ions:
-
Negative Mode: [M-H]⁻ at m/z ≈ 226.
-
Positive Mode: [M+H]⁺ at m/z ≈ 228 or the sodium adduct [M+Na]⁺ at m/z ≈ 250.
Section 3: Standard Operating Protocols
These protocols provide a validated starting point for your characterization experiments.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This reverse-phase HPLC method is designed for robust purity analysis and impurity profiling.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or DAD/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A column with low silanol activity is recommended for analyzing acidic compounds.[9]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. (For MS compatibility, replace with 0.1% Formic Acid).[9]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 310 nm (where nitroaromatics often have strong absorbance).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
3. Sample Preparation:
-
Accurately weigh ~5 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Methanol and Water to create a 0.5 mg/mL stock solution. Use sonication if necessary.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
4. Rationale (E-E-A-T):
-
Why a C18 column? It is a versatile, nonpolar stationary phase ideal for retaining the aromatic structure of the analyte.
-
Why an acidic mobile phase? The acid suppresses the ionization of the carboxylic acid group, leading to a single, sharp, well-retained peak. Without acid, you risk peak tailing and poor reproducibility.
-
Why a gradient? A gradient elution ensures that both the main compound and any potential impurities (which may have different polarities) are eluted with good peak shape in a reasonable timeframe.
Protocol 2: Nuclear Magnetic Resonance (NMR) for Structural Elucidation
1. Sample Preparation:
-
Dissolve 10-15 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire at least 16 scans.
-
Reference the spectrum to the residual DMSO peak at δ ≈ 2.50 ppm.
-
-
¹³C NMR:
-
Acquire several thousand scans for a good signal-to-noise ratio.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ ≈ 39.52 ppm.
-
3. Expected Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
Carboxylic Acid (1H): A broad singlet at δ > 12 ppm.
-
Vinyl Protons (2H): Two doublets in the δ 6.5-8.0 ppm range, showing a large coupling constant (J ≈ 16 Hz) characteristic of a trans alkene.
-
Aromatic Protons (3H): Complex splitting pattern in the δ 7.5-8.5 ppm range. The nitro and chloro groups will strongly influence their chemical shifts.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbon: δ ≈ 165-170 ppm.
-
Aromatic & Vinyl Carbons: Multiple peaks between δ ≈ 120-150 ppm.
-
Spectral data for the related 2-Chloro-A-methyl-5-nitro-cinnamic acid can provide a useful comparison.[10]
-
Protocol 3: Mass Spectrometry (MS) for Molecular Weight Verification
This protocol uses GC-MS, which is suitable for identifying the compound and volatile impurities, though HPLC-MS is preferred for quantitative purity analysis of the non-volatile acid.
1. Instrumentation (GC-MS):
-
Gas chromatograph with a mass selective detector.
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).
2. Sample Preparation:
-
Derivatization (Recommended): To improve volatility and thermal stability, the carboxylic acid should be derivatized to its methyl ester. A simple method is to dissolve ~1 mg of the acid in 1 mL of methanol and add a few drops of concentrated sulfuric acid, then heat gently. Neutralize, extract with a solvent like ethyl acetate, and inject the organic layer.
-
Direct Injection (Use with Caution): Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like acetone.[11]
3. Instrument Parameters:
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Mass Range: Scan from m/z 40 to 350.
4. Rationale (E-E-A-T):
-
Derivatization is the trustworthy approach for GC-MS analysis of carboxylic acids. It prevents on-column degradation and poor peak shape, providing reliable and reproducible data. Direct injection is faster but carries a higher risk of thermal decomposition, which can complicate spectral interpretation.
Section 4: General Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or received batch of this compound.
Caption: A logical workflow for the complete characterization of the compound.
References
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- PubChem. This compound | C9H6ClNO4 | CID 688107. [Link]
- SIELC Technologies. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. [Link]
- PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. [Link]
- WorldOfChemicals. 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. [Link]
- PubChemLite. This compound (C9H6ClNO4). [Link]
- NIST. 4-Nitrocinnamic acid - the NIST WebBook. [Link]
- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- MDPI.
- DTIC.
- SCM. Spectroscopic properties — ADF 2023.
- PubChem. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126. [Link]
- Cheméo. Chemical Properties of M-nitro cinnamic acid, methyl ester (CAS 1664-59-1). [Link]
- Frontiers. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. [Link]
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Validation & Comparative
A Comparative Analysis for the Advanced Researcher: 2-Chloro-5-nitrocinnamic Acid vs. 2-Chloro-3-nitrocinnamic Acid
In the landscape of substituted cinnamic acids, a class of compounds renowned for their versatile applications in medicinal chemistry and materials science, the positional isomerism of functional groups can dramatically alter physicochemical properties and biological activity.[1][2] This guide offers an in-depth, data-driven comparison of two such isomers: 2-Chloro-5-nitrocinnamic acid and 2-Chloro-3-nitrocinnamic acid. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to provide a clear, objective analysis of these two molecules.
The strategic placement of electron-withdrawing groups, such as a chloro and a nitro group, on the phenyl ring of the cinnamic acid backbone significantly influences the molecule's reactivity, acidity, and potential as a synthetic intermediate.[3][4] Understanding the nuanced differences imparted by the meta versus the para positioning of the nitro group relative to the chloro substituent is crucial for rational drug design and materials engineering.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties for both isomers is presented below. It is important to note that while extensive experimental data is available for this compound, there is a notable scarcity of publicly available experimental data for 2-Chloro-3-nitrocinnamic acid.
| Property | This compound | 2-Chloro-3-nitrocinnamic acid |
| CAS Number | 36015-19-7[4] | Not readily available |
| Molecular Formula | C₉H₆ClNO₄[1] | C₉H₆ClNO₄ |
| Molecular Weight | 227.60 g/mol [1] | 227.60 g/mol |
| Appearance | White to light beige/yellow crystalline powder[5] | Not experimentally documented |
| Melting Point | 218-222 °C[5] | Not experimentally documented |
| Solubility | Soluble in organic solvents[3] | Not experimentally documented |
| pKa (Predicted) | 3.97 ± 0.10[6] | Not available |
Spectroscopic Analysis: Elucidating the Structural Nuances
Spectroscopic data is fundamental for the structural confirmation of synthesized compounds. Here, we present available data for both isomers.
This compound
-
¹H NMR: Spectroscopic data for this compound is available and provides characteristic signals for the vinylic and aromatic protons.[1][7]
-
¹³C NMR: The carbon spectrum for this isomer has been documented.[1]
-
IR Spectroscopy: Infrared spectra, available from multiple sources, show characteristic absorption bands for the carboxylic acid, nitro group, and the carbon-carbon double bond.[1]
-
Mass Spectrometry: Mass spectral data is available, confirming the molecular weight of the compound.[1]
2-Chloro-3-nitrocinnamic Acid
Synthesis Strategies: Navigating the Pathway to Isomeric Purity
The synthesis of these chloronitrocinnamic acid isomers can be approached through established organic reactions, primarily the Knoevenagel condensation and the Perkin reaction. The choice of starting material is the critical determinant of the final product's isomeric form.
Knoevenagel Condensation: A Versatile Route
The Knoevenagel condensation is a widely used method for the formation of the cinnamic acid backbone, involving the reaction of a substituted benzaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine.[4][10]
Caption: Knoevenagel condensation workflow for the synthesis of the two isomers.
Experimental Protocol: General Knoevenagel Condensation for Substituted Cinnamic Acids
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted benzaldehyde (1.0 eq) and malonic acid (1.2-1.5 eq) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux for a duration determined by reaction monitoring (typically 2-4 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure cinnamic acid derivative.
Perkin Reaction: A Classic Approach
The Perkin reaction offers an alternative synthetic route, involving the condensation of an aromatic aldehyde with an acid anhydride and its corresponding alkali salt.[11][12][13]
Caption: Perkin reaction workflow for the synthesis of the two isomers.
Experimental Protocol: General Perkin Reaction for Substituted Cinnamic Acids [11][14]
-
Reaction Setup: Combine the substituted benzaldehyde (1.0 eq), acetic anhydride (2.0-2.5 eq), and anhydrous sodium acetate (1.5-2.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the reaction mixture in an oil bath at 180 °C for 4-5 hours.
-
Work-up: Allow the mixture to cool slightly and then pour it into a beaker of water. Add a solution of sodium carbonate to make the solution alkaline, which converts the cinnamic acid to its soluble sodium salt.
-
Purification: Remove any unreacted aldehyde by steam distillation. After cooling, acidify the solution with dilute hydrochloric acid to precipitate the crude cinnamic acid.
-
Isolation: Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.
Comparative Biological Activity and Applications
Cinnamic acid derivatives are a wellspring of biologically active compounds, with applications ranging from anticancer to antimicrobial agents.[2] The nature and position of substituents on the phenyl ring are critical determinants of their pharmacological profiles.
This compound and its precursors have been utilized as intermediates in the synthesis of various organic molecules, including those with potential pharmaceutical applications.[15] The presence of the nitro group, in particular, opens up possibilities for further functionalization, for example, through reduction to an amino group, which is a common strategy in the synthesis of heterocyclic compounds.
Conclusion and Future Directions
This guide provides a comprehensive comparison of this compound and 2-Chloro-3-nitrocinnamic acid based on currently available data. While this compound is a well-characterized compound with established physicochemical properties and spectroscopic data, a significant information gap exists for its 3-nitro isomer.
For researchers in drug discovery and materials science, this presents both a challenge and an opportunity. The synthesis and thorough characterization of 2-Chloro-3-nitrocinnamic acid are necessary first steps to enable a direct and robust comparison of the two isomers. Subsequent comparative studies of their biological activities would be invaluable in elucidating the structure-activity relationships governed by the positional isomerism of the nitro group. Such studies would undoubtedly contribute to the rational design of novel cinnamic acid derivatives with tailored properties for a range of scientific applications.
References
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Royal Society of Chemistry. (2014). Supplementary Information for a relevant article on cinnamic acid synthesis.
- BuyersGuideChem. (n.d.). (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Knoevenagel condensation. (n.d.). In Wikipedia.
- Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
- Perkin reaction. (n.d.). In Wikipedia.
- J&K Scientific LLC. (2021). Perkin Reaction.
- Dr. H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction.
- ChemicalBook. (n.d.). 3-Nitrocinnamic acid CAS#: 555-68-0. Retrieved from a relevant chemical supplier website.
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Thermo Scientific Chemicals. (n.d.). 4-Chloro-3-nitrocinnamic acid, 98% 5 g. Retrieved from a relevant chemical supplier website.
- PubChem. (n.d.). 2-Chlorocinnamic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
- ResearchGate. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts.
- Googleapis. (n.d.). UNITED STATES PATENT office.
- ChemicalBook. (n.d.). This compound(36015-19-7) 1H NMR spectrum.
- MDPI. (n.d.). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids.
- Google Patents. (n.d.). US3832387A - Alpha-nitro-cinnamic acid derivatives.
- MDPI. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
- Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- Google Patents. (n.d.). US4571432A - Preparation of cinnamic acid.
- MDPI. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy.
- PubChem. (n.d.). 3-Nitrocinnamic acid. National Center for Biotechnology Information.
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A Comparative Guide to the Synthetic Routes of 2-Chloro-5-nitrocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of substituted cinnamic acids is a cornerstone for the development of novel molecular entities. Among these, 2-Chloro-5-nitrocinnamic acid stands out as a valuable intermediate, owing to its reactive functional groups that allow for diverse chemical modifications. This guide provides a comprehensive comparison of three prominent synthetic routes to this target molecule: the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. Each route is analyzed for its efficiency, practicality, and underlying chemical principles, supported by detailed experimental protocols and comparative data to inform your synthetic strategy.
At a Glance: Comparing the Synthetic Pathways
| Parameter | Perkin Reaction | Knoevenagel Condensation | Heck Reaction |
| Starting Materials | 2-Chloro-5-nitrobenzaldehyde, Acetic Anhydride, Sodium Acetate | 2-Chloro-5-nitrobenzaldehyde, Malonic Acid, Piperidine/Pyridine | 2-Chloro-5-iodo-nitrobenzene, Acrylic Acid, Palladium Catalyst, Base |
| Key Transformation | Aldol-type condensation | Condensation-decarboxylation | Palladium-catalyzed C-C bond formation |
| Typical Yield | Moderate to Good | Good to Excellent | Good |
| Reaction Conditions | High temperature (180°C) | Mild to moderate temperature (reflux) | Moderate temperature (80-150°C) |
| Advantages | Well-established, uses readily available reagents. | Generally higher yields, milder conditions than Perkin. | High functional group tolerance, stereoselective. |
| Disadvantages | High temperature, potential for side reactions. | Use of potentially hazardous bases (pyridine). | Cost of palladium catalyst, multi-step precursor synthesis. |
Route 1: The Perkin Reaction - A Classic Approach
The Perkin reaction, first reported by William Henry Perkin in 1868, is a time-honored method for the synthesis of α,β-unsaturated aromatic acids.[1][2] The reaction condenses an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[1]
Mechanistic Insight
The reaction is initiated by the deprotonation of the acid anhydride by the basic salt to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. An subsequent intramolecular acyl transfer and elimination of a water molecule yield the cinnamic acid derivative.[3]
Experimental Protocol: Perkin Reaction for this compound
Step 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde (Precursor)
A crucial precursor for both the Perkin and Knoevenagel routes is 2-Chloro-5-nitrobenzaldehyde. This is typically synthesized via the nitration of 2-chlorobenzaldehyde.[4]
-
Reaction:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly add 2-chlorobenzaldehyde to the cold sulfuric acid, maintaining the temperature below 0°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask, keeping the temperature below 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid and wash with cold water.
-
The crude product will contain a mixture of 2-chloro-5-nitrobenzaldehyde and the undesired 2-chloro-3-nitrobenzaldehyde isomer.
-
Purification can be achieved by recrystallization from an ethanol/water mixture.
-
Step 2: Perkin Condensation
-
Reactants: 2-Chloro-5-nitrobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Procedure:
-
In a round-bottom flask, combine 2-chloro-5-nitrobenzaldehyde (1 equivalent), acetic anhydride (2 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Heat the mixture in an oil bath at 180°C for 5 hours.[3]
-
Allow the reaction mixture to cool slightly and then pour it into 100 mL of water.
-
Add a 10% sodium carbonate solution until the mixture is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt.
-
Steam distill the mixture to remove any unreacted 2-chloro-5-nitrobenzaldehyde.[3]
-
Cool the remaining solution and, if necessary, decolorize it with activated charcoal.
-
Filter the hot solution.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.
-
Visualizing the Perkin Reaction Pathway
Caption: Synthetic workflow for this compound via the Perkin reaction.
Route 2: The Knoevenagel Condensation - A Milder Alternative
The Knoevenagel condensation is another powerful tool for C-C bond formation, reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5] For the synthesis of cinnamic acids, the Doebner modification, which utilizes malonic acid in the presence of pyridine or piperidine, is commonly employed, leading to condensation followed by decarboxylation.[5][6]
Mechanistic Insight
The reaction is initiated by the deprotonation of the active methylene compound by the base to form a carbanion. This nucleophile then attacks the carbonyl group of the aldehyde. The resulting intermediate undergoes dehydration to form an α,β-unsaturated dicarbonyl compound, which, in the case of malonic acid, readily decarboxylates upon heating to yield the cinnamic acid.[7]
Experimental Protocol: Knoevenagel Condensation for this compound
-
Reactants: 2-Chloro-5-nitrobenzaldehyde, malonic acid, and piperidine (or pyridine).
-
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-5-nitrobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a minimal amount of pyridine.
-
Add a catalytic amount of piperidine (a few drops).
-
Reflux the reaction mixture for 2-3 hours. Monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water and acidify with concentrated hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Visualizing the Knoevenagel Condensation Pathway
Caption: Synthetic workflow for this compound via Knoevenagel condensation.
Route 3: The Heck Reaction - A Modern Approach
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] It offers high functional group tolerance and stereoselectivity, typically affording the trans-isomer of the cinnamic acid derivative.
Mechanistic Insight
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product, and reductive elimination regenerates the Pd(0) catalyst.[8]
Experimental Protocol: Heck Reaction for this compound
Step 1: Synthesis of 2-Chloro-5-iodo-nitrobenzene (Precursor)
A suitable aryl halide is required for the Heck reaction. 2-Chloro-5-iodo-nitrobenzene can be synthesized from the more readily available 2-chloro-5-nitrobenzoic acid through a three-step sequence.
-
Reduction:
-
Diazotization:
-
The resulting 2-chloro-5-aminobenzoic acid is treated with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-10°C) to form a diazonium salt.[10]
-
-
Iodination (Sandmeyer-type reaction):
-
The diazonium salt is then reacted with a solution of potassium iodide to replace the diazonium group with iodine, yielding 2-chloro-5-iodobenzoic acid.[10] This can then be decarboxylated to give 2-chloro-5-iodo-nitrobenzene, or more directly, 2-chloro-5-iodoaniline can be diazotized and iodinated. A reported yield for the conversion of 2-chloro-5-aminobenzoic acid to 2-chloro-5-iodobenzoic acid is 93.7%.[10]
-
Step 2: Heck Reaction
-
Reactants: 2-Chloro-5-iodo-nitrobenzene, acrylic acid, palladium(II) acetate, and a base (e.g., triethylamine).
-
Procedure:
-
To a vial containing 2-chloro-5-iodo-nitrobenzene (1 equivalent) dissolved in acetonitrile, add acrylic acid (1.2 equivalents), triethylamine (1.5 equivalents), and palladium(II) acetate (2 mol%).
-
Heat the mixture at 80-90°C with stirring for one hour.
-
After cooling to room temperature, pour the reaction mixture into 3 M HCl.
-
Collect the precipitated solid by suction filtration and wash with water.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure trans-2-Chloro-5-nitrocinnamic acid.
-
Visualizing the Heck Reaction Pathway
Caption: Synthetic workflow for this compound via the Heck reaction.
Conclusion
The choice of synthetic route to this compound is a balance of factors including yield, reaction conditions, cost, and available starting materials. The Perkin reaction offers a classic and straightforward approach, though it requires high temperatures. The Knoevenagel condensation provides a milder and often higher-yielding alternative. The Heck reaction , while requiring a more complex precursor synthesis and a costly catalyst, offers the benefits of high functional group tolerance and stereoselectivity. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic endeavors.
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- Chemistry Perkin Reaction Mechanism - SATHEE.
- Novel Methods of Knoevenagel Condensation - Banaras Hindu University.
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A Comparative Guide to the Biological Activity of 2-Chloro-5-nitrocinnamic Acid Versus Other Cinnamic Acids
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a foundational scaffold in medicinal chemistry.[1][2] Its structure, featuring a phenyl ring, an acrylic acid group, and a conjugated double bond, is ripe for modification, leading to a vast library of derivatives with a broad spectrum of biological activities.[1][2][3] These derivatives are recognized for their therapeutic potential, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, coupled with low toxicity.[3][4][5]
This guide provides a comparative analysis of the biological activities of a specific synthetic derivative, 2-Chloro-5-nitrocinnamic acid, against its more common, naturally occurring counterparts like caffeic acid, ferulic acid, and p-coumaric acid. Due to the limited direct experimental data on this compound, this analysis is grounded in established structure-activity relationship (SAR) principles. We will dissect how the addition of electron-withdrawing chloro and nitro groups to the cinnamic acid backbone is predicted to modulate its biological efficacy. This guide synthesizes existing experimental data for key cinnamic acids and provides the necessary protocols to empirically validate the hypothesized activities of novel derivatives.
The Cinnamic Acid Scaffold: A Platform for Biological Diversity
The therapeutic versatility of cinnamic acid derivatives stems from the modifiability of three key reactive sites: the phenyl ring, the carboxylic acid function, and the α,β-unsaturated double bond.[6] The nature, number, and position of substituents on the phenyl ring profoundly influence the compound's physicochemical properties and, consequently, its biological activity.[3][7]
For instance, the presence of hydroxyl (-OH) groups is strongly correlated with antioxidant activity, while the addition of methoxy (-OCH3) groups or halogens can alter lipophilicity and target engagement.[8][9] Understanding these structural nuances is paramount to designing novel derivatives with enhanced or targeted therapeutic effects.
Caption: Core structure of cinnamic acid and its key modifiable sites.
Comparative Analysis of Biological Activities
Cinnamic acid and its derivatives exhibit a wide range of pharmacological effects.[3][5] The following sections compare the known activities of common hydroxycinnamic acids with the projected profile of this compound based on SAR principles.
Antimicrobial Activity
Mechanism of Action: Cinnamic acids exert their antimicrobial effects primarily by disrupting the bacterial cell membrane, leading to the leakage of intracellular contents and cell lysis.[10][11] Other proposed mechanisms include the inhibition of ATPase activity, prevention of biofilm formation, and damage to nucleic acids and proteins.[6][10]
Comparative Insights:
-
Hydroxycinnamic Acids: Naturally occurring derivatives like p-coumaric, caffeic, and ferulic acids show notable antibacterial activity.[9] Their efficacy is often linked to the hydroxyl groups on the phenyl ring.
-
This compound (Hypothesized): The introduction of a chlorine atom and a strong electron-withdrawing nitro group is expected to significantly influence antimicrobial potential.[12] The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs. This substitution pattern increases the molecule's electrophilicity, potentially enhancing its interaction with microbial targets. Studies on related compounds, such as 2-chloro-5-nitrobenzoic acid derivatives, have shown broad inhibitory profiles against both Gram-positive and Gram-negative bacteria.[13]
Table 1: Comparative Antimicrobial Activity (MIC Values)
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Cinnamic Acid | Staphylococcus aureus | > 25 mM | [9] |
| p-Coumaric Acid | Pseudomonas syringae | ~328 (2.0 mM) | [9] |
| Caffeic Acid | Pseudomonas syringae | ~360 (2.0 mM) | [9] |
| Ferulic Acid | Staphylococcus epidermidis | 83.15% growth reduction | [14] |
| This compound | Various | To Be Determined | |
Antioxidant Activity
Mechanism of Action: The antioxidant capacity of cinnamic acids is primarily attributed to their ability to act as hydrogen donors and scavenge free radicals, such as reactive oxygen species (ROS).[4][15] This activity is heavily dependent on the number and position of hydroxyl groups on the aromatic ring, which stabilize the resulting phenoxyl radical through resonance.[16]
Comparative Insights:
-
Hydroxycinnamic Acids: The antioxidant potency generally increases with the number of hydroxyl groups.[8] Therefore, the order of activity is typically caffeic acid (two -OH groups) > ferulic acid (one -OH, one -OCH3) > p-coumaric acid (one -OH).[8][15] The ortho-dihydroxy (catechol) structure in caffeic acid is particularly effective.[17]
-
This compound (Hypothesized): This derivative lacks the phenolic hydroxyl groups that are critical for primary antioxidant (radical scavenging) activity.[16] Therefore, it is predicted to have significantly weaker, if any, direct radical scavenging capabilities compared to hydroxycinnamic acids. Its biological effects are more likely to be mediated through other mechanisms rather than direct antioxidant action.
Caption: Predicted hierarchy of direct antioxidant (radical scavenging) activity.
Anticancer Activity
Mechanism of Action: Cinnamic acid derivatives exert anticancer effects through multiple pathways.[2] These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, suppression of angiogenesis, and modulation of key signaling pathways like NF-κB and MAPK.[10][18][19] Some derivatives can also inhibit histone deacetylase (HDAC) enzymes.[20]
Comparative Insights:
-
Hydroxycinnamic Acids: Caffeic acid and ferulic acid have demonstrated the ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.[18][21] For example, cinnamic acid has been shown to induce apoptosis in triple-negative breast cancer cells via the TNFA-TNFR1 mediated extrinsic pathway.[19][22]
-
This compound (Hypothesized): The electron-withdrawing properties of the chloro and nitro groups could enhance anticancer activity. Similar structures, such as hybrids of ciminalum and thiazolidinone containing a 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety, have shown significant cytotoxic effects on a wide range of tumor cell lines.[23] The presence of these groups may increase the compound's ability to act as a Michael acceptor or interact with specific enzymatic targets within cancer cells.
Table 2: Comparative Anticancer Activity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Cinnamic Acid | MDA-MB-231 (Breast) | ~2296 (free acid) | [20] |
| Cinnamic Acid | K562 (Leukemia) | Effective at 1.5-6.0 mg/mL | [18] |
| Ferulic Acid | HCT116 (Colon) | > 1000 | [2] |
| Caffeic Acid | A549 (Lung) | Inhibits invasion at ≥100 | [18] |
| This compound | Various | To Be Determined | |
Anti-inflammatory Activity
Mechanism of Action: The anti-inflammatory properties of cinnamic acids are often linked to their ability to inhibit the production of pro-inflammatory mediators.[10] This is achieved by suppressing key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which downregulates the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][24]
Comparative Insights:
-
Hydroxycinnamic Acids: Cinnamic acid and its phenolic derivatives are well-regarded anti-inflammatory agents.[25][26] Their antioxidant properties contribute to their anti-inflammatory effects by reducing oxidative stress, a key driver of inflammation.[10]
-
This compound (Hypothesized): While lacking direct antioxidant activity, the compound may still possess anti-inflammatory potential through direct inhibition of inflammatory enzymes or pathways. The strong electron-withdrawing nature of its substituents could facilitate binding to the active sites of enzymes like lipoxygenases (LOX) or COX. Further investigation is required to determine its efficacy and mechanism in this context.
Experimental Protocols for Comparative Validation
To empirically test the hypothesized activities of this compound, standardized assays must be employed. Below are step-by-step protocols for core biological evaluations.
Workflow for Evaluating Novel Cinnamic Acid Derivatives
Caption: Standard experimental workflow for comparative biological analysis.
Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target microorganism.
Methodology (Broth Microdilution):
-
Microorganism Preparation: Culture the selected bacterial or fungal strain (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound and other reference cinnamic acids in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound where no visible growth (turbidity) is observed. For confirmation, a viability indicator like Resazurin can be added.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the capacity of a compound to scavenge the stable DPPH free radical, indicating its direct antioxidant potential.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds (e.g., 10-500 µg/mL) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound concentration to 100 µL of the DPPH solution.
-
Controls: Use a blank (methanol only) and a positive control (a known antioxidant like Ascorbic Acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting inhibition percentage against compound concentration.
Protocol 3: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control (cells with media) and a vehicle control (cells with DMSO if used for stock solution).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The existing body of research firmly establishes cinnamic acid and its hydroxylated derivatives as potent bioactive molecules with significant therapeutic potential.[4][5] While direct experimental data for this compound is not yet widely available, a systematic analysis based on structure-activity relationships provides a strong rationale for its investigation.
The presence of electron-withdrawing chloro and nitro groups suggests a departure from the antioxidant-driven mechanisms of hydroxycinnamic acids. Instead, this compound is hypothesized to possess enhanced antimicrobial and anticancer activities, potentially through increased electrophilicity and novel target interactions. This guide provides the foundational knowledge and experimental framework necessary for researchers to systematically evaluate these predictions. Future studies should focus on executing the described protocols to generate empirical data, elucidating the specific mechanisms of action, and exploring the therapeutic window and safety profile of this and other halogenated and nitrated cinnamic acid derivatives.
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A Comparative Guide to the Antibacterial Potential of 2-Chloro-5-nitrocinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a paramount objective. Cinnamic acid and its derivatives have emerged as a promising class of natural and synthetic compounds with a broad spectrum of biological activities, including antibacterial properties.[1][2] This guide provides a comprehensive comparison of the anticipated antibacterial activity of 2-Chloro-5-nitrocinnamic acid derivatives, drawing upon experimental data from structurally related compounds to inform on their potential efficacy and mechanism of action. While direct experimental data on this compound derivatives is not extensively available in the current literature, this guide synthesizes established structure-activity relationships (SAR) to provide a predictive comparison and outlines the experimental workflows necessary for their evaluation.
The Cinnamic Acid Scaffold: A Foundation for Antibacterial Innovation
Cinnamic acid, a naturally occurring organic acid, and its derivatives have long been recognized for their diverse pharmacological effects.[3] The core structure, consisting of a phenyl ring attached to an acrylic acid moiety, offers three key sites for chemical modification: the aromatic ring, the carboxylic acid group, and the olefinic double bond.[4] These modifications can significantly influence the compound's physicochemical properties and, consequently, its biological activity.
Synthesis of this compound Derivatives: Crafting the Molecules
The synthesis of this compound derivatives, such as esters and amides, can be achieved through established organic chemistry reactions. The parent acid, this compound, serves as the starting material.
Experimental Protocol: General Synthesis of this compound Amides
-
Activation of the Carboxylic Acid: To a solution of this compound in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added. The reaction is stirred at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: The desired primary or secondary amine is then added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of a weak acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound amides.
Comparative Antibacterial Activity: A Predictive Analysis
Below is a comparative table of Minimum Inhibitory Concentration (MIC) values for various cinnamic acid derivatives against common bacterial strains, providing a basis for predicting the activity of this compound derivatives.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Cinnamic acid | Bacillus subtilis | 89.1 | [6] |
| Cinnamic acid | Escherichia coli | 100 | [6] |
| Methyl-4-nitrocinnamate | Bacillus subtilis | 89.1 | [6] |
| Methyl-2-nitrocinnamate | Escherichia coli | 79.4 | [6] |
| 4-Chlorocinnamic acid | Escherichia coli | >708 µM | [7] |
| 4-Chlorocinnamic acid | Bacillus subtilis | >708 µM | [7] |
| 1-Cinnamoylpyrrolidine | E. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA | 500 | [6] |
Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Activity
The antibacterial activity of cinnamic acid derivatives is intricately linked to their chemical structure. Key SAR observations from related compounds suggest the following for this compound derivatives:
-
Halogen Substitution: The presence of a chlorine atom on the phenyl ring is generally associated with increased antibacterial activity.[5] The position of the halogen is also critical, though the specific impact of a 2-chloro substitution in conjunction with a 5-nitro group requires experimental validation.
-
Nitro Group: The electron-withdrawing nature of the nitro group can enhance the antimicrobial potential of the cinnamic acid scaffold.[6] The para-position for the nitro group has been shown to be more active than the meta-position in some studies.[8]
-
Ester and Amide Derivatives: Conversion of the carboxylic acid to esters or amides can modulate the lipophilicity and cell permeability of the compounds, often leading to enhanced antibacterial activity.[4][9] The nature of the alcohol or amine used for derivatization also plays a significant role.
Proposed Mechanism of Action: Unraveling the Antibacterial Strategy
The precise mechanism of action for this compound derivatives remains to be elucidated. However, based on studies of other cinnamic acid derivatives, several potential mechanisms can be proposed:
-
Disruption of Bacterial Membranes: Cinnamic acid derivatives have been shown to increase the permeability of bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[10]
-
Enzyme Inhibition: Some derivatives are thought to interfere with essential bacterial enzymes. For instance, they may act as competitive inhibitors for enzymes involved in biofilm formation.[11]
-
Interaction with DNA: While less common, some antimicrobial compounds exert their effect by interacting with bacterial DNA, inhibiting replication and transcription.
Caption: Proposed mechanisms of antibacterial action for this compound derivatives.
Experimental Protocols for Antibacterial Evaluation
To ascertain the antibacterial efficacy of newly synthesized this compound derivatives, standardized in vitro assays are essential.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: Agar Disk Diffusion Assay for Zone of Inhibition
-
Preparation of Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared and allowed to solidify.
-
Bacterial Lawn: A standardized bacterial suspension is evenly spread over the surface of the MHA plate to create a lawn.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters.
Conclusion and Future Directions
While direct experimental evidence is pending, the analysis of structure-activity relationships from related cinnamic acid derivatives suggests that this compound and its derivatives hold promise as a new class of antibacterial agents. The presence of both chloro and nitro substituents on the phenyl ring is anticipated to confer potent antibacterial activity. Further research, including the synthesis of a library of these derivatives and their systematic evaluation against a panel of clinically relevant bacteria, is warranted. Elucidating their precise mechanism of action will be crucial for their future development as therapeutic agents. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing class of compounds in the ongoing quest for novel antibacterial drugs.
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- Yulian, M., & Irdalisa, I. (2023). Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. CABI Digital Library.
- Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. (2023). MDPI.
- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292–19349.
- Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). MDPI.
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A Comparative Guide to the Antifungal Properties of Substituted Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel and effective antifungal agents, the natural world continues to be a profound source of inspiration. Cinnamic acid, a naturally occurring organic compound found in a variety of plants, and its derivatives have emerged as a promising class of molecules with significant antifungal activity.[1][2][3][4] This guide provides an in-depth comparison of substituted cinnamic acids, delving into their structure-activity relationships, mechanisms of action, and performance against various fungal pathogens, supported by experimental data from peer-reviewed literature.
The Cinnamic Acid Scaffold: A Foundation for Antifungal Activity
Cinnamic acid itself exhibits a basal level of antifungal activity.[2] However, its simple structure, consisting of a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification.[3] By introducing various substituents to the phenyl ring and modifying the carboxylic acid group, researchers have been able to significantly enhance its antifungal potency and spectrum of activity.[5]
The core principle behind this enhanced activity lies in the modification of the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric factors. These modifications influence the compound's ability to penetrate fungal cell walls and membranes, as well as its interaction with specific molecular targets within the fungal cell.
Structure-Activity Relationship (SAR): Decoding the Impact of Substituents
Systematic studies on a variety of substituted cinnamic acid derivatives have revealed key structural features that govern their antifungal efficacy. The position and nature of substituents on the phenyl ring, as well as modifications to the carboxylic acid group, play a crucial role.
Phenyl Ring Substitutions: The Key to Potency
The substitution pattern on the phenyl ring is a critical determinant of antifungal activity. Research has consistently shown that the presence of certain functional groups can dramatically increase potency.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine) or nitro groups, on the phenyl ring has been shown to enhance antifungal activity.[3][6] This is exemplified by compounds like 4-chloro-α-methylcinnamic acid, which has demonstrated high activity against fungal cell wall mutants.[7]
-
Methoxy Groups: The presence of methoxy (-OCH3) groups on the phenyl ring is another recurring feature in potent cinnamic acid derivatives. For instance, (E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid has exhibited antifungal activity against Aspergillus niger comparable to the commercial antifungal miconazole.[8][9]
-
Prenyl Groups: The addition of a prenyl group (a five-carbon chain) to the phenyl ring, often in combination with a methoxy group, has been identified as a significant contributor to antifungal potency. This is highlighted in the aforementioned (E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid.[8][9]
-
Hydroxyl Groups: While hydroxyl (-OH) groups can contribute to antifungal activity, their position is crucial. For example, 4-hydroxycinnamic acid (p-coumaric acid) has been found to be a more potent bacterial growth inhibitor than cinnamic acid itself.[2]
Modification of the Carboxylic Acid Group: Expanding the Possibilities
Esterification or amidation of the carboxylic acid group of cinnamic acid has led to the development of derivatives with improved antifungal properties. Cinnamic acid esters, in particular, have shown great potential as antifungal agents for plant protection.[10] Similarly, the synthesis of cinnamic oxime esters has resulted in compounds with excellent activity against various phytopathogenic fungi.[11][12]
Comparative Antifungal Activity: A Data-Driven Overview
The following table summarizes the in vitro antifungal activity of selected substituted cinnamic acids against various fungal species, as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) or half maximal effective concentration (EC50), with lower values indicating higher potency.
| Compound | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Cinnamic Acid | Aspergillus niger | 844 µM | - | [2] |
| Cinnamic Acid | Aspergillus terreus | 1.7 mM | - | [2] |
| Cinnamic Acid | Aspergillus flavus | 1.7 mM | - | [2] |
| (E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid | Aspergillus niger | Comparable to miconazole | - | [8][9] |
| Cinnamic Oxime Ester (7z) | Valsa mali | - | 0.71 | [11][12] |
| Cinnamic Oxime Ester (7n) | Botrytis cinerea | - | 1.41 | [11][12] |
| Methyl Ferulate | Candida spp. | 31.25 - 62.5 | - | [13] |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 µM | - | [14] |
| N-(4-Chlorophenyl)-2-chlorocinnamamide | Microsporum gypseum, Trichophyton rubrum | - | - | [15] |
Mechanisms of Antifungal Action: A Multi-Targeted Approach
The antifungal efficacy of substituted cinnamic acids is not attributed to a single mechanism but rather a combination of actions that disrupt essential fungal processes.
Disruption of Fungal Membranes and Cell Wall Integrity
One of the primary modes of action involves the disruption of the fungal cell membrane and cell wall. Cinnamic acid and its derivatives can increase cell membrane permeability, leading to the leakage of intracellular components and ultimately cell death.[16] Some derivatives have been shown to be particularly effective against mutants with defects in the cell wall integrity pathway, suggesting a direct or indirect targeting of this crucial structure.[7][17]
Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. Recent studies have revealed that certain cinnamic oxime esters may exert their antifungal effect by inhibiting fungal ergosterol biosynthesis.[11][12] This disruption of membrane structure and function is a key factor in their fungicidal activity.
Targeting Fungal-Specific Enzymes
A promising avenue for developing selective antifungal agents is the targeting of enzymes that are unique to fungi. The cytochrome P450 enzyme, CYP53, which is involved in benzoate metabolism in fungi, has been identified as a potential target for cinnamic acid derivatives.[6][18] Inhibition of this enzyme disrupts a critical metabolic pathway, leading to fungal growth inhibition.
The following diagram illustrates the proposed mechanisms of action for substituted cinnamic acids:
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar).
-
Harvest fungal spores or yeast cells and suspend them in sterile saline or broth.
-
Adjust the concentration of the inoculum to a standardized density using a spectrophotometer or hemocytometer.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the substituted cinnamic acid in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at the optimal temperature for the specific fungal species for a defined period.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for fungal growth.
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the positive control.
-
Conclusion and Future Perspectives
Substituted cinnamic acids represent a highly promising class of antifungal agents with the potential for broad-spectrum activity. The ability to readily modify their chemical structure allows for the fine-tuning of their antifungal properties, leading to the development of compounds with enhanced potency and selectivity. The multi-targeted mechanism of action, including disruption of the cell membrane and wall, inhibition of ergosterol biosynthesis, and targeting of fungal-specific enzymes, makes them less prone to the development of resistance.
Further research should focus on optimizing the lead compounds through medicinal chemistry approaches to improve their pharmacokinetic and pharmacodynamic profiles. In vivo studies are also crucial to validate the efficacy and safety of these compounds in animal models of fungal infections. The exploration of synergistic combinations with existing antifungal drugs could also open up new therapeutic strategies to combat drug-resistant fungal pathogens. The continued investigation of substituted cinnamic acids holds significant promise for the future of antifungal drug discovery.
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- Synthesis and Antifungal Evaluation of Cinnamic Acid-Geraniol Hybrids as Potential Fungicides. PubMed.
- Structure-antifungal Activity Relationship of Cinnamic Acid Derivatives. PubMed.
- Discovery of Novel Cinnamic Acid Derivatives as Fungicide Candidates. ACS Publications.
- Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). PubMed.
- Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) | Request PDF. ResearchGate.
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- Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. MDPI.
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-nitrocinnamic Acid Analogs
For researchers, scientists, and drug development professionals, the cinnamic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides an in-depth technical comparison of 2-Chloro-5-nitrocinnamic acid analogs, a class of compounds with significant potential in the development of novel therapeutic agents. By dissecting the structure-activity relationships (SAR) of these molecules, we aim to provide actionable insights for the design of more potent and selective drug candidates. While direct and comprehensive SAR studies on a systematic series of this compound analogs are not extensively documented, this guide synthesizes data from closely related structures to build a predictive framework for their biological activity.
Introduction: The Therapeutic Potential of the this compound Scaffold
Cinnamic acid and its derivatives are naturally occurring compounds that have garnered significant interest for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3] The core structure, characterized by a phenyl ring attached to an acrylic acid moiety, offers multiple points for chemical modification, allowing for the fine-tuning of its biological profile.[4]
The subject of this guide, this compound, is an organic compound featuring a cinnamic acid backbone substituted with a chlorine atom at the 2-position and a nitro group at the 5-position of the phenyl ring.[5] The presence of the electronegative chlorine atom and the strong electron-withdrawing nitro group are anticipated to significantly influence the compound's electronic properties, reactivity, and biological interactions.[5] This guide will primarily focus on the potential anticancer and antimicrobial activities of its analogs, as suggested by preliminary studies on related structures.
Inferred Structure-Activity Relationship (SAR) of this compound Analogs
Based on the analysis of structurally similar compounds, we can infer the following SAR for the this compound scaffold. It is crucial to note that these are predictive insights, and further experimental validation on a dedicated series of analogs is necessary.
Anticancer Activity: Insights from Related Thiazolidinones
A study on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which contain a critical 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety, provides valuable clues for the anticancer potential of our target analogs.[6] The consistent presence of this substructure was found to be a necessary requirement for their anticancer effects.[6]
-
The Chloro-Nitrophenyl Moiety is Crucial: The combined presence of the chloro and nitro groups on the phenyl ring appears essential for potent anticancer activity. These groups likely contribute to the molecule's ability to interact with biological targets and may enhance its alkylating potential, a mechanism of action for some anticancer agents.[7]
-
Modifications of the Carboxylic Acid Group: In the thiazolidinone study, modifications at the position corresponding to the carboxylic acid group of cinnamic acid significantly impacted activity. For instance, the introduction of a propanoic acid group at this position in the thiazolidinone ring system resulted in one of the most active compounds.[6] This suggests that converting the carboxylic acid of this compound into amides or esters with appended acidic functionalities could be a promising strategy to enhance anticancer potency.
The proposed mechanism of action for related 2-chlorocinnamic acid derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[8] These compounds can modulate key signaling pathways, such as the PI3K/Akt pathway, leading to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[8]
Comparative Analysis of Biological Activity
While a comprehensive dataset for a series of this compound analogs is not available, the following table summarizes the activity of structurally related compounds to guide future derivatization efforts.
| Compound/Analog Class | Biological Activity | Key Structural Features & SAR Insights | Reference(s) |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | Anticancer (various cell lines) | The 2-chloro-3-(4-nitrophenyl)propenylidene moiety is essential for activity. Modifications on the thiazolidinone ring, particularly the introduction of carboxylic acid groups, significantly enhance potency. | [6] |
| 2-Chloro-5-nitrobenzoic acid derivatives (methylethanolammonium salt) | Broad-spectrum antibacterial | Salt formation with methylethanolamine enhances solubility and permeability, leading to broad-spectrum activity against both Gram-positive and Gram-negative bacteria. | [2] |
| 2-Chloro-5-nitrobenzoic acid derivatives (2D coordination polymer) | Selective antibacterial (MRSA) | Formation of a coordination polymer resulted in selective activity against methicillin-resistant Staphylococcus aureus (MRSA). | [2] |
Experimental Protocols
To facilitate further research and validation of the inferred SAR, this section provides detailed, step-by-step methodologies for the synthesis of this compound analogs and for the evaluation of their biological activities.
Synthesis of this compound Analogs via Knoevenagel Condensation
The Knoevenagel condensation is a reliable method for synthesizing cinnamic acid derivatives from substituted benzaldehydes and active methylene compounds like malonic acid.[2]
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Malonic acid
-
Pyridine (solvent and catalyst)
-
Piperidine (catalyst)
-
1.5 N Hydrochloric acid
-
Ice
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-5-nitrobenzaldehyde (1 equivalent) and malonic acid (1 equivalent) in pyridine.
-
Add a catalytic amount of piperidine (e.g., 2 drops).
-
Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture and slowly pour it into a beaker containing a mixture of 1.5 N hydrochloric acid and crushed ice, while stirring.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
This general procedure can be adapted to synthesize various analogs by using different substituted benzaldehydes.
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of potential anticancer agents.[9][10]
Materials:
-
Human cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the complete culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Evaluation of Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound analogs
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the this compound analogs in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Visualizing Key Concepts and Workflows
To further clarify the experimental designs and theoretical frameworks discussed, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound analogs.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Caption: Inferred SAR for enhancing the anticancer activity of this compound.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the structure-activity relationship of this compound analogs, with a focus on their potential as anticancer and antimicrobial agents. By drawing parallels from closely related chemical structures, we have inferred key SAR principles that can guide the rational design of novel derivatives. The provided experimental protocols offer a starting point for the synthesis and biological evaluation of these promising compounds.
Future research should focus on the systematic synthesis of a library of this compound analogs with diverse substitutions on the phenyl ring, the acrylic acid chain, and the carboxyl group. Comprehensive screening of these analogs against a panel of cancer cell lines and microbial strains will be crucial to validate and refine the inferred SAR. Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds will further advance their development as potential therapeutic agents.
References
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.
- Cinnamic Acid Derivatives as Anticancer Agents-A Review. ResearchGate.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI.
- Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed.
- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. iris univpm.
- Anticancer agents derived from natural cinnamic acids. PubMed.
- Broth Microdilution. MI - Microbiology.
- Broth microdilution. Wikipedia.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI.
- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal.
- Preparation of cinnamic acid (Perkin condensation).
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A Comparative Spectroscopic Guide to Nitrocinnamic Acid Isomers: Unveiling the Influence of Nitro Group Position
For researchers and professionals in drug development and materials science, a nuanced understanding of isomeric purity and structure is paramount. Nitrocinnamic acids, with their versatile chemical scaffold, are key building blocks in the synthesis of a wide array of pharmacologically active compounds and functional materials. The seemingly subtle shift of a nitro group across the aromatic ring of cinnamic acid dramatically alters the molecule's electronic and steric landscape. These changes are directly reflected in their spectroscopic signatures. This guide provides an in-depth comparative analysis of the UV-Vis, FT-IR, NMR, and Mass Spectrometry data for the ortho-, meta-, and para- isomers of nitrocinnamic acid, grounded in the fundamental principles of spectroscopy.
The Decisive Role of the Nitro Substituent
The nitro group (-NO₂) is a potent electron-withdrawing group. Its influence on the cinnamic acid framework is twofold: it deactivates the aromatic ring towards electrophilic substitution and significantly perturbs the electron distribution across the entire molecule. This perturbation is the primary determinant of the distinct spectroscopic characteristics observed for each isomer. The position of the nitro group dictates the extent of its resonance and inductive effects, leading to unique spectral fingerprints that allow for their unambiguous identification and characterization.
UV-Visible Spectroscopy: A Window into Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. For nitrocinnamic acid isomers, the position of the nitro group directly impacts the energy required for π → π* transitions, resulting in shifts in the maximum absorption wavelength (λmax).
The delocalized π-system of cinnamic acid is extended by the aromatic ring. The introduction of a nitro group, a chromophore, further influences this system. Generally, functional groups that increase conjugation length lead to a bathochromic (red) shift, moving the λmax to a longer wavelength.[1]
Comparative UV-Vis Data
| Isomer | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| o-Nitrocinnamic Acid | ~252 | ~11,000 | Ethanol |
| m-Nitrocinnamic Acid | ~265 | ~14,000 | Ethanol |
| p-Nitrocinnamic Acid | ~274 | ~16,000 | Ethanol |
Note: The above values are approximate and can vary slightly based on the solvent and concentration.
The para-isomer typically exhibits the most red-shifted λmax. This is attributed to the direct resonance interaction between the electron-withdrawing nitro group and the electron-donating character of the vinyl group, which extends the conjugated system most effectively. In the ortho-isomer, steric hindrance between the nitro group and the acrylic acid side chain can disrupt the planarity of the molecule, slightly impeding full conjugation and resulting in a hypsochromic (blue) shift compared to the para-isomer. The meta-isomer, where the nitro group is not in direct conjugation with the side chain, shows an intermediate λmax.
Experimental Protocol: UV-Visible Spectroscopy
A standardized protocol for acquiring UV-Vis spectra is crucial for data comparability.
Caption: Workflow for UV-Visible Spectroscopy.
Step-by-Step Methodology: [2][3]
-
Sample Preparation: Accurately weigh a small amount of the nitrocinnamic acid isomer and dissolve it in a suitable UV-transparent solvent, such as ethanol, to a known concentration (typically in the micromolar range). Prepare a blank solution containing only the solvent.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize. Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
Blank Correction: Fill a quartz cuvette with the blank solution and place it in the spectrophotometer. Perform a baseline correction or "zero" the instrument.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The position of the nitro group in nitrocinnamic acid isomers leads to subtle but distinct differences in their IR spectra, particularly in the fingerprint region.
Key Diagnostic IR Peaks (cm⁻¹)
| Functional Group | o-Nitrocinnamic Acid | m-Nitrocinnamic Acid | p-Nitrocinnamic Acid |
| O-H stretch (acid) | ~3100-2500 (broad) | ~3100-2500 (broad) | ~3100-2500 (broad) |
| C=O stretch (acid) | ~1700 | ~1695 | ~1690 |
| C=C stretch (alkene) | ~1640 | ~1645 | ~1650 |
| NO₂ asymmetric stretch | ~1520 | ~1525 | ~1530 |
| NO₂ symmetric stretch | ~1350 | ~1355 | ~1360 |
| C-H out-of-plane bend | ~780 | ~820, ~730 | ~850 |
Note: Peak positions are approximate and can be influenced by the sampling method (e.g., KBr pellet, ATR).
The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly useful for distinguishing between the isomers.[4][5]
-
Ortho -substitution: Typically shows a strong band around 750 cm⁻¹.
-
Meta -substitution: Often presents two bands, one around 820-780 cm⁻¹ and another around 730-690 cm⁻¹.
-
Para -substitution: Characterized by a single strong band in the 850-800 cm⁻¹ range.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
ATR-FT-IR is a convenient technique for analyzing solid samples with minimal preparation.
Caption: Workflow for ATR-FT-IR Spectroscopy.
Step-by-Step Methodology: [6][7]
-
Instrument Setup: Ensure the ATR accessory is correctly installed in the FT-IR spectrometer.
-
Background Collection: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid nitrocinnamic acid isomer onto the center of the ATR crystal. Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing and Analysis: Process the spectrum (e.g., baseline correction, normalization) and identify the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for distinguishing between the nitrocinnamic acid isomers. The electron-withdrawing nitro group significantly deshields the protons and carbons on the aromatic ring, shifting their signals downfield.[8]
Comparative ¹H NMR Data (in DMSO-d₆, δ in ppm)
| Proton | o-Nitrocinnamic Acid | m-Nitrocinnamic Acid | p-Nitrocinnamic Acid |
| Hα (vinyl) | ~6.6 | ~6.7 | ~6.8 |
| Hβ (vinyl) | ~7.9 | ~7.7 | ~7.8 |
| Aromatic H's | ~7.6-8.1 | ~7.7-8.5 | ~7.9-8.2 |
Note: Chemical shifts and coupling patterns are approximate. The aromatic region will show complex splitting patterns that are characteristic of the substitution pattern.
The chemical shifts of the aromatic protons are highly dependent on their proximity to the nitro group. Protons ortho and para to the nitro group are generally the most deshielded.
Comparative ¹³C NMR Data (in DMSO-d₆, δ in ppm)
| Carbon | o-Nitrocinnamic Acid | m-Nitrocinnamic Acid | p-Nitrocinnamic Acid |
| C=O (acid) | ~167.0 | ~167.1 | ~167.3 |
| Cα (vinyl) | ~123.6 | ~122.2 | ~120.3 |
| Cβ (vinyl) | ~141.2 | ~145.9 | ~142.5 |
| C-NO₂ | ~147.9 | ~148.2 | ~148.2 |
| Other Aromatic C's | ~124-134 | ~123-141 | ~124-137 |
Note: Chemical shifts are approximate.
The carbon directly attached to the nitro group (C-NO₂) will be significantly deshielded. The distinct pattern of chemical shifts for the aromatic carbons provides a robust method for isomer identification.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Caption: Workflow for ¹H and ¹³C NMR Spectroscopy.
Step-by-Step Methodology: [9][10]
-
Sample Preparation: Dissolve approximately 5-10 mg of the nitrocinnamic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent. Tune the probe for the ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the ¹H spectrum.
-
¹³C NMR Acquisition: Set the appropriate acquisition parameters for ¹³C, including broadband proton decoupling, and acquire the spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H signals and analyze the chemical shifts and coupling constants for both spectra to elucidate the structure.
Mass Spectrometry: Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the analyte molecule.[11][12] The resulting fragmentation pattern is a unique fingerprint that can be used for identification.
Key Fragmentation Pathways and Major Ions (m/z)
| Isomer | Molecular Ion (M⁺˙) | [M-OH]⁺ | [M-NO₂]⁺ | Other Key Fragments |
| o-Nitrocinnamic Acid | 193 | 176 | 147 | 130, 102, 76 |
| m-Nitrocinnamic Acid | 193 | 176 | 147 | 130, 102, 76 |
| p-Nitrocinnamic Acid | 193 | 176 | 147 | 130, 102, 76 |
While the major fragmentation pathways, such as the loss of a hydroxyl radical (-OH, m/z 17) and the loss of the nitro group (-NO₂, m/z 46), are common to all three isomers, the relative intensities of the fragment ions can differ.[13] For instance, ortho effects can sometimes lead to unique fragmentation pathways not observed in the meta and para isomers. The loss of CO₂ (44 Da) from the [M-OH]⁺ fragment is also a common pathway.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Caption: Workflow for Electron Ionization Mass Spectrometry.
Step-by-Step Methodology: [14][15]
-
Sample Introduction: Introduce a small amount of the solid sample into the ion source, typically using a direct insertion probe.
-
Ionization: Volatilize the sample by heating the probe. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The comprehensive spectroscopic analysis of nitrocinnamic acid isomers demonstrates that while they share the same molecular formula, their distinct structural arrangements give rise to a unique and identifiable set of spectral data. UV-Vis spectroscopy reveals differences in electronic conjugation, FT-IR highlights variations in vibrational modes, particularly out-of-plane C-H bends, NMR provides a detailed map of the chemical environment of each proton and carbon, and Mass Spectrometry offers insights into their fragmentation patterns. By leveraging this suite of spectroscopic techniques, researchers can confidently distinguish between the ortho-, meta-, and para- isomers of nitrocinnamic acid, ensuring the structural integrity of their compounds for downstream applications.
References
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A Senior Application Scientist's Guide to Validating the Synthesis of 2-Chloro-5-nitrocinnamic Acid via Spectral Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the unequivocal confirmation of a target molecule's structure is paramount. This guide provides an in-depth, comparative framework for validating the synthesis of 2-Chloro-5-nitrocinnamic acid, a valuable intermediate in various synthetic pathways. We will explore the common synthetic routes and delve into a multi-faceted spectroscopic approach—leveraging Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build an irrefutable case for the final product's identity and purity.
The Synthetic Landscape: Knoevenagel vs. Perkin
The synthesis of cinnamic acids and their derivatives is a cornerstone of organic chemistry. Two prevalent methods for forging the characteristic α,β-unsaturated carboxylic acid moiety are the Knoevenagel condensation and the Perkin reaction.
-
Primary Method: Knoevenagel-Doebner Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid.[1] For the synthesis of this compound, the logical precursors are 2-chloro-5-nitrobenzaldehyde and malonic acid, typically catalyzed by a weak base like pyridine or piperidine.[2] The reaction proceeds via a nucleophilic addition followed by dehydration and, in the case of the Doebner modification with malonic acid, a subsequent decarboxylation.[1] This method is often favored for its relatively mild conditions and high stereoselectivity for the (E)-isomer.
-
Alternative Method: Perkin Reaction: The classic Perkin reaction utilizes an aromatic aldehyde, an acid anhydride, and the alkali salt of the acid as a base catalyst to form α,β-unsaturated aromatic acids.[3][4] To synthesize the target molecule, 2-chloro-5-nitrobenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate.[5] This method typically requires higher temperatures.[5]
This guide will focus on validating the product from a Knoevenagel-Doebner condensation , as it represents a highly efficient and common laboratory-scale approach. The core logic of validation, however, remains universal: the spectral data of the final product must be consistent with its proposed structure and demonstrably different from the starting materials.
The Spectroscopic Toolkit: A Quad-Fold Verification
No single analytical technique is sufficient for absolute structure elucidation. True confidence is achieved by integrating data from orthogonal methods, each providing a unique piece of the molecular puzzle.[6]
-
Infrared (IR) Spectroscopy: Probes the vibrational frequencies of functional groups. It is exceptionally useful for tracking the conversion of the aldehyde carbonyl to a carboxylic acid and the formation of the alkene C=C bond.[5]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Provides the most detailed structural information by mapping the chemical environment of hydrogen and carbon atoms, respectively.[5] It allows us to "see" the connectivity of the molecule's backbone.
-
Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule and its fragments, providing definitive confirmation of the molecular weight and formula.[7]
Spectral Data Analysis: Comparing Product vs. Precursor
The essence of validation lies in demonstrating the disappearance of key signals from the starting material and the appearance of new, characteristic signals in the product.
Primary Precursor: 2-Chloro-5-nitrobenzaldehyde
This is the electrophilic starting material. Its spectral signature is the baseline against which we measure success.
| Spectroscopic Data for 2-Chloro-5-nitrobenzaldehyde | |
| Molecular Formula | C₇H₄ClNO₃ |
| Molecular Weight | 185.56 g/mol [8] |
| ¹H NMR (CDCl₃) | δ ~10.5 ppm (s, 1H, -CHO), δ 7.7-8.8 ppm (m, 3H, Ar-H)[9] |
| ¹³C NMR (Typical) | δ >180 ppm (C=O, aldehyde), δ 120-150 ppm (Ar-C)[7] |
| IR (cm⁻¹) | ~1700 (C=O stretch, aldehyde), ~1530 & ~1350 (NO₂ stretches)[7] |
| MS (m/z) | 185 [M]⁺, 184 [M-H]⁺[8] |
Target Product: (E)-2-Chloro-5-nitrocinnamic Acid
Upon successful synthesis, we expect a distinct set of spectral data corresponding to the new molecular architecture.
| Spectroscopic Data for this compound | |
| Molecular Formula | C₉H₆ClNO₄ |
| Molecular Weight | 227.60 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~12.5+ ppm (br s, 1H, -COOH), δ 7.5-8.5 ppm (m, 3H, Ar-H), δ ~7.7 ppm (d, 1H, Ar-CH=), δ ~6.7 ppm (d, 1H, =CH-COOH) |
| ¹³C NMR (DMSO-d₆) | δ ~167 ppm (C=O, acid), δ 118-148 ppm (Ar-C and C=C) |
| IR (cm⁻¹) | 2500-3300 (O-H stretch, broad), ~1690 (C=O stretch, acid), ~1630 (C=C stretch), ~1520 & ~1340 (NO₂ stretches) |
| MS (m/z) | 227 [M]⁺, 182 [M-COOH]⁺, 146 [M-COOH-HCl]⁺ |
(Note: NMR shifts are approximate and can vary based on solvent and concentration. Data is aggregated from typical values and publicly available spectra.)
The Self-Validating System: Key Spectral Transformations
The comparison below highlights the critical changes that validate the conversion of 2-chloro-5-nitrobenzaldehyde to this compound.
| Technique | What We Look For (The "Proof") | Causality |
| ¹H NMR | Disappearance: Aldehyde singlet (~10.5 ppm). Appearance: Two new doublets in the alkene region (~6.7 and ~7.7 ppm) and a very broad singlet for the carboxylic acid proton (>12 ppm). | The aldehydic C-H bond is consumed and replaced by a C=C double bond. The new protons on the double bond (vinylic protons) appear, and the acidic proton of the carboxyl group emerges. |
| ¹³C NMR | Disappearance: Aldehyde carbonyl signal (>180 ppm). Appearance: Carboxylic acid carbonyl signal (~167 ppm) and two new signals for the alkene carbons. | The carbon environment has fundamentally changed from an aldehyde to a carboxylic acid and an alkene. |
| IR | Disappearance: Sharp aldehyde C=O stretch (~1700 cm⁻¹). Appearance: Very broad O-H stretch (2500-3300 cm⁻¹) and a new C=O stretch for the conjugated acid (~1690 cm⁻¹). A new C=C alkene stretch also appears (~1630 cm⁻¹). | The aldehyde functional group is replaced by a carboxylic acid group, which has a characteristic broad O-H band due to hydrogen bonding. The new C=C bond adds its own vibrational signature. |
| MS | Shift in Molecular Ion Peak: From m/z 185 to m/z 227. | The addition of a C₂H₂O₂ unit from malonic acid, followed by the loss of CO₂ and H₂O, results in a net addition of C₂H₂O, increasing the molecular weight by 42.04 g/mol . |
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel-Doebner Condensation
This protocol must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzaldehyde (1.86 g, 10 mmol).
-
Solvent and Reactant Addition: Add malonic acid (1.25 g, 12 mmol, 1.2 eq) and 20 mL of pyridine. Pyridine acts as both the solvent and the basic catalyst.[2]
-
Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the dark solution into a beaker containing 100 mL of cold 10% hydrochloric acid (HCl). This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Stir the acidic mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude solid on the filter with cold water (2 x 20 mL) to remove residual salts. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as a light beige crystalline powder. Dry the final product under vacuum.
Protocol 2: Sample Preparation for Spectral Analysis
-
NMR Spectroscopy: Dissolve ~10-20 mg of the purified, dry product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more readily observed). Filter the solution into a standard 5 mm NMR tube.
-
IR Spectroscopy: Place a small amount of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer and acquire the spectrum. Alternatively, prepare a KBr pellet.
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI-MS) or prepare a dilute solution in a volatile solvent like ethyl acetate for GC-MS analysis.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and validation process.
Caption: Workflow from synthesis to spectroscopic confirmation.
Caption: Logical integration of spectroscopic data for validation.
Conclusion
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688107, this compound. PubChem.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72933, 2-Chloro-5-nitrobenzaldehyde. PubChem.
- Wikipedia. (2023). Perkin reaction. In Wikipedia.
- Wikipedia. (2023). Knoevenagel condensation. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal.
- LibreTexts Chemistry. (n.d.). Spectroscopic Methods.
- International Union of Pure and Applied Chemistry. (n.d.). Nomenclature of Organic Chemistry. IUPAC.
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Cross-reactivity of 2-Chloro-5-nitrocinnamic acid in biological assays
An Investigator's Guide to Profiling the Cross-Reactivity of Novel Small Molecules: A Case Study with 2-Chloro-5-nitrocinnamic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the target specificity and potential cross-reactivity of novel chemical entities. While this compound is used as a case study, the principles, workflows, and protocols described herein are broadly applicable to any small molecule inhibitor in early-stage development. We will navigate the logical progression from computational prediction to biochemical screening and cellular target engagement, emphasizing the causality behind each experimental choice to ensure a robust and translatable dataset.
Introduction: The Imperative of Specificity in Drug Discovery
The journey of a small molecule from a preliminary "hit" to a viable drug candidate is contingent upon a deep understanding of its biological interactions. The central challenge lies in achieving high affinity and potency for the intended therapeutic target while minimizing engagement with unintended "off-targets." These off-target interactions are a primary source of toxicity and adverse drug reactions, leading to high attrition rates in later stages of development.
This compound is a synthetic organic compound, a derivative of cinnamic acid. While cinnamic acid derivatives are explored for various biological activities, the specific target profile of this particular analog is not extensively characterized in public literature. Therefore, it serves as an ideal hypothetical candidate to illustrate a rigorous, multi-tiered strategy for defining its selectivity profile from the ground up.
This guide will use this compound to demonstrate a best-practice workflow for:
-
Predicting potential off-targets using computational methods.
-
Conducting broad biochemical screening to identify primary and secondary targets.
-
Validating on- and off-target engagement in a cellular context.
-
Interpreting the resulting data to make informed decisions about lead optimization.
The Screening Cascade: A Tiered Approach to De-risking
A systematic, tiered approach, often called a screening cascade, is the most efficient method for evaluating compound selectivity. This strategy uses progressively more complex and physiologically relevant assays to filter and characterize compounds, ensuring that resources are focused on the most promising candidates.
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for On- and Off-Target Validation
-
Cell Culture: Culture a relevant cell line that endogenously expresses the primary target (Kinase X) and the key off-target (Lck).
-
Compound Treatment: Treat cells in suspension or adherent plates with a saturating concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler using a gradient protocol for 3 minutes across a range of temperatures (e.g., 45°C to 65°C). Follow immediately with a 3-minute cooling step at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase X and Lck at each temperature point using Western Blotting or a quantitative immunoassay like ELISA.
-
Data Analysis: Plot the percentage of soluble protein relative to the unheated control against temperature for both vehicle- and compound-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A positive shift in the Tm for the compound-treated sample confirms target engagement.
Expected Outcome: If the biochemical data are relevant, CETSA should show a significant thermal shift for both Kinase X and Lck in compound-treated cells compared to vehicle controls, confirming that the compound enters the cells and binds to both targets. This cellular-level validation of the off-target liability provides the definitive evidence needed to guide the next steps.
Conclusion and Go/No-Go Decision
The comprehensive, tiered analysis of this compound has provided a clear picture of its selectivity profile.
-
On-Target Potency: The compound is potent against its intended target, Kinase X (IC50 = 50 nM).
-
Off-Target Liabilities: It exhibits significant, potent activity against the kinase Lck (9-fold selectivity) and moderate activity against GSK-3β and the 5-HT2B receptor.
-
Cellular Confirmation: CETSA confirms that the compound engages both the primary target and the most concerning off-target (Lck) within a cellular environment.
Decision: Based on this data, this compound in its current form is a No-Go candidate for further development. The poor selectivity against Lck presents a high risk of off-target effects.
Path Forward: The data generated is highly valuable for a medicinal chemistry campaign. The next step would be to initiate a structure-activity relationship (SAR) study to modify the compound's structure. The goal would be to reduce Lck affinity while maintaining or improving potency against Kinase X. This iterative process of design, synthesis, and re-screening through the cascade is the foundation of modern lead optimization.
References
- News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net.
- Eurofins Discovery. (n.d.). SafetyScreen Functional Panel. Eurofins.
- Tatanova, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10834.
- Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Eurofins.
- Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Vykintas, V., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(18), 8075-8084.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
- Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
- Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 108-117.
- Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Eurofins.
- Eurofins Pharma Discovery Services. (2016). SafetyScreen44™ Panel. Eurofins.
- Hu, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1624-1631.
- de la Cruz, F. P., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(3), 1599.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- CETSA. (n.d.). CETSA.
- Kalli, A. C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1547-1562.
- Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For?. Oligonucleotide Therapeutics Society.
- Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.
- Ardigen. (n.d.). AI for Small Molecule Drug Discovery. Ardigen.
A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-5-nitrocinnamic Acid
Introduction: The Significance of 2-Chloro-5-nitrocinnamic Acid
This compound is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a reactive acrylic acid moiety and an electron-deficient aromatic ring due to the presence of both a chloro and a nitro group, makes it a versatile building block in organic synthesis. The efficiency of its synthesis is therefore of critical importance to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparison of the most common synthetic routes to this compound, with a focus on reaction yield, mechanistic rationale, and practical considerations.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly starts from 2-chloro-5-nitrobenzaldehyde. The key transformation is the formation of the carbon-carbon double bond of the acrylic acid side chain. This is typically achieved through one of three classical named reactions: the Perkin reaction, the Knoevenagel condensation, or the more modern Heck reaction. Each of these methods offers distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
Methodology 1: The Perkin Reaction
The Perkin reaction, developed by William Henry Perkin in 1868, is a well-established method for the synthesis of α,β-unsaturated aromatic acids.[1] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst.[2]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the acid anhydride by the basic salt (e.g., sodium acetate) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloro-5-nitrobenzaldehyde. The resulting alkoxide undergoes an intramolecular acyl transfer followed by the elimination of a water molecule to yield the α,β-unsaturated product.[2][3] The strong electron-withdrawing nature of the nitro and chloro groups on the benzaldehyde starting material enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.
Experimental Protocol: Perkin Reaction for this compound Synthesis
-
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
10% Sodium carbonate solution
-
Concentrated hydrochloric acid
-
Water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-5-nitrobenzaldehyde (1 equivalent), acetic anhydride (2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).
-
Heat the reaction mixture in an oil bath at 180°C for 5 hours.[2]
-
Allow the mixture to cool slightly and then pour it into a beaker containing 100 mL of water.
-
Add a 10% sodium carbonate solution until the mixture is alkaline to litmus paper. This will dissolve the cinnamic acid as its sodium salt.
-
Steam distill the mixture to remove any unreacted 2-chloro-5-nitrobenzaldehyde.[2]
-
Cool the remaining solution and add concentrated hydrochloric acid until the solution is acidic, which will precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.
-
Yield and Considerations
The Perkin reaction, while robust, often requires high temperatures and can result in moderate yields. For the synthesis of the closely related 2-chlorocinnamic acid, a yield of approximately 71% is reported.[2] Similar yields can be expected for the synthesis of this compound under optimized conditions. The high temperatures can sometimes lead to the formation of side products, necessitating careful purification of the final product.
Methodology 2: The Knoevenagel Condensation (Doebner Modification)
The Knoevenagel condensation is another cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4] For the synthesis of cinnamic acids, the Doebner modification is employed, which uses malonic acid as the active methylene compound and a base like pyridine or piperidine as both the catalyst and solvent.[4][5]
Mechanistic Rationale
The reaction begins with the deprotonation of malonic acid by the base to form a carbanion. This carbanion then adds to the carbonyl group of 2-chloro-5-nitrobenzaldehyde. The resulting intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final cinnamic acid product.[5] The use of a mild base is crucial to avoid the self-condensation of the aldehyde.[4]
Experimental Protocol: Knoevenagel Condensation for this compound Synthesis
-
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Concentrated hydrochloric acid
-
Water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitrobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Yield and Considerations
The Knoevenagel condensation, particularly with the Doebner modification, is often more efficient than the Perkin reaction and can proceed under milder conditions. Yields for Knoevenagel condensations to form cinnamic acids are frequently reported to be high, often in the range of 80-90% for analogous systems. The primary drawback of this method is the use of pyridine, which is a toxic and unpleasant solvent. However, alternative, greener protocols using other bases and solvents have been developed.[6]
Methodology 3: The Heck Reaction
The Heck reaction, a palladium-catalyzed cross-coupling reaction, represents a more modern approach to the synthesis of substituted alkenes, including cinnamic acids.[7] It involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base.[8]
Mechanistic Rationale
The catalytic cycle of the Heck reaction begins with the oxidative addition of the aryl halide (in this case, a hypothetical 2-chloro-5-nitro-iodobenzene or bromobenzene, as aryl chlorides are less reactive) to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion with the alkene (e.g., acrylic acid or an acrylate ester). Finally, a β-hydride elimination step releases the cinnamic acid product and regenerates the Pd(0) catalyst.
Experimental Protocol: Heck Reaction for this compound Synthesis (Hypothetical)
-
Materials:
-
2-Chloro-5-nitro-iodobenzene (or bromobenzene)
-
Acrylic acid
-
Palladium(II) acetate (catalyst)
-
Triphenylphosphine (ligand)
-
Triethylamine (base)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitro-iodobenzene (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (0.01 equivalents), triphenylphosphine (0.02 equivalents), and triethylamine (2 equivalents).
-
Add anhydrous acetonitrile as the solvent.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC).
-
After completion, cool the reaction mixture, filter off the palladium catalyst, and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with dilute acid and then brine.
-
Dry the organic layer, remove the solvent, and purify the crude product by column chromatography or recrystallization.
-
Yield and Considerations
The Heck reaction is a powerful and versatile method that often provides high yields of the desired product with excellent stereoselectivity.[8] Yields for Heck reactions producing cinnamic acid derivatives can be excellent, often exceeding 90%.[9] However, the main drawbacks are the cost of the palladium catalyst and the need for phosphine ligands, which can be toxic. The starting aryl halide is also different from the aldehyde used in the other two methods. For industrial applications, catalyst recovery and recycling are important considerations.[10]
Quantitative Comparison of Synthesis Methods
| Method | Starting Material | Typical Reagents | Reaction Conditions | Reported/Expected Yield | Key Advantages | Key Disadvantages |
| Perkin Reaction | 2-Chloro-5-nitrobenzaldehyde | Acetic anhydride, Sodium acetate | High temperature (180°C) | ~71% (estimated)[2] | Well-established, readily available reagents | High temperature, moderate yield, potential side products |
| Knoevenagel Condensation | 2-Chloro-5-nitrobenzaldehyde | Malonic acid, Pyridine, Piperidine | Reflux | 80-90% (estimated) | Milder conditions, generally higher yield | Use of toxic and unpleasant pyridine |
| Heck Reaction | 2-Chloro-5-nitro-aryl halide | Acrylic acid, Pd catalyst, Base | 80-100°C | >90% (estimated) | High yield, high stereoselectivity, versatile | Expensive catalyst, requires specific aryl halide starting material |
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion and Future Outlook
The choice of synthetic method for this compound depends on the specific requirements of the researcher or organization. The Perkin reaction offers a traditional and straightforward approach, albeit with moderate yields. The Knoevenagel condensation generally provides higher yields under milder conditions but involves the use of a hazardous solvent. The Heck reaction is a highly efficient and versatile modern method, but the cost of the catalyst can be a significant factor.
Future research in this area will likely focus on the development of greener and more cost-effective catalytic systems. This includes the use of heterogeneous catalysts for easier separation and recycling in Heck-type reactions, and the exploration of non-toxic, recyclable solvents and catalysts for Knoevenagel condensations. Ultimately, the ideal synthetic route will balance high yield and purity with economic and environmental considerations.
References
- PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]
- Pawar, H. S., Wagh, A. S., & Lali, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. [Link]
- Perkin Reaction. (n.d.). In Name Reactions in Organic Chemistry. Cambridge University Press. [Link]
- Wikipedia. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Journal of Organic and Inorganic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Perkin reaction. [Link]
- de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen. [Link]
- Wikipedia. (n.d.). Heck reaction. [Link]
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- ResearchGate. (2025).
- Johnson Matthey Technology Review. (1999).
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- 10. pure.rug.nl [pure.rug.nl]
A Comparative Guide to the Cytotoxicity of 2-Chloro-5-nitrocinnamic Acid and Its Derivatives for Cancer Research
This guide provides a comprehensive comparison of the cytotoxic profiles of 2-Chloro-5-nitrocinnamic acid and its structurally related derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents. This document synthesizes available data to project the cytotoxic potential of this compound and offers a framework for its experimental validation.
Introduction: The Therapeutic Promise of Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives have long been a focal point in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[1] The core structure, a phenyl ring linked to an acrylic acid moiety, provides a versatile scaffold for synthetic modifications, enabling the fine-tuning of their biological effects. The introduction of various substituents on the phenyl ring can significantly modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets and its overall cytotoxic efficacy.[2]
The presence of electron-withdrawing groups, such as halogens and nitro groups, has been shown to enhance the cytotoxic activity of many small molecules.[3] Specifically, the chloro (Cl) and nitro (NO₂) groups are known to increase the electrophilicity of the cinnamic acid backbone, potentially making it more reactive towards nucleophilic residues in biological macromolecules like proteins and DNA. This guide focuses on derivatives bearing these substitutions to elucidate the structure-activity relationships (SAR) that govern their cytotoxicity.
Comparative Cytotoxicity Analysis
While direct cytotoxic data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally similar compounds. The following table summarizes the reported cytotoxic activities (IC50 values) of various chloro- and nitro-substituted cinnamic acid derivatives against different cancer cell lines.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid Amide Derivative | 2-cyano, N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl) | Multiple | MG-MID GI50 = 3.903 | [4] |
| Cinnamic Acid Amide Derivative | 4-chloro (para-position) | Antibacterial Assay | More active than ortho | [5] |
| Thiazolidinone Hybrid | 2-chloro-3-(4-nitrophenyl)-propenylidene | Leukemia (MOLT-4, SR) | < 0.01 - 0.02 | [6] |
| Thiazolidinone Hybrid | 2-chloro-3-(4-nitrophenyl)-propenylidene | Colon Cancer (SW-620) | < 0.01 - 0.02 | [6] |
| Thiazolidinone Hybrid | 2-chloro-3-(4-nitrophenyl)-propenylidene | CNS Cancer (SF-539) | < 0.01 - 0.02 | [6] |
| Thiazolidinone Hybrid | 2-chloro-3-(4-nitrophenyl)-propenylidene | Melanoma (SK-MEL-5) | < 0.01 - 0.02 | [6] |
| Cinnamic Acid Ester/Amide | Electron-withdrawing cyano group | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [3] |
Analysis of Structure-Activity Relationships (SAR):
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like chloro, nitro, and cyano moieties generally correlates with increased cytotoxic activity.[3] This is evident in the potent activity of the 2-chloro-3-(4-nitrophenyl)-propenylidene thiazolidinone hybrids.[6]
-
Position of Substituents: The position of substituents on the phenyl ring is critical. For instance, a chloro group at the para-position of a cinnamic acid derivative showed greater antibacterial activity than at the ortho-position, suggesting that positional isomers can have significantly different biological activities.[5]
-
Hybrid Molecules: The synthesis of hybrid molecules, such as the combination of a cinnamic acid derivative with a thiazolidinone moiety, has proven to be a successful strategy for developing highly potent anticancer agents.[6]
Based on these trends, it is hypothesized that This compound , possessing both a chloro and a nitro group, will exhibit significant cytotoxic activity against a range of cancer cell lines. The ortho-chloro and meta-nitro substitutions create a distinct electronic and steric profile that warrants experimental investigation.
Experimental Protocols for Cytotoxicity Evaluation
To empirically determine the cytotoxic profile of this compound and its derivatives, a robust and validated experimental workflow is essential. The following protocols are provided as a guide for researchers.
Synthesis of this compound Derivatives
The Knoevenagel condensation is a fundamental and widely used method for the synthesis of cinnamic acids.[1][2]
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Condensation: A mixture of 2-chlorobenzaldehyde, malonic acid, pyridine, and a catalytic amount of piperidine is refluxed for 4-6 hours.[2]
-
Work-up: After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the 2-chlorocinnamic acid.[2]
-
Isolation: The precipitate is collected by filtration, washed with cold water, and dried.
-
Nitration: The synthesized 2-chlorocinnamic acid is then subjected to nitration using a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 5-position of the phenyl ring.
-
Purification: The final product, this compound, is purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
MTT Assay Workflow:
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well flat-bottom microplate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound and its derivatives in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in the cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Potential Mechanisms of Action: Induction of Apoptosis
A common mechanism by which cinnamic acid derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[7] This process is often mediated by the intrinsic (mitochondrial) pathway.
Proposed Apoptotic Pathway:
Sources
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A Comparative Guide to the In Vitro Efficacy of 2-Chloro-5-nitrocinnamic Acid and Known Protein Tyrosine Phosphatase Inhibitors
This guide provides a comparative analysis of the potential in vitro efficacy of 2-Chloro-5-nitrocinnamic acid against known inhibitors of Protein Tyrosine Phosphatases (PTPs), a critical family of enzymes in cellular signaling. While direct inhibitory data for this compound is not extensively available in peer-reviewed literature, patent filings have identified it as a potential modulator of this enzyme class, specifically targeting T-cell protein tyrosine phosphatase (TC-PTP), also known as PTPN2. This document will, therefore, focus on TC-PTP/PTPN2 as the putative target, offering a comparison with well-characterized inhibitors and detailing the experimental protocols necessary for such an evaluation.
Introduction: The Therapeutic Potential of Targeting TC-PTP/PTPN2
Protein tyrosine phosphorylation is a cornerstone of cellular communication, governed by the balanced interplay between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1][2] TC-PTP (T-cell protein tyrosine phosphatase), encoded by the PTPN2 gene, is a key non-receptor PTP that acts as a critical negative regulator in multiple signaling pathways.[1][3][4] By dephosphorylating key substrates such as the Janus kinases (JAKs), Signal Transducer and Activator of Transcription (STAT) proteins, and various receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), TC-PTP attenuates signaling cascades that control cell growth, differentiation, inflammation, and immune responses.[2][5][6]
Given its role as a brake on crucial signaling pathways, the inhibition of TC-PTP/PTPN2 has emerged as a promising therapeutic strategy, particularly in immuno-oncology.[3][7] By blocking TC-PTP, the anti-tumor activity of immune cells, such as T cells, can be enhanced, making it a compelling target for cancer immunotherapy.[7][8][9] Dysregulation of TC-PTP has also been implicated in autoimmune and inflammatory conditions, further broadening its therapeutic relevance.[7][10]
This compound is a cinnamic acid derivative that has been listed in patent literature as a potential inhibitor of PTPs. While its specific potency and selectivity profile remain to be publicly characterized, its structural class warrants investigation into its effects on enzymes like TC-PTP/PTPN2.
Comparative In Vitro Efficacy of Known TC-PTP/PTPN2 Inhibitors
A direct comparison of in vitro efficacy relies on the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. While a specific IC50 value for this compound against TC-PTP/PTPN2 is not available in the public domain, the table below presents the reported in vitro efficacy of several known inhibitors against this target. This provides a benchmark against which this compound could be evaluated.
| Compound Name | Target(s) | IC50 Value (nM) | Notes |
| Osunprotafib (ABBV-CLS-484) | PTPN2, PTPN1 | 1.8 (PTPN2) | A potent, orally active dual inhibitor of PTPN2 and the closely related PTP1B. It has been shown to generate robust anti-tumor immunity by enhancing JAK-STAT signaling.[11][12] |
| PTPN2-IN-2 | PTPN2, PTPN1 | 7.05 (PTPN2) | A potent and orally active inhibitor that enhances the IFN-γ signaling pathway and promotes the activation and infiltration of tumor immune cells in mouse models.[11][13][14] |
| PTPN2/1-IN-3 | PTPN2, PTPN1 | 9.3 (PTPN2) | An orally active dual inhibitor with demonstrated anti-tumor effects.[13] |
| PTPN2/1-IN-4 | PTPN2, PTPN1 | 5.8 (PTPN2) | An orally active, dual-functional inhibitor that modulates the IFNγ-JAK-STAT signaling pathway and augments CD8+ T-cell tumor infiltration.[11][13] |
| Tegeprotafib | PTPN2, PTPN1 | 4.4 (PTPN2) | An orally active dual inhibitor of PTPN1 and PTPN2.[11][13] |
| This compound | PTPN2 (putative) | Not Available | Identified in patent literature as a potential PTP inhibitor. Experimental validation of its IC50 is required. |
Key Signaling Pathway: TC-PTP/PTPN2 Negative Regulation
TC-PTP/PTPN2 plays a pivotal role in downregulating cytokine and growth factor signaling. A primary example is its regulation of the JAK/STAT pathway, which is crucial for immune cell function. The following diagram illustrates this regulatory role.
Caption: TC-PTP/PTPN2 negatively regulates the JAK/STAT signaling pathway.
Experimental Protocol: In Vitro PTP Inhibition Assay
To determine the in vitro efficacy of a compound like this compound, a robust and reproducible enzymatic assay is essential. The following protocol describes a common colorimetric method using the generic phosphatase substrate p-nitrophenyl phosphate (pNPP).[15][16][17]
Rationale
This assay measures the enzymatic activity of a protein tyrosine phosphatase by quantifying the dephosphorylation of pNPP. The product, p-nitrophenol (pNP), is a chromophore that absorbs light at 405 nm. In the presence of an inhibitor, the rate of pNP production decreases, allowing for the calculation of the IC50 value.[15][16]
Materials
-
Recombinant human TC-PTP/PTPN2 enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM Bis-Tris (or Citrate), 100 mM NaCl, 1 mM EDTA, pH 6.0-7.0
-
Dithiothreitol (DTT): Add fresh to assay buffer to a final concentration of 1 mM.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Known Inhibitor (Positive Control): e.g., Osunprotafib
-
DMSO (Vehicle Control)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare the assay buffer and chill on ice. Immediately before use, add DTT.
-
Dilute the recombinant TC-PTP/PTPN2 enzyme in cold assay buffer to a 2X working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds in the linear range.[17][18]
-
Prepare a 2X working solution of pNPP in the assay buffer. The concentration should be at or near the Km of the enzyme for this substrate.
-
Prepare a serial dilution of the test compound (this compound) and the positive control inhibitor in assay buffer containing a constant percentage of DMSO.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the serially diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells. This will result in a 1X final concentration of the inhibitor.
-
Include "no enzyme" control wells containing only buffer, substrate, and the highest concentration of the test compound to check for interference.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the 2X TC-PTP/PTPN2 enzyme solution to all wells (except the "no enzyme" controls). The total reaction volume is now 100 µL.
-
-
Incubation and Measurement:
-
Immediately start monitoring the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes at 30°C.
-
Alternatively, for an endpoint assay, incubate the plate at 30°C for a fixed time (e.g., 20 minutes) and then stop the reaction by adding 50 µL of 1 M NaOH. Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve (ΔAbs/min).
-
Normalize the data by setting the activity in the vehicle control wells (no inhibitor) to 100% and the "no enzyme" control to 0%.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, R).
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro TC-PTP/PTPN2 inhibition assay.
Conclusion
While the precise in vitro efficacy of this compound against TC-PTP/PTPN2 requires direct experimental determination, its classification in patent literature as a potential PTP inhibitor places it in a therapeutically significant area of research. By utilizing standardized and robust in vitro assays, such as the pNPP colorimetric method detailed here, its potency can be accurately quantified and compared against established inhibitors like Osunprotafib. Such studies are crucial to validate its potential and guide further investigation into its selectivity and mechanism of action as a modulator of this important enzyme class.
References
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- Song, J., Lan, J., Tang, J., & Luo, N. (2022). PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review. PubMed, 36077422. [Link]
- Matozaki, T., Murata, Y., Saito, Y., Okazawa, H., & Ohnishi, H. (1999). The protein-tyrosine phosphatase TCPTP regulates epidermal growth factor receptor-mediated and phosphatidylinositol 3-kinase-dependent signaling. The Journal of biological chemistry, 274(39), 27745–27750. [Link]
- Spalinger, M. R., McCole, D. F., Rogler, G., & Scharl, M. (2016). Protein tyrosine phosphatase non-receptor type 2 and inflammatory bowel disease. World journal of gastroenterology, 22(4), 1474–1484. [Link]
- Baranowski, M. R., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]
- Nakajima, H., et al. (2012). The role of TC-PTP (PTPN2) in modulating sensitivity to imatinib and interferon-α in CML cell line, KT-1 cells. Leukemia research, 36(7), 901–907. [Link]
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- Wiede, J., et al. (2020). Protein Tyrosine Phosphatase Non-Receptor Type 2 Function in Dendritic Cells Is Crucial to Maintain Tissue Tolerance. Frontiers in Immunology, 11, 1787. [Link]
- Denu, J. M., & Tanner, K. G. (2015). The role of T-cell protein tyrosine phosphatase in epithelial carcinogenesis. Biochimica et biophysica acta, 1854(10 Pt B), 1682–1691. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-nitrocinnamic Acid
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-5-nitrocinnamic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for handling hazardous chemical waste and are designed to meet rigorous regulatory standards.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is paramount to understand the inherent risks associated with this compound. This compound is a chlorinated nitroaromatic carboxylic acid, a class of molecules that requires careful handling due to its potential toxicity and environmental impact.
Based on available safety data, this compound is classified with the following hazards:
-
Acute Oral Toxicity (H302): Harmful if swallowed.[1][2][3][4]
-
Acute Aquatic Toxicity (H400): Very toxic to aquatic life.[1][2][3]
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[4]
The presence of a halogen (chlorine) and a nitro group on an aromatic ring structure contributes to its persistence in the environment, making its proper disposal a critical responsibility.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Hazardous to the aquatic environment, acute hazard | H400 | Very toxic to aquatic life. |
| Irritant | - | May cause skin, eye, and respiratory irritation. |
Immediate Safety and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is the first line of defense against chemical exposure. Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are essential. Based on general chemical resistance charts, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[5][6]
-
Protective Clothing: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is also recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be handled in a manner that prevents its release into the environment. Direct disposal into sanitary sewers or general waste is strictly prohibited.
Part 1: Waste Segregation and Collection
The foundation of a compliant waste management program is proper segregation.
-
Designated Waste Container: All solid waste of this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).
-
Incompatibility: Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. It is particularly important to keep it segregated from strong oxidizing agents and bases.
Part 2: Disposal of Unused or Expired this compound
For pure, unused, or expired this compound, the primary disposal method is through a licensed hazardous waste disposal company.
-
Packaging: Ensure the chemical is in its original or a compatible, tightly sealed container. The container must be in good condition and properly labeled.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office will have established procedures for the collection and disposal of hazardous chemical waste. Contact them to arrange for a pickup.
-
Documentation: Maintain a detailed inventory of the chemical waste you are generating and disposing of, in accordance with your institution's policies and local regulations.
Part 3: Handling Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described above.
-
Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust. Place the collected material into a designated hazardous waste container.
-
Decontamination: Once the bulk of the spill has been removed, decontaminate the area.
Decontamination Procedures
Thorough decontamination of laboratory equipment and surfaces that have come into contact with this compound is essential.
Equipment Decontamination
-
Initial Rinse: Rinse non-porous equipment (e.g., glassware, spatulas) with a suitable organic solvent in which this compound is soluble, such as acetone or methanol.[7] This rinse should be collected as hazardous waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
Work Surface Decontamination
-
Absorb and Collect: For any remaining residue after a spill cleanup, use an absorbent material dampened with a suitable solvent (e.g., acetone) to wipe the area. All used absorbent materials must be disposed of as hazardous waste.
-
Detergent Wash: Clean the surface with a detergent solution.
-
Final Rinse: Wipe the surface with a cloth dampened with water.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Regulatory Context: A Note on Halogenated Organic Compounds
This compound falls under the broad category of halogenated organic compounds. The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of such wastes due to their potential for environmental persistence and toxicity. Incineration at high temperatures is often the required disposal method for chlorinated wastes to ensure their complete destruction.[8] Always defer to your local and national regulations and your institution's EHS guidelines for the most current and specific requirements.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
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A Senior Application Scientist's Guide to Handling 2-Chloro-5-nitrocinnamic Acid: A Framework for Safety and Operational Integrity
As researchers dedicated to advancing drug development, our work inherently involves handling novel and reactive chemical entities. The key to innovation is not just achieving the desired reaction but doing so with an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive operational framework for handling 2-Chloro-5-nitrocinnamic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. The protocols herein are designed as a self-validating system, ensuring that every step mitigates the specific risks posed by this compound.
This compound is a substituted aromatic compound that presents several hazards: it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life.[1][2][3][4] Its solid, often powdered, form necessitates stringent controls to prevent aerosolization and inhalation.[2][5] This guide is structured to provide immediate, essential information for safe handling, emergency response, and proper disposal.
Hazard-Centric Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all matter; it is dictated by a risk assessment of the specific tasks being performed. The primary risks with solid this compound are inadvertent ingestion, dermal contact, eye exposure from splashes, and inhalation of airborne particles.
Core PPE Requirements
The following table summarizes the minimum required PPE. Specific tasks may require an elevated level of protection as detailed in the subsequent sections.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Chemical Safety Goggles & Face Shield | EN 166 (EU) or ANSI Z87.1 (US) | Provides impact protection and a seal against airborne dust. A face shield offers a secondary barrier for the entire face during bulk transfers or reactions.[2][4][6] |
| Hand | Chemical-Resistant Gloves (Nitrile) | ASTM D6978 (Chemo-rated) or EN 374 | Nitrile gloves offer good protection against incidental contact with this class of chemical. Double-gloving is recommended for extended handling. Always inspect gloves before use.[2][7] |
| Body | Impermeable or Chemical-Resistant Lab Coat | --- | Protects skin and personal clothing from contamination. Must be buttoned completely.[5][6] |
| Footwear | Closed-toe Shoes | --- | Prevents exposure from spills. |
Respiratory Protection: A Critical Decision Point
The primary engineering control for this compound is a certified chemical fume hood to manage dust and potential vapors.[2][5][6] However, respiratory protection may still be necessary. The following decision tree, rendered in DOT language, guides the selection process.
Caption: Decision workflow for selecting appropriate respiratory protection.
A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[5]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a systematic workflow is paramount to minimizing exposure and preventing contamination. The following protocol outlines the essential steps for safely handling this compound.
Pre-Handling Preparations
-
Designate Work Area: All handling of the solid must occur within a certified chemical fume hood. Ensure the work area is clean and uncluttered.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[4][5]
-
Assemble Materials: Prepare all necessary equipment (spatulas, weigh boats, glassware) and a designated, sealed hazardous waste container before bringing the chemical into the hood.
-
Don PPE: Put on all required PPE as specified in the table above.
Handling Protocol
The logical flow from preparation to disposal is critical for ensuring containment at every stage.
Caption: Standard workflow for handling this compound.
Post-Handling
-
Decontamination: Clean all non-disposable equipment and the work surface within the fume hood.
-
Waste Segregation: All disposable items that came into contact with the chemical (e.g., weigh boats, gloves, paper towels) must be placed in the designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first) to avoid cross-contamination.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the work is complete.[2]
Emergency and Disposal Plan
Accidental Release Measures
In the event of a spill, your immediate response should prioritize personal safety and containment.
-
Small Spill (inside fume hood):
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the area.
-
If significant dust is airborne, do not re-enter without appropriate respiratory protection (e.g., full-face respirator with P100 cartridges).[6]
-
Follow your institution's established emergency response protocol.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
Disposal Plan
As a chlorinated nitroaromatic compound, this compound is classified as hazardous and is very toxic to aquatic life.[1][2][8]
-
Do Not Dispose Down the Drain: Environmental release must be avoided.[2] This compound is a persistent environmental pollutant.[9]
-
Waste Collection: All waste, including surplus chemical and contaminated disposables, must be collected in a suitable, closed, and clearly labeled container.[2]
-
Institutional Protocol: Dispose of the waste through your institution's environmental health and safety (EHS) office. The material will likely be sent to an approved hazardous waste disposal plant for high-temperature incineration.[10]
By understanding the specific hazards of this compound and rigorously applying these engineering controls, work practices, and PPE protocols, you can ensure both a safe laboratory environment and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
